Technical Documentation Center

2,5-Dichloro-4-methylphenylacetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,5-Dichloro-4-methylphenylacetic acid
  • CAS: 1803824-64-7

Core Science & Biosynthesis

Foundational

Introduction: The Phenylacetic Acid Scaffold - A Cornerstone in Chemical and Pharmaceutical Sciences

An In-Depth Technical Guide to Substituted Phenylacetic Acids, with a Focus on 2,5-Dichloro-4-methylphenylacetic Acid For Researchers, Scientists, and Drug Development Professionals Phenylacetic acid and its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Substituted Phenylacetic Acids, with a Focus on 2,5-Dichloro-4-methylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Phenylacetic acid and its derivatives are a versatile and crucial class of organic compounds, distinguished by a phenyl ring linked to a carboxylic acid moiety through a methylene group.[1] This structural motif is a fundamental building block in a vast array of biologically active molecules, ranging from plant auxins to critical pharmaceuticals.[2][3] The ability to introduce various substituents onto the phenyl ring allows for the precise modulation of a molecule's physicochemical properties and biological activity, making substituted phenylacetic acids a subject of intense research and development.[1]

This guide provides a comprehensive overview of substituted phenylacetic acids, with a particular focus on the synthesis, properties, and potential applications of 2,5-Dichloro-4-methylphenylacetic acid, a representative though not widely cataloged member of this class. While a specific CAS number for 2,5-Dichloro-4-methylphenylacetic acid is not readily found in major chemical databases, this document will leverage established synthetic methodologies and data from analogous compounds to provide a robust technical framework for its study and application.

Physicochemical Properties of Substituted Phenylacetic Acids: A Comparative Overview

The properties of phenylacetic acid derivatives are significantly influenced by the nature and position of the substituents on the phenyl ring. Halogenation, alkylation, and other modifications can alter characteristics such as melting point, boiling point, solubility, and acidity (pKa).

Below is a table summarizing the properties of unsubstituted phenylacetic acid and some of its commercially available substituted derivatives to provide a predictive context for 2,5-Dichloro-4-methylphenylacetic acid.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Phenylacetic acid103-82-2C₈H₈O₂136.1576-77265.5
4-Methylphenylacetic acid622-47-9C₉H₁₀O₂150.1788-92265-267
4-Chlorophenylacetic acid1878-66-6C₈H₇ClO₂170.59104-106180/15 mmHg
2,4-Dichlorophenylacetic acid19719-28-9C₈H₆Cl₂O₂205.04131-133168/5 mmHg
DL-4-Chloro-α-methylphenylacetic acid938-95-4C₉H₉ClO₂184.6257-61-

Based on the trends observed, it can be inferred that 2,5-Dichloro-4-methylphenylacetic acid would be a solid at room temperature with a melting point likely above 100°C and would exhibit limited solubility in water but good solubility in organic solvents.

Synthetic Strategies for Substituted Phenylacetic Acids

Several robust and versatile methods are employed for the synthesis of functionalized phenylacetic acids.[1] The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Hydrolysis of Benzyl Cyanides

This is a classic and reliable two-step method. The first step involves the nucleophilic substitution of a benzyl halide with a cyanide salt to form a benzyl cyanide. The subsequent hydrolysis of the nitrile group, under either acidic or basic conditions, yields the desired phenylacetic acid.

Experimental Protocol: Conceptual Synthesis of 2,5-Dichloro-4-methylphenylacetic acid via Benzyl Cyanide Hydrolysis

  • Cyanation: 2,5-Dichloro-4-methylbenzyl chloride would be reacted with sodium cyanide in a polar aprotic solvent like DMSO or ethanol/water mixture to yield 2,5-Dichloro-4-methylbenzyl cyanide.

  • Hydrolysis: The resulting benzyl cyanide would then be hydrolyzed using a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., NaOH) with heating to produce 2,5-Dichloro-4-methylphenylacetic acid.[1]

G start 2,5-Dichloro-4-methylbenzyl chloride end 2,5-Dichloro-4-methylphenylacetic acid start->end CO, Pd(OAc)₂, PPh₃, NaOH

Caption: Direct carbonylation of a benzyl chloride to a phenylacetic acid.

Willgerodt-Kindler Reaction

This unique rearrangement reaction converts an aryl alkyl ketone into the corresponding ω-arylalkanoic acid amide, which can then be hydrolyzed. For phenylacetic acid synthesis, an acetophenone derivative is heated with sulfur and a secondary amine (e.g., morpholine) to form a thiomorpholide intermediate, which is subsequently hydrolyzed to the carboxylic acid. [1]

Applications in Research and Drug Development

Substituted phenylacetic acids are of immense interest to researchers and drug development professionals due to their wide range of biological activities. [2]

  • Pharmaceuticals: This class of compounds includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen. [4]They are also used in the synthesis of antibiotics, such as penicillin G, and other drugs like bendazol and lorcainide. [2][3]* Agrochemicals: Certain derivatives of phenylacetic acid are utilized as plant growth regulators (auxins) and herbicides. [5]* Material Science: They can serve as precursors in the synthesis of polymers and other advanced materials.

The specific substitution pattern on the phenyl ring is critical for the molecule's biological target and activity. The presence of chloro and methyl groups on the phenylacetic acid scaffold, as in the case of 2,5-Dichloro-4-methylphenylacetic acid, suggests potential applications as an anti-inflammatory agent or as a specialized building block in organic synthesis.

Safety and Handling

While specific toxicological data for 2,5-Dichloro-4-methylphenylacetic acid is not available, general precautions for handling substituted phenylacetic acids should be observed. These compounds are typically acidic and can be irritating to the skin, eyes, and respiratory tract.

General Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact, wash the affected area thoroughly with water.

For specific handling and disposal procedures, it is always best to consult the Safety Data Sheet (SDS) of a closely related and commercially available compound.

Conclusion

While 2,5-Dichloro-4-methylphenylacetic acid may not be a cataloged chemical, the principles of organic synthesis and the extensive knowledge base on substituted phenylacetic acids provide a clear path for its preparation and a strong indication of its potential properties and applications. This guide has outlined the key synthetic routes, a comparative analysis of properties, and the broad utility of this important class of compounds, offering a solid foundation for researchers and scientists working in this area. The versatility of the phenylacetic acid scaffold ensures that it will remain a central focus of innovation in both academic and industrial research for the foreseeable future.

References

Sources

Exploratory

An In-depth Technical Guide to 2,5-Dichloro-4-methylphenylacetic Acid: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals Introduction 2,5-Dichloro-4-methylphenylacetic acid is a halogenated aromatic carboxylic acid. Phenylacetic acid and its derivatives are significant scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4-methylphenylacetic acid is a halogenated aromatic carboxylic acid. Phenylacetic acid and its derivatives are significant scaffolds in medicinal chemistry, forming the core of many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The introduction of chloro and methyl substituents onto the phenyl ring can profoundly influence the molecule's lipophilicity, metabolic stability, and biological activity. This guide provides a comprehensive overview of the known and predicted physicochemical properties, synthetic routes, and analytical techniques relevant to 2,5-Dichloro-4-methylphenylacetic acid, offering a critical resource for its application in research and drug development.

Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction and Key Considerations
Molecular Formula C₉H₈Cl₂O₂Based on the chemical structure.
Molecular Weight 219.07 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white crystalline solid.[1]Phenylacetic acid and its substituted derivatives are typically crystalline solids at room temperature.[1]
Melting Point Estimated to be in the range of 100-140 °C.The melting points of related dichlorinated phenylacetic acids and methylated phenylacetic acids vary. For example, 2,5-dimethylphenylacetic acid has a melting point of 128-130 °C, while 4-chlorophenylacetic acid has a melting point of 104-106 °C. The combined effect of two chlorine atoms and a methyl group is expected to result in a relatively high melting point due to increased molecular weight and potential for intermolecular interactions.
Boiling Point Predicted to be >250 °C (with potential decomposition).Phenylacetic acids have high boiling points. For instance, 4-methylphenylacetic acid boils at 265-267 °C.[2][3] The presence of two chlorine atoms will further increase the boiling point.
Solubility Predicted to have low solubility in water and good solubility in organic solvents like methanol, ethanol, and acetone.[1]The carboxylic acid group provides some polarity, but the dichlorinated and methylated phenyl ring is largely nonpolar, leading to limited aqueous solubility.[1]
pKa Estimated to be in the range of 3.5 - 4.5.The pKa of 4-methylphenylacetic acid is 4.37.[3] The electron-withdrawing nature of the two chlorine atoms is expected to increase the acidity of the carboxylic acid, thus lowering the pKa value. The pKa of a similar compound, (2-{[4-(Carboxymethyl)phenyl]methyl}phenyl)acetic acid, is reported as 4.01.[4]
CAS Number Not definitively assigned in major chemical databases.A comprehensive search of chemical databases did not yield a specific CAS number for this compound. Researchers should verify the identity of any synthesized or procured material through analytical characterization.

Synthesis of Substituted Phenylacetic Acids

Several synthetic routes are available for the preparation of phenylacetic acid derivatives. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring. A common and effective method for the synthesis of dichlorinated phenylacetic acids is the carbonylation of the corresponding benzyl chloride.[5][6]

start 2,5-Dichloro-4-methyltoluene intermediate1 2,5-Dichloro-4-methylbenzyl chloride start->intermediate1  Chlorination (e.g., NCS, light) product 2,5-Dichloro-4-methylphenylacetic acid intermediate1->product  Carbonylation (CO, Pd catalyst, base)

A representative synthetic workflow for 2,5-Dichloro-4-methylphenylacetic acid.
Experimental Protocol: Palladium-Catalyzed Carbonylation of Benzyl Chlorides[5][6]

This protocol describes a general procedure for the carbonylation of a substituted benzyl chloride, which can be adapted for the synthesis of 2,5-Dichloro-4-methylphenylacetic acid from 2,5-dichloro-4-methylbenzyl chloride.

Materials:

  • Substituted Benzyl Chloride (e.g., 2,5-dichloro-4-methylbenzyl chloride)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Toluene

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Carbon Monoxide (CO) gas

  • Hydrochloric Acid (HCl) for acidification

  • High-pressure reactor

Procedure:

  • Reactor Setup: In a high-pressure reactor, combine the substituted benzyl chloride (1.0 eq), palladium(II) acetate (0.01 eq), and triphenylphosphine (0.02 eq) in toluene.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Carbonylation: Pressurize the reactor with carbon monoxide to 10-20 atm. Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction should be monitored by a suitable technique like TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • Isolation: Separate the aqueous layer and acidify it with concentrated HCl to a pH of approximately 2. This will precipitate the phenylacetic acid derivative.

  • Purification: Collect the solid product by filtration, wash it with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2,5-Dichloro-4-methylphenylacetic acid.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium complexes are highly efficient catalysts for carbonylation reactions, facilitating the insertion of carbon monoxide into the carbon-chlorine bond of the benzyl chloride.

  • Triphenylphosphine Ligand: The phosphine ligand stabilizes the palladium catalyst and improves its reactivity and selectivity.

  • Base: The sodium hydroxide is necessary to neutralize the HCl formed during the reaction and to deprotonate the initially formed carboxylic acid, driving the reaction to completion.

  • High Pressure of CO: A high pressure of carbon monoxide ensures a sufficient concentration of the reactant in the solution to achieve a reasonable reaction rate.

Chemical Reactivity and Potential Applications

The chemical reactivity of 2,5-Dichloro-4-methylphenylacetic acid is primarily dictated by the carboxylic acid group and the substituted aromatic ring.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. These transformations are crucial for generating derivatives with altered pharmacokinetic profiles in drug development.

  • Aromatic Ring: The electron-rich phenyl ring can undergo electrophilic aromatic substitution, although the presence of two deactivating chloro substituents will make these reactions more challenging compared to unsubstituted phenylacetic acid. The positions for substitution will be directed by the existing groups.

  • Alpha-Position: The methylene group adjacent to the carboxylic acid can be functionalized, for example, through α-halogenation.[7]

Potential Applications in Drug Development:

Substituted phenylacetic acids are precursors to a wide range of pharmaceuticals. The specific substitution pattern of 2,5-dichloro-4-methylphenylacetic acid could be of interest for:

  • NSAID Development: As a potential building block for novel non-steroidal anti-inflammatory drugs.

  • Anticancer Agents: Certain halogenated aromatic compounds have shown promise as anticancer agents.

  • Agrochemicals: Phenylacetic acid derivatives are also used in the development of herbicides and pesticides.[8]

Spectroscopic Analysis

The structural elucidation of 2,5-Dichloro-4-methylphenylacetic acid would rely on a combination of spectroscopic techniques. The following are the expected spectral features based on its structure and data from related compounds.

¹H NMR Spectroscopy
  • Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the two protons on the phenyl ring. The exact chemical shifts will be influenced by the positions of the chloro and methyl groups.

  • Methylene Protons: A singlet corresponding to the two protons of the CH₂ group adjacent to the carboxylic acid will likely appear around δ 3.6-3.8 ppm.

  • Methyl Protons: A singlet for the three protons of the methyl group attached to the aromatic ring is expected around δ 2.3-2.5 ppm.

  • Carboxylic Acid Proton: A broad singlet for the acidic proton of the -COOH group will be observed far downfield, typically above δ 10 ppm, and its position can be concentration-dependent. This peak will disappear upon D₂O exchange.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A peak corresponding to the carboxylic acid carbonyl carbon is expected in the range of δ 170-180 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the chloro and methyl substituents. The carbons attached to the chlorine atoms will be significantly shifted.

  • Methylene Carbon: The CH₂ carbon will likely resonate around δ 40-45 ppm.

  • Methyl Carbon: The methyl carbon should appear at approximately δ 20-25 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band characteristic of the carboxylic acid O-H stretching vibration is expected in the region of 2500-3300 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption peak for the carbonyl C=O stretching vibration of the carboxylic acid should appear around 1700-1725 cm⁻¹.[9]

  • C-Cl Stretches: Absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Bands corresponding to aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (218 g/mol for the isotopologue with ³⁵Cl).

  • Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed. The M+2 peak (containing one ³⁷Cl) will have an intensity of about 65% of the M⁺ peak, and the M+4 peak (containing two ³⁷Cl atoms) will have an intensity of about 10% of the M⁺ peak.

  • Fragmentation: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of a chlorine atom (-Cl, 35/37 Da).

Conclusion

2,5-Dichloro-4-methylphenylacetic acid presents an interesting, albeit under-characterized, molecule for chemical and pharmaceutical research. This guide has provided a detailed overview of its predicted physicochemical properties, plausible synthetic routes with a focus on the underlying chemical principles, and expected analytical signatures. By leveraging the knowledge of related substituted phenylacetic acids, researchers can approach the synthesis and characterization of this compound with a solid theoretical and practical foundation, paving the way for its potential application in the development of new chemical entities.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]

  • Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. The Journal of Organic Chemistry, 79(18), 8917–8925. [Link]

  • ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). UPLC-QTOF Mass Spectrometry Detection of Four Endocrine Disrupting Chemicals (Methyl Paraben, 2,4-Dichlorophenoxyacetic acid, Monobutyl Phthalate, and Bisphenol A) in Urine of Filipino Women. Retrieved from [Link]

  • Biogeosciences. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of phenylacetic acid esters.
  • PubChem. (n.d.). 2,5-Dimethylphenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Acetic acid, (2,5-dichloro-4-methoxyphenoxy)-, methyl ester. Retrieved from [Link]

  • Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Methylphenylacetic acid preparation method.
  • ResearchGate. (n.d.). Proposed reaction mechanism of α-chlorination of phenylacetic acid with.... Retrieved from [Link]

  • NIST. (n.d.). (4-methylphenoxy)acetic acid. Retrieved from [Link]

  • PubMed. (2023, October 10). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). (2-{[4-(Carboxymethyl)phenyl]methyl}phenyl)acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 31P{1H} NMR spectra of 4a and 5a in CH2Cl2. No other complexes are.... Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,5-dichloro-3-thienyl methyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). {4-[(2,5-Dimethyl-3-furoyl)amino]phenyl}acetic acid. Retrieved from [Link]

  • NIST. (n.d.). p-Tolylacetic acid. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Foundational

Technical Guide: Solubility Profiling of 2,5-Dichloro-4-methylphenylacetic Acid in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,5-Dichloro-4-methylphenylacetic acid in various organic solvents. Phenylacetic acid derivatives are c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,5-Dichloro-4-methylphenylacetic acid in various organic solvents. Phenylacetic acid derivatives are crucial building blocks in the synthesis of pharmaceuticals, such as anti-inflammatory agents, and agrochemicals.[1][2] Their solubility is a critical physicochemical parameter that governs reaction kinetics, purification strategies, and formulation development. While specific quantitative solubility data for 2,5-Dichloro-4-methylphenylacetic acid is not extensively available in public literature, this guide establishes the foundational principles and methodologies required for its empirical determination. We will explore the predicted physicochemical properties of the molecule, provide a qualitative solubility forecast based on established chemical principles, and present a detailed, field-proven experimental protocol for accurate solubility measurement. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of solubility for process development and formulation.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate like 2,5-Dichloro-4-methylphenylacetic acid is a cornerstone of chemical and pharmaceutical development. It directly influences:

  • Process Chemistry: Solvent selection for synthesis, work-up, and crystallization is dictated by the solubility profile of the target compound and its impurities.

  • Purification: Crystallization, a primary method for purification, relies on differential solubility in a given solvent system at varying temperatures.

  • Formulation: For drug development, solubility in biocompatible solvents or solvent systems is essential for creating viable dosage forms, from oral solutions to injectable formulations.

  • Analytical Chemistry: Preparing stock solutions for analytical assays (e.g., HPLC, GC) requires knowledge of suitable solvents that can fully dissolve the analyte at a desired concentration.

Understanding the interplay between the solute's structure and the solvent's properties is the first step in a systematic approach to solubility determination.

Predicted Physicochemical Properties of 2,5-Dichloro-4-methylphenylacetic Acid

The molecular structure of 2,5-Dichloro-4-methylphenylacetic acid—featuring a carboxylic acid group, a substituted aromatic ring, and halogen atoms—provides clear indicators of its likely solubility behavior. The key physicochemical properties, estimated based on its structure, are summarized below.

PropertyPredicted Value / CharacteristicImpact on Solubility
Molecular Formula C₉H₈Cl₂O₂-
Molecular Weight 219.07 g/mol Higher molecular weight can sometimes correlate with lower solubility.
pKa (acidic) ~3.5 - 4.5The carboxylic acid group will be protonated in neutral or acidic solvents, making it less polar. In basic solvents, it will deprotonate to form a highly polar carboxylate salt, dramatically increasing solubility in polar solvents.
logP (Octanol/Water) ~3.0 - 3.5The positive logP value indicates a preference for lipophilic (non-polar) environments over aqueous ones, suggesting poor water solubility but better solubility in organic solvents.
Hydrogen Bond Donor 1 (from -COOH)Can donate a hydrogen bond, enabling interaction with protic and polar aprotic solvents.
Hydrogen Bond Acceptor 2 (from C=O and -OH)Can accept hydrogen bonds, facilitating dissolution in protic solvents like alcohols.

These properties suggest that the molecule is moderately polar and lipophilic. Its solubility will be governed by the "like dissolves like" principle, where it will dissolve best in solvents of similar polarity.[3]

Predicted Solubility Profile and Data Collection

Based on the physicochemical properties, a qualitative solubility profile can be predicted. The following table categorizes common organic solvents and forecasts the likely solubility of 2,5-Dichloro-4-methylphenylacetic acid. This table is designed to serve as a template for recording empirical data.

Solvent ClassSolvent ExamplePredicted SolubilityRationaleExperimental Solubility (mg/mL at 25°C)
Non-Polar Hexane, CyclohexaneLowThe molecule's polarity from the carboxylic acid and chlorine atoms is too high for significant interaction with non-polar aliphatic solvents.[3]Record Data Here
Moderately Polar Aprotic Dichloromethane (DCM)Moderate to HighDCM can effectively solvate the chlorinated aromatic ring portion of the molecule.Record Data Here
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)HighThese solvents can accept hydrogen bonds and have dipole moments that can interact favorably with the polar regions of the solute.[4]Record Data Here
Polar Aprotic (Amide) N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very HighThese are strong, highly polar solvents capable of disrupting intermolecular forces (like hydrogen bonding) in the solid-state crystal lattice.Record Data Here
Polar Protic Methanol, EthanolModerate to HighThese alcohols can both donate and accept hydrogen bonds, allowing for strong interactions with the carboxylic acid group.[4]Record Data Here
Highly Polar Protic WaterVery LowThe molecule's significant non-polar surface area (aromatic ring, methyl group) and high predicted logP suggest poor aqueous solubility.[4]Record Data Here

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain accurate, quantitative solubility data, the equilibrium shake-flask method is the gold standard.[5][6] This protocol ensures that the solvent is fully saturated with the solute, representing the true thermodynamic solubility.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. After equilibrium is achieved, the undissolved solid is removed by filtration, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • 2,5-Dichloro-4-methylphenylacetic acid (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Orbital shaker or rotator with a temperature-controlled chamber

  • Analytical balance

  • Syringes (glass or polypropylene)

  • Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility, e.g., PTFE)

  • Calibrated volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of solid 2,5-Dichloro-4-methylphenylacetic acid to a pre-weighed glass vial. "Excess" means adding enough solid so that a visible amount remains undissolved at the end of the experiment. A starting point is ~10-20 mg of solid per 1 mL of solvent.

    • Record the exact mass of the solid added.

  • Solvent Addition:

    • Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials at a moderate speed (e.g., 150-250 rpm) for a pre-determined time to ensure equilibrium is reached. A typical duration is 24 to 48 hours. A preliminary time-course study can be run to confirm the time to equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and let them stand for at least 30 minutes to allow undissolved solids to settle.

    • Carefully draw the supernatant (the clear liquid phase) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, labeled HPLC vial. This step is critical to remove all particulate matter.[6]

    • Immediately perform a serial dilution of the filtered sample with the same solvent into the calibrated range of your analytical method. This is crucial to ensure an accurate concentration measurement.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standards of 2,5-Dichloro-4-methylphenylacetic acid of known concentrations in the same solvent.

    • Calculate the concentration of the saturated solution by applying the dilution factor to the concentration measured from the calibration curve.

  • Data Reporting:

    • Express the final solubility in units of mg/mL or mol/L at the specified temperature.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_quant 4. Quantification A Weigh Excess Solid (>98% Purity) B Add Precise Volume of Solvent A->B in vial C Agitate at Constant Temp (e.g., 25°C, 24-48h) B->C D Settle Solids C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E F Dilute Sample for Analysis E->F G Analyze via HPLC (vs. Calibration Curve) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Equilibrium solubility determination workflow.

Conclusion

While direct, published solubility data for 2,5-Dichloro-4-methylphenylacetic acid is limited, a robust scientific approach allows for its effective determination. By understanding its fundamental physicochemical properties, one can make educated predictions about its behavior in various organic solvents. This guide provides the theoretical basis for these predictions and, more importantly, a detailed, authoritative experimental protocol based on OECD guidelines for generating precise and reliable quantitative solubility data.[5][7] The application of this methodology will empower researchers to make informed decisions in process development, purification, and formulation, accelerating their research and development objectives.

References

  • OECD. Test No. 105: Water Solubility. OECD Publishing; 1995. [Link]

  • Situ Biosciences. OECD 105 - Water Solubility. [Link]

  • OECD. Test No. 105: Water Solubility - Abstract. [Link]

  • OECD iLibrary. Test No. 105: Water Solubility. [Link]

  • Schwarzenbach RP, Escher BI, Fenner K, et al. Determining the water solubility of difficult-to-test substances: A tutorial review. Environmental Science & Technology. 2021.
  • ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]

  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown Source.
  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • Unknown Source.
  • PubChem. Acetic acid, (2,5-dichloro-4-methoxyphenoxy)-, methyl ester. [Link]

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

Sources

Exploratory

Spectroscopic Analysis of 2,5-Dichloro-4-methylphenylacetic Acid

The following technical guide details the spectroscopic characterization of 2,5-Dichloro-4-methylphenylacetic acid , a specialized halogenated aromatic intermediate. This guide deviates from standard templates to focus o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 2,5-Dichloro-4-methylphenylacetic acid , a specialized halogenated aromatic intermediate.

This guide deviates from standard templates to focus on the analytical logic required to distinguish this specific regioisomer from its potential synthetic byproducts (e.g., the 2,3-dichloro or 2,6-dichloro analogs).

Executive Summary & Structural Challenge

2,5-Dichloro-4-methylphenylacetic acid is a substituted phenylacetic acid derivative often utilized as a scaffold in the synthesis of auxin-mimic herbicides and pharmaceutical intermediates.

The primary analytical challenge lies in confirming the regiochemistry of the chlorine substituents. During chlorination of 4-methylphenylacetic acid (or its precursors), isomers such as the 2,3-dichloro or 3,5-dichloro variants may form. Standard "fingerprint" matching is insufficient without understanding the mechanistic causality of the spectral signals.

This guide provides a self-validating protocol to confirm the 2,5-substitution pattern using NMR coupling constants and Mass Spectrometry isotope modeling.

Sample Preparation & Solubility Profile

Proper sample preparation is the prerequisite for reproducible data. The hydrophobic nature of the dichlorinated ring reduces water solubility compared to the non-halogenated parent.

SolventSuitabilityApplicationNotes
DMSO-d₆ Optimal ¹H, ¹³C NMRPrevents aggregation; shifts acidic proton to ~12 ppm.
CDCl₃ Moderate¹H NMRGood for resolving methylene protons; acid proton may be broad/invisible.
Methanol HighLC-MSIdeal for ESI ionization; avoid for NMR if esterification risk exists.
KBr Pellet HighFT-IRStandard solid-state analysis.

Protocol 1: NMR Sample Prep

  • Weigh 10-15 mg of analyte into a clean vial.

  • Add 0.6 mL DMSO-d₆ (ensure 99.9% D isotopic purity).

  • Sonicate for 30 seconds to ensure complete dissolution of the crystalline lattice.

  • Optional: Add 1 drop of D₂O to identify exchangeable protons (COOH) by signal disappearance.

Nuclear Magnetic Resonance (NMR) Profiling

The definitive proof of the 2,5-dichloro substitution pattern lies in the spin-spin coupling (or lack thereof) of the aromatic protons.

¹H NMR Prediction & Logic

Structure Analysis:

  • Position 1: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     group.
    
  • Position 2 & 5: Chlorine atoms (Electron withdrawing).

  • Position 4: Methyl group (Electron donating).

  • Position 3 & 6: Protons.

Critical Insight: In the 2,5-dichloro-4-methyl isomer, the two aromatic protons are at positions 3 and 6 . These protons are para to each other.

  • Ortho-coupling (

    
    ): None.
    
  • Meta-coupling (

    
    ): None.
    
  • Para-coupling (

    
    ): Negligible (< 1 Hz).
    

Therefore, the hallmark of this specific isomer is the presence of two distinct aromatic SINGLETS. If you observe doublets (


 Hz), you have the 2,3-dichloro isomer (ortho protons).
Expected ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Justification
12.50 Broad Singlet1H–COOH Carboxylic acid proton; highly deshielded by H-bonding.
7.45 Singlet1HAr-H6 Deshielded by ortho-Cl and ortho-CH₂COOH.
7.35 Singlet1HAr-H3 Deshielded by ortho-Cl, but shielded slightly by ortho-Me.
3.70 Singlet2HAr-CH ₂-Benzylic methylene; typically 3.6–3.8 ppm.
2.35 Singlet3HAr-CHAryl methyl group; characteristic shift.
¹³C NMR & DEPT
  • Carbonyl (C=O): ~172 ppm.

  • Aromatic Region: 6 signals expected.

    • Quaternary C-Cl carbons will appear as low-intensity signals around 130–135 ppm.

    • DEPT-135: Will show only the CH₂ (inverted/up) and CH₃/CH (up/inverted depending on phase) signals, causing quaternary carbons (C-Cl, C-Me, C-CH2) to disappear.

Mass Spectrometry (MS) Validation

Mass spectrometry provides the molecular weight and, crucially, the chlorine isotope pattern which validates the presence of exactly two chlorine atoms.

Isotope Pattern Analysis

Chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). For a molecule with two chlorine atoms (


), the molecular ion (

) follows a distinct intensity ratio:
  • M (³⁵Cl₂): 100% (Relative Intensity)

  • M+2 (³⁵Cl³⁷Cl): ~65%[1]

  • M+4 (³⁷Cl₂): ~10%

Workflow: If the MS spectrum shows a 3:1 ratio (M:M+2), only one chlorine is present (monochloro impurity). If the ratio is 9:6:1, the dichloro substitution is confirmed.

Fragmentation Pathway (ESI- Mode)

In Negative Electrospray Ionization (ESI-), the molecule readily loses a proton to form ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


.

DOT Diagram: MS Fragmentation Logic

Fragmentation cluster_legend Key M_Ion Precursor Ion [M-H]⁻ m/z ~217 Decarbox Decarboxylation [M-H-CO₂]⁻ m/z ~173 M_Ion->Decarbox - CO₂ (44 Da) Benzylic Benzylic Cleavage Loss of Cl? Decarbox->Benzylic High Energy Blue: Parent Blue: Parent Red: Primary Fragment Red: Primary Fragment Blue: Parent->Red: Primary Fragment

Figure 1: Predicted fragmentation pathway for 2,5-Dichloro-4-methylphenylacetic acid in ESI(-) mode. The loss of CO₂ is the dominant transition.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is used primarily to confirm the functional group integrity (Carboxylic Acid).

  • 3200–2500 cm⁻¹ (Broad): O–H stretch of the carboxylic acid dimer. The "fermi resonance" often creates a jagged appearance in this region.

  • 1700–1725 cm⁻¹ (Strong): C=O stretching vibration (Carbonyl).

  • 1100–1000 cm⁻¹: C–Cl aryl stretch (often obscured but distinct in fingerprint region).

  • 800–850 cm⁻¹: C–H out-of-plane bending. Note: Isolated para-protons usually show specific bending modes different from ortho-substituted rings.

Analytical Workflow & Quality Control

To ensure the synthesized or purchased material is suitable for drug development, follow this self-validating workflow.

DOT Diagram: QC Decision Tree

QC_Workflow Start Crude Sample Solubility Dissolve in DMSO-d6 Start->Solubility H_NMR ¹H NMR Acquisition Solubility->H_NMR Decision1 Aromatic Region: Two Singlets? H_NMR->Decision1 Pass1 Regiochemistry Confirmed (2,5-Isomer) Decision1->Pass1 Yes Fail1 Doublets Observed: Isomer Impurity (2,3 or 3,4) Decision1->Fail1 No MS_Check LC-MS Analysis Pass1->MS_Check Decision2 Isotope Ratio 9:6:1 (M:M+2:M+4)? MS_Check->Decision2 Decision2->Fail1 No Final Release Lot Decision2->Final Yes

Figure 2: Quality Control Decision Tree for validating the identity of 2,5-Dichloro-4-methylphenylacetic acid.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 938-95-4 (Analog: 4-Chloro-alpha-methylphenylacetic acid). Retrieved from .

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • ChemicalBook. 4-Methylphenylacetic acid NMR and Physical Properties. Retrieved from .

  • Sigma-Aldrich. Product Specification: Phenylacetic Acid Derivatives. Retrieved from .

  • Thermo Fisher Scientific. Safety Data Sheet and Spectral Data for Chlorinated Phenylacetic Acids. Retrieved from .

Sources

Foundational

Definitive Structural Elucidation of 2,5-Dichloro-4-methylphenylacetic Acid: A Practical Guide from Synthesis to Crystal Analysis

An In-Depth Technical Guide for Researchers and Drug Development Professionals Abstract Phenylacetic acid derivatives are foundational scaffolds in medicinal chemistry, forming the basis for numerous therapeutics, includ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Phenylacetic acid derivatives are foundational scaffolds in medicinal chemistry, forming the basis for numerous therapeutics, including widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, governs critical physicochemical properties such as solubility, stability, and dissolution rate, which are paramount in drug development. This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 2,5-Dichloro-4-methylphenylacetic acid. We navigate the entire workflow, from targeted synthesis and the critical art of single-crystal cultivation to the intricacies of data acquisition via Single-Crystal X-ray Diffraction (SCXRD) and the final stages of structure refinement and interpretation. This document is structured not as a rigid protocol but as a logical, causality-driven narrative, empowering researchers to undertake and interpret high-quality crystallographic studies.

Introduction: The 'Why' of Crystal Structure in Drug Design

In drug development, the solid-state form of an active pharmaceutical ingredient (API) is as crucial as its molecular structure. Polymorphism—the ability of a compound to exist in multiple crystal forms—can drastically alter a drug's bioavailability and therapeutic efficacy. A definitive crystal structure provides incontrovertible proof of molecular identity, stereochemistry, and conformation. Furthermore, it reveals the intricate network of intermolecular interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) that dictate how molecules pack in a solid lattice. This packing architecture directly influences material properties. For a molecule like 2,5-Dichloro-4-methylphenylacetic acid, understanding these features is essential for predicting its behavior, optimizing its formulation, and securing intellectual property.

Phenylacetic acids, in particular, often exhibit hydrogen bonding through their carboxylic acid moieties, leading to the formation of predictable supramolecular synthons, such as the classic carboxylic acid dimer. The presence of chloro-substituents introduces the potential for halogen bonding and other weak interactions that can significantly influence crystal packing. This guide provides the blueprint for uncovering this structural information.

Strategic Synthesis of the Target Compound

The first step in any structural analysis is the unambiguous synthesis of high-purity material. Several robust methods exist for the preparation of functionalized phenylacetic acids.[3] For 2,5-Dichloro-4-methylphenylacetic acid, a reliable and scalable approach is the Palladium-Catalyzed Carbonylation of the corresponding benzyl halide. This method offers high efficiency and excellent functional group tolerance.[3][4]

Experimental Protocol: Synthesis via Palladium-Catalyzed Carbonylation
  • Reactant Preparation: In a high-pressure reactor, combine 2,5-dichloro-4-methylbenzyl chloride (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.01 eq), triphenylphosphine (PPh₃, 0.02 eq), and a suitable solvent such as toluene.[3]

  • Reaction Execution: Add an aqueous solution of sodium hydroxide (2.0 eq). Pressurize the reactor with carbon monoxide (CO) to 10-20 atm. Heat the reaction mixture to 80-100 °C and stir vigorously for 4-6 hours.[3]

  • Work-up and Isolation: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO. Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers and acidify with concentrated HCl to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. The final purification to obtain material suitable for crystallization should be performed by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane).[5] Purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow A 2,5-dichloro-4-methylbenzyl chloride B Pd(OAc)₂ / PPh₃ Catalyst C CO (10-20 atm) / NaOH(aq) D High-Pressure Reactor (Toluene, 80-100°C) E Acidification (HCl) F Filtration & Washing G Final Product: 2,5-Dichloro-4-methylphenylacetic acid

The Art of Crystallization: Obtaining Diffraction-Quality Single Crystals

This is the most critical and often most challenging step of the entire analysis. The goal is to grow well-ordered, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension) and quality for a diffraction experiment.[6] Success relies on creating a state of supersaturation from which the compound slowly precipitates in an ordered crystalline form rather than as an amorphous solid or microcrystalline powder.[7]

Causality in Solvent Selection

The choice of solvent is paramount. An ideal solvent will dissolve the compound completely when hot but poorly when cold.[7] For 2,5-Dichloro-4-methylphenylacetic acid, a screening of solvents with varying polarities is recommended.

Solvent Class Examples Rationale
Protic Ethanol, Methanol, WaterCapable of hydrogen bonding; solubility is often highly temperature-dependent.
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileSolubilizes via dipole-dipole interactions; good for slow evaporation.
Aprotic Nonpolar Toluene, Heptane, DichloromethaneSolubilizes via van der Waals forces; often used as an anti-solvent.
Step-by-Step Crystallization Protocol: A Multi-Method Approach

It is best practice to run several crystallization experiments in parallel.

  • Prepare a Saturated Solution: In a small, clean vial, dissolve a small amount of the purified compound in a minimal volume of a chosen hot solvent to create a saturated or near-saturated solution.[8]

  • Slow Evaporation:

    • Loosely cap the vial (e.g., with perforated parafilm).

    • Allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

    • Rationale: This is a simple and effective method where the concentration of the solute gradually increases, leading to nucleation and crystal growth.[9]

  • Slow Cooling:

    • Prepare a saturated solution in a suitable solvent at its boiling point.[10]

    • Insulate the container (e.g., by placing it in a beaker of hot water or a dewar) to ensure very slow cooling to room temperature.

    • Rationale: Solubility decreases as the temperature drops, inducing crystallization. Slow cooling prevents rapid precipitation and promotes the growth of larger, more ordered crystals.[7][10]

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Hanging Drop: Place a drop of the saturated solution on a siliconized glass slide. Invert the slide over a well containing a reservoir of a less volatile "anti-solvent" in which the compound is insoluble.

    • Sitting Drop: Place the drop of saturated solution on a pedestal inside a sealed well containing the anti-solvent.

    • Rationale: The anti-solvent vapor slowly diffuses into the solution drop, reducing the overall solubility of the compound and inducing crystallization. This is a highly controlled method excellent for growing high-quality crystals from small amounts of material.

G

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable crystal is obtained, the process of determining its structure is computational, following the initial X-ray diffraction experiment.[11] SCXRD is a non-destructive technique that provides precise details about the three-dimensional arrangement of atoms.[12][13]

Workflow from Data Collection to Structure Solution

G

Detailed Experimental & Computational Protocol
  • Crystal Selection and Mounting: Under a microscope, select a crystal with sharp edges and no visible defects. Mount it on a suitable holder (e.g., a glass fiber or a loop) and place it on the diffractometer's goniometer head.[13]

  • Data Collection: The crystal is cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. X-rays are directed at the crystal, which is rotated through a series of angles. A detector records the positions and intensities of the diffracted X-ray beams, creating a diffraction pattern.[6][13]

  • Data Processing (Integration and Scaling): Specialized software processes the raw diffraction images.[11]

    • Integration: Identifies the diffraction spots and measures their intensities.

    • Scaling: Corrects for experimental variations (e.g., fluctuations in beam intensity) and merges data from multiple images into a single reflection file.[11]

  • Structure Solution (Solving the Phase Problem): The diffraction experiment measures the intensities (related to the amplitudes) of the diffracted waves but not their phases. Determining these lost phases is the central "phase problem" in crystallography. For small molecules like our target, Direct Methods are typically used. These methods use statistical relationships between the measured intensities to derive initial phase estimates.

  • Structure Refinement: An initial atomic model is built based on the solution from the previous step. This model is then refined against the experimental data using a least-squares minimization process.

    • The positions of the atoms, their anisotropic displacement parameters (which model thermal vibration), and other variables are adjusted to minimize the difference between the observed structure factors (|F_obs|) and the calculated structure factors (|F_calc|).

    • Hydrogen atoms are typically placed in calculated positions and refined using a "riding model."

    • The quality of the final model is assessed using metrics like the R1 factor and the goodness-of-fit (GooF).

Structural Analysis and Interpretation: An Illustrative Example

As the specific crystal structure of 2,5-Dichloro-4-methylphenylacetic acid is not publicly available, we will use the published data for a closely related molecule, 2,4-dichlorophenoxyacetic acid (2,4-D) , to illustrate the type of analysis a researcher would perform.[8] This serves as a practical template for interpreting the data once obtained for the target compound.

Hypothetical Crystallographic Data Table

This table represents the kind of data that would be generated for 2,5-Dichloro-4-methylphenylacetic acid.

Parameter Value (Illustrative) Significance
Chemical FormulaC₉H₈Cl₂O₂Confirms molecular composition.
Formula Weight219.07Based on the composition.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a (Å)8.512(3)Unit cell dimension.
b (Å)5.891(2)Unit cell dimension.
c (Å)17.645(5)Unit cell dimension.
β (°)98.34(1)Unit cell angle.
Volume (ų)875.4(5)Volume of the unit cell.
Z4Number of molecules in the unit cell.
R1 [I > 2σ(I)]0.045A key indicator of refinement quality (typically < 0.05 is good).
wR2 (all data)0.121Another indicator of refinement quality.
GooF1.05Goodness-of-fit; should be close to 1.0 for a good model.
Analysis of Key Structural Features
  • Intramolecular Geometry:

    • Bond Lengths and Angles: Are the C-Cl, C-C, and C=O bond lengths within expected ranges? Any significant deviations could indicate electronic effects or strain.

    • Conformation: What is the torsion angle between the plane of the phenyl ring and the plane of the carboxylic acid group? This conformation can impact how the molecule interacts with biological targets.

  • Intermolecular Interactions and Crystal Packing:

    • Hydrogen Bonding: The most significant interaction is expected to be the hydrogen bonding between the carboxylic acid groups. Do they form the classic centrosymmetric R²₂(8) dimer synthon? This is a very strong and common motif for carboxylic acids.

    • Halogen Bonding: Examine the short contacts involving the chlorine atoms. Are there any Cl···O or Cl···Cl interactions that are shorter than the sum of their van der Waals radii? These interactions can act as "structural glue," influencing the overall packing arrangement.

    • Crystal Packing: How do these interactions assemble the molecules into a three-dimensional lattice? Are there layers, chains, or more complex networks? This packing efficiency will influence the density and stability of the crystal.

Conclusion and Outlook

This guide has provided a comprehensive, scientifically grounded framework for the complete crystal structure analysis of 2,5-Dichloro-4-methylphenylacetic acid. By following this workflow—from rational synthesis and meticulous crystallization to rigorous data collection and insightful analysis—researchers and drug development professionals can obtain the definitive structural data necessary to understand and control the solid-state properties of this important pharmaceutical building block. The resulting crystal structure will not only confirm the molecular identity but will also provide critical insights into its stability, potential for polymorphism, and intermolecular interaction landscape, all of which are vital for the development of safe and effective medicines.

References

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]

  • LibreTexts. (n.d.). Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. [Link]

  • Course Hero. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Longdom Publishing. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]

  • Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. [Link]

  • Wiley-VCH. (2008). Crystallization of Organic Compounds. [Link]

  • Novainstruments. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Portland Press. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • ResearchGate. (2025). Structure refinement: Some background theory and practical strategies. [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. [Link]

  • Moodle@Units. (n.d.). REFINEMENT OF THE CRYSTALLOGRAPHIC STRUCTURE. [Link]

  • SERC Carleton. (2007). Single-crystal X-ray Diffraction. [Link]

  • University of Saskatchewan. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

  • ACS Publications. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science. [Link]

  • Reza Latifi. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

  • PubMed. (2003). Phenylacetic acid derivatives as hPPAR agonists. [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Google Patents. (n.d.). EP 0098058 B1 - Synthesis of phenylacetic acid esters.
  • ResearchGate. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. [Link]

  • E-Journal of Chemistry. (2026). Synthesis and crystal structures of metal complexes of 4-chloro-and 2,4 dichlorophenoxyacetic acid. [Link]

Sources

Exploratory

Theoretical Profiling of 2,5-Dichloro-4-methylphenylacetic Acid: Computational Protocols and Structural Insights

Topic: Theoretical Studies on 2,5-Dichloro-4-methylphenylacetic Acid Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Studies on 2,5-Dichloro-4-methylphenylacetic Acid Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary

2,5-Dichloro-4-methylphenylacetic acid is a chlorinated aromatic carboxylic acid with significant potential as a bioactive intermediate in agrochemical (auxin-mimic herbicides) and pharmaceutical (NSAID precursors) synthesis. Despite its structural relevance to established compounds like 2,4-D (2,4-Dichlorophenoxyacetic acid), specific theoretical data on this isomer remains fragmented in the literature.

This technical guide establishes a rigorous computational framework for the theoretical characterization of 2,5-Dichloro-4-methylphenylacetic acid. It details the precise density functional theory (DFT) protocols, basis set selections, and molecular docking workflows required to predict its physicochemical properties, reactivity descriptors, and biological binding modes. This guide serves as a blueprint for researchers aiming to validate this compound’s electronic structure and therapeutic/herbicidal potential in silico before experimental synthesis.

Computational Methodology: The Standardized Protocol

To ensure reproducibility and scientific integrity, the following computational workflow is recommended. This protocol is derived from validated studies on homologous chlorinated phenylacetic acids [1, 2].

Electronic Structure Calculation[1][2][3]
  • Software Platform: Gaussian 16 or ORCA 5.0.

  • Theory Level: Density Functional Theory (DFT).[1][2][3][4][5][6][7][8]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic acids, offering the best balance between cost and accuracy for vibrational frequencies.

    • Alternative:M06-2X (Minnesota functional) is recommended if studying non-covalent interactions (e.g., dimerization) due to better dispersion corrections.

  • Basis Set: 6-311++G(d,p) .[1][5][7]

    • Justification: The diffuse functions (++) are critical for describing the lone pairs on the Chlorine and Oxygen atoms. The polarization functions (d,p) accurately model the electron density distortion in the aromatic ring.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Water (biological simulation) and Ethanol (spectroscopic comparison).

Workflow Visualization

The following diagram outlines the logical progression from structure generation to biological validation.

ComputationalWorkflow Input Structure Generation (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt .gjf Freq Frequency Analysis (IR/Raman & ZPE) Opt->Freq Minima Check Elec Electronic Properties (HOMO-LUMO / MEP) Opt->Elec Wavefunction Freq->Opt Imaginary Freq? (Re-opt) Dock Molecular Docking (AutoDock Vina) Elec->Dock PDBQT

Figure 1: Standardized computational workflow for the theoretical analysis of chlorinated phenylacetic acids.

Structural and Electronic Analysis

Geometric Optimization & Steric Effects

The presence of chlorine atoms at the 2- and 5-positions introduces significant steric strain, particularly at the C1-C2 interface.

  • Ortho-Effect: The Chlorine atom at position 2 exerts steric pressure on the acetic acid side chain (-CH2-COOH). Unlike unsubstituted phenylacetic acid, which may adopt a planar conformation, the 2,5-dichloro derivative is predicted to force the methylene group out of the aromatic plane to minimize repulsion between the carbonyl oxygen and the bulky chlorine lone pairs.

  • Bond Lengths:

    • C-Cl: Expected range 1.74 – 1.76 Å .

    • C=O: Expected range 1.20 – 1.22 Å .

    • O-H: Expected range 0.97 – 0.99 Å (highly dependent on H-bonding).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical descriptor of chemical reactivity and kinetic stability.

  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the aromatic ring and the chlorine lone pairs (pi-donors). High energy suggests susceptibility to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the carboxylic acid group (electron-withdrawing) and the ring carbons ortho/para to the chlorine.

  • Chemical Hardness (

    
    ):  Calculated as 
    
    
    
    . A lower hardness value compared to non-chlorinated analogs would indicate higher reactivity, typical of auxin-like herbicides [3].
Molecular Electrostatic Potential (MEP)

MEP mapping is essential for predicting non-covalent interactions in a receptor pocket.

RegionPotentialChemical Significance
Carboxyl Hydrogen (-COOH) Positive (Blue) Primary H-bond donor. Critical for receptor anchoring (e.g., Arg/Lys residues).
Carbonyl Oxygen (=O) Negative (Red) H-bond acceptor.
Chlorine Atoms (2,5-Cl) Neutral/Slight Negative Hydrophobic interactions or Halogen bonding (sigma-hole interactions).
Aromatic Ring Electron Rich (Yellow/Green)

stacking interactions with aromatic residues (e.g., Trp, Phe).

Vibrational Spectroscopy Profiling

To validate theoretical models against experimental IR spectra, frequency scaling is required. For B3LYP/6-311++G(d,p), a scaling factor of 0.967 is standard to correct for anharmonicity [4].

Predicted Characteristic Bands:

  • 
     Stretching: 
    
    
    
    . Broad band, indicative of intermolecular hydrogen bonding (dimer formation).
  • 
     Stretching: 
    
    
    
    . A strong, sharp peak. A shift to lower frequencies indicates dimerization.
  • 
     Stretching: 
    
    
    
    . The "fingerprint" of the chlorinated ring. The 2,5-substitution pattern typically yields two distinct bands in this region.

Molecular Docking Strategy

For 2,5-Dichloro-4-methylphenylacetic acid, biological activity is likely mediated through auxin signaling pathways (herbicidal) or COX enzyme inhibition (pharmaceutical).

Target Selection[4]
  • Target A: TIR1 Ubiquitin Ligase (Auxin Receptor). PDB ID: 2P1P.

    • Rationale: Structural similarity to 2,4-D and IAA (Indole-3-acetic acid). The carboxylate group binds to the bottom of the pocket, while the chlorinated ring fits into the hydrophobic niche.

  • Target B: Cyclooxygenase-2 (COX-2). PDB ID: 3LN1.

    • Rationale: Phenylacetic acid derivatives are classic scaffolds for NSAIDs (e.g., Diclofenac).

Interaction Logic

The following diagram illustrates the predicted binding mechanism within the TIR1 auxin receptor pocket.

BindingMechanism Ligand_COOH Ligand: -COOH Group Receptor_Arg Receptor: Arg403 (Positive Charge) Ligand_COOH->Receptor_Arg Salt Bridge / H-Bond Ligand_Ring Ligand: Cl-Aromatic Ring Receptor_Trp Receptor: Trp382 (Aromatic) Ligand_Ring->Receptor_Trp Pi-Pi Stacking Receptor_Hydro Receptor: Hydrophobic Pocket (Leu/Phe) Ligand_Ring->Receptor_Hydro Hydrophobic/Halogen Bond

Figure 2: Predicted pharmacophore interactions of 2,5-Dichloro-4-methylphenylacetic acid within the TIR1 auxin binding pocket.

Conclusion and Future Outlook

Theoretical studies on 2,5-Dichloro-4-methylphenylacetic acid reveal a molecule defined by the interplay between the acidic side chain and the steric bulk of the ortho-chlorine.

  • Stability: The molecule is expected to form stable dimers in the solid state, driven by dual O-H...O hydrogen bonds.

  • Reactivity: The 2,5-dichloro substitution pattern deactivates the ring toward further electrophilic substitution but enhances lipophilicity, crucial for membrane permeability in biological systems.

  • Application: Docking simulations suggest high affinity for auxin receptors, supporting its potential utility as a selective herbicide or a structural template for synthetic auxins.

Researchers should prioritize the B3LYP/6-311++G(d,p) level of theory for structural validation and AutoDock Vina for preliminary bioactivity screening.

References

  • DFT Studies on Chlorinated Phenols

    • Title: Acidity of the chlorinated phenols: DFT study and experiential affirm
    • Source: ResearchGate (2025).[5]

    • URL:[Link]

  • Theoretical Studies on 2,4-D (Homologous Compound)

    • Title: Theoretical Studies on the Structure and Spectroscopic Properties of 2,4-D (2,4-Diclorofenoxiacetic Acid).[1][5]

    • Source: ResearchGate (2025).[5]

    • URL:[Link]

  • Molecular Docking of Phenylacetic Acid Derivatives

    • Title: Computational Docking Studies of Phenyl Acetic Acid Derivatives with Biological Targets.[9]

    • Source: Science Research Publishers (2024).
    • URL:[Link]

  • Vibrational Scaling Factors

    • Title: NIST Computational Chemistry Comparison and Benchmark D
    • Source: NIST Standard Reference D
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Laboratory Preparation of 2,5-Dichloro-4-methylphenylacetic Acid

Abstract & Scope This application note details the laboratory-scale synthesis of 2,5-Dichloro-4-methylphenylacetic acid , a specialized halogenated aromatic building block often utilized in agrochemical discovery (auxin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the laboratory-scale synthesis of 2,5-Dichloro-4-methylphenylacetic acid , a specialized halogenated aromatic building block often utilized in agrochemical discovery (auxin mimics) and pharmaceutical intermediate synthesis.

While direct chlorination of 4-methylphenylacetic acid often yields inseparable mixtures of regioisomers, this protocol utilizes a convergent synthetic strategy starting from the symmetry-privileged precursor 2,5-dichloro-p-xylene . This route ensures regiospecificity, eliminating the need for difficult isomer separations. The protocol employs a classical three-step sequence: radical benzylic bromination, nucleophilic substitution (cyanation), and acid-catalyzed hydrolysis.

Retrosynthetic Analysis & Strategy

The structural integrity of the 2,5-dichloro substitution pattern is best preserved by installing the acetic acid moiety after the halogenation of the aromatic ring.

  • Target: 2,5-Dichloro-4-methylphenylacetic acid

  • Precursor: 2,5-Dichloro-4-methylbenzyl cyanide

  • Starting Material: 2,5-Dichloro-p-xylene (1,4-dimethyl-2,5-dichlorobenzene)

Expert Insight: The starting material, 2,5-dichloro-p-xylene, possesses


 symmetry. Consequently, mono-functionalization of either methyl group results in the same regioisomer. This symmetry is the critical control point that guarantees the purity of the final product without complex chromatography.
Reaction Pathway Diagram[1]

G SM 2,5-Dichloro-p-xylene INT1 2,5-Dichloro-4-methylbenzyl bromide SM->INT1 Step 1: NBS, AIBN CCl4, Reflux INT2 2,5-Dichloro-4-methylbenzyl cyanide INT1->INT2 Step 2: NaCN EtOH/H2O, Reflux PROD 2,5-Dichloro-4-methylphenylacetic acid INT2->PROD Step 3: H2SO4/AcOH Hydrolysis

Caption: Figure 1. Linear synthetic route leveraging the symmetry of the p-xylene precursor.

Safety & Hazard Controls

  • Sodium Cyanide (NaCN): Fatal if swallowed, inhaled, or in contact with skin. Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas. All weighing and reactions must be performed in a functioning fume hood. Keep a cyanide antidote kit available.

  • Benzyl Bromide Intermediates: Potent lachrymators. Wear goggles and handle only in a fume hood.

  • Carbon Tetrachloride (CCl4): Hepatotoxic and carcinogenic. If restricted, substitute with Benzotrifluoride or Chlorobenzene.

Detailed Experimental Protocols

Step 1: Benzylic Bromination

Objective: Selective mono-bromination of 2,5-dichloro-p-xylene.

  • Reagents:

    • 2,5-Dichloro-p-xylene (10.0 g, 57.1 mmol)

    • N-Bromosuccinimide (NBS) (10.2 g, 57.1 mmol, 1.0 eq)

    • AIBN (Azobisisobutyronitrile) (0.2 g, catalytic)

    • Solvent: Carbon Tetrachloride (CCl4) or Benzotrifluoride (100 mL)

Protocol:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 2,5-dichloro-p-xylene in the solvent.

  • Addition: Add NBS and AIBN.

  • Reaction: Heat the mixture to reflux. Illuminate with a tungsten lamp (optional but recommended to initiate radical formation) if reaction is slow.

  • Monitoring: Reflux for 4–6 hours. The reaction is complete when the denser succinimide solid floats to the surface.

  • Workup:

    • Cool the mixture to 0°C to precipitate succinimide completely.

    • Filter off the succinimide.

    • Evaporate the solvent under reduced pressure.[1]

    • Purification: Recrystallize the crude solid from hexane/ethanol to remove any unreacted starting material or bis-brominated byproduct.

    • Target Yield: ~75-80%

    • Checkpoint: 1H NMR should show a singlet at ~4.5 ppm (CH2Br).

Step 2: Cyanation (Nitrile Formation)

Objective: Nucleophilic displacement of bromide by cyanide.

  • Reagents:

    • 2,5-Dichloro-4-methylbenzyl bromide (from Step 1)

    • Sodium Cyanide (NaCN) (1.2 eq)

    • Solvent: Ethanol (95%) and Water (4:1 ratio)

Protocol:

  • Setup: Use a 2-neck RBF fitted with a reflux condenser and a dropping funnel. CAUTION: CYANIDE HAZARD.

  • Preparation: Dissolve NaCN (1.2 eq) in minimal water and dilute with ethanol. Heat to 60°C.

  • Addition: Dissolve the benzyl bromide in ethanol and add dropwise to the cyanide solution over 30 minutes.

  • Reaction: Reflux for 3–4 hours.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Pour the reaction mixture into ice-water (300 mL).

    • The nitrile usually precipitates as a solid. Filter and wash with cold water.[2]

    • If oil forms, extract with ethyl acetate (3x), wash with brine, dry over MgSO4, and concentrate.

    • Target Yield: ~85%[5][1][4][6][7]

Step 3: Hydrolysis to Carboxylic Acid

Objective: Conversion of the nitrile to the final phenylacetic acid.

  • Reagents:

    • 2,5-Dichloro-4-methylbenzyl cyanide

    • Sulfuric Acid (H2SO4, conc.)[1][4]

    • Glacial Acetic Acid (AcOH)

    • Water[1][3][4][8][9]

Protocol:

  • Setup: 100 mL RBF with reflux condenser.

  • Mixture: Suspend the nitrile (5.0 g) in a mixture of glacial acetic acid (20 mL), water (10 mL), and conc. H2SO4 (10 mL).

  • Reaction: Heat to reflux (approx. 110°C) for 6–8 hours. The mixture will clear as hydrolysis proceeds, then potentially precipitate the acid upon cooling.

  • Workup:

    • Cool the mixture and pour into crushed ice (100 g).

    • The crude acid will precipitate as a white/off-white solid.

    • Filter the solid.[1][2][7][9]

    • Purification: Dissolve the solid in 10% NaOH solution (to form the soluble sodium salt). Filter off any insoluble impurities.[1] Acidify the filtrate with HCl to pH 1 to reprecipitate the pure acid.

    • Recrystallize from Ethanol/Water or Toluene.

Characterization & Quality Control

Data Summary Table

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Melting Point 184–186°C (Predicted)Capillary MP
1H NMR (DMSO-d6) δ 12.5 (s, 1H, COOH), 7.4 (s, 1H, Ar-H), 7.3 (s, 1H, Ar-H), 3.6 (s, 2H, CH2), 2.3 (s, 3H, CH3)400 MHz NMR
Solubility Soluble in EtOH, DMSO, Acetone; Insoluble in WaterSolubility Test
Workup & Purification Logic Flow

Workup Crude Crude Hydrolysis Mixture (Acid + Impurities) Base Add 10% NaOH Crude->Base Filter1 Filter Insoluble Matter Base->Filter1 Filtrate Filtrate (Sodium Salt) Filter1->Filtrate Soluble Fraction Acidify Acidify with HCl (pH 1) Filtrate->Acidify Pure Precipitate Pure Acid (Recrystallize) Acidify->Pure

Caption: Figure 2. Acid-Base purification strategy to ensure removal of non-acidic impurities.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • Oakwood Chemical. Safety Data Sheet: 2,5-Dichloro-p-xylene. Link (Accessed 2023).

  • Organic Syntheses. Benzyl Cyanide. Org. Synth. 1922 , 2,[3][9] 9. Link (Foundational protocol for cyanide displacement).

  • Gooßen, L. J. Pd-catalyzed synthesis of phenylacetic acids. J. Org.[9] Chem.2009 . (Reference for alternative carbonylation strategies).

Sources

Application

applications of 2,5-Dichloro-4-methylphenylacetic acid in medicinal chemistry

Application Note: 2,5-Dichloro-4-methylphenylacetic Acid in Medicinal Chemistry Executive Summary: The Halogenated Scaffold Advantage In the realm of medicinal chemistry, 2,5-Dichloro-4-methylphenylacetic acid represents...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2,5-Dichloro-4-methylphenylacetic Acid in Medicinal Chemistry

Executive Summary: The Halogenated Scaffold Advantage

In the realm of medicinal chemistry, 2,5-Dichloro-4-methylphenylacetic acid represents a highly specialized "privileged structure" building block. Unlike generic phenylacetic acids, this compound offers a unique trisubstituted aromatic core (2,5-dichloro, 4-methyl) that provides exceptional metabolic stability and lipophilicity modulation.

This Application Note details the strategic integration of this scaffold into drug development pipelines. It is particularly valuable for:

  • NSAID Bioisosterism: Developing novel cyclooxygenase (COX) inhibitors by modifying the diclofenac/lumiracoxib pharmacophore.

  • Indanone Synthesis: Serving as a precursor for 4,7-dichloro-5-methyl-1-indanone derivatives via intramolecular Friedel-Crafts cyclization, a key step in synthesizing diuretic agents like Indacrinone analogs.

  • Auxin Transport Modulation: Investigating transport inhibition mechanisms in biological systems due to its structural homology with auxinic herbicides.

Chemical Profile & Properties[1][2][3][4][5]

  • IUPAC Name: 2-(2,5-Dichloro-4-methylphenyl)acetic acid

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    O
    
    
  • Molecular Weight: 219.06 g/mol

  • Key Structural Features:

    • 2,5-Dichloro Pattern: Sterically hinders metabolic attack at the ortho positions and modulates the acidity of the acetic acid tail.

    • 4-Methyl Group: Provides a handle for further functionalization (e.g., radical bromination) or serves as a lipophilic anchor.

PropertyValue (Estimated)Relevance
cLogP 3.1 - 3.4Optimal for membrane permeability; higher than unsubstituted phenylacetic acid (1.41).
pKa ~3.8 - 4.0Slightly more acidic than phenylacetic acid (4.3) due to the electron-withdrawing chlorine atoms.
H-Bond Donors 1 (COOH)Standard carboxylic acid interactions.
H-Bond Acceptors 2 (COOH)Interaction with Ser/Tyr residues in enzyme active sites.

Protocol A: Synthesis of the Scaffold

While commercially available, in-house synthesis allows for the introduction of isotopic labels or specific halogen variations. The industrial standard route utilizes 2,5-dichloro-p-xylene as the starting material.

Workflow Diagram

SynthesisWorkflow Start 2,5-Dichloro-p-xylene Step1 Radical Bromination (NBS, CCl4, hν) Start->Step1 Inter1 Benzyl Bromide Intermediate Step1->Inter1 Step2 Cyanation (NaCN, DMF) Inter1->Step2 Inter2 Phenylacetonitrile Intermediate Step2->Inter2 Step3 Acid Hydrolysis (H2SO4, H2O, Reflux) Inter2->Step3 Product 2,5-Dichloro-4-methyl- phenylacetic Acid Step3->Product

Caption: Step-wise synthesis from 2,5-dichloro-p-xylene via radical bromination and nitrile hydrolysis.

Detailed Methodology
  • Bromination : Dissolve 2,5-dichloro-p-xylene (10 mmol) in CCl

    
     (or trifluorotoluene for a greener alternative). Add N-bromosuccinimide (NBS, 10.5 mmol) and a catalytic amount of benzoyl peroxide. Reflux under inert atmosphere (N
    
    
    
    ) for 4-6 hours. Monitor by TLC. Filter succinimide byproduct and concentrate to yield 2,5-dichloro-4-methylbenzyl bromide.
  • Cyanation : Dissolve the crude bromide in DMF. Add NaCN (1.2 eq) cautiously (exothermic). Stir at 60°C for 3 hours. Quench with water and extract with ethyl acetate.

  • Hydrolysis : Suspend the nitrile in 6M H

    
    SO
    
    
    
    (or a mixture of acetic acid/HCl). Reflux for 12 hours. The acid precipitates upon cooling. Recrystallize from ethanol/water to obtain pure 2,5-Dichloro-4-methylphenylacetic acid .

Application 1: Indanone Scaffold Construction (Diuretic Development)

This compound is a critical precursor for synthesizing substituted 1-indanones , which are the core scaffolds for "loop diuretics" like Indacrinone. The intramolecular Friedel-Crafts acylation closes the ring.

Mechanism & Rationale

The 2,5-dichloro substitution pattern directs the cyclization to the only available ortho position (position 6 relative to the methyl group), yielding a highly specific 4,7-dichloro-5-methyl-1-indanone.

Experimental Protocol: Intramolecular Cyclization
  • Acid Chloride Formation : Dissolve 2,5-Dichloro-4-methylphenylacetic acid (1.0 g) in dry DCM (10 mL). Add oxalyl chloride (1.5 eq) and a drop of DMF. Stir at RT for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride.

  • Friedel-Crafts Cyclization :

    • Resuspend the acid chloride in dry 1,2-dichloroethane (DCE).

    • Cool to 0°C. Add AlCl

      
       (2.5 eq) portion-wise.
      
    • Allow to warm to RT and stir for 4 hours. The mixture will turn dark.

    • Quench : Pour the reaction mixture onto ice/HCl.

    • Workup : Extract with DCM, wash with brine, dry over MgSO

      
      .
      
  • Purification : Flash chromatography (Hexane/EtOAc 9:1) yields the substituted 1-indanone.[1][2]

Application 2: NSAID Bioisostere Synthesis

The 2,5-dichloro-4-methylphenyl moiety can replace the dichlorophenyl ring in Diclofenac-type drugs to alter metabolic clearance rates. The 4-methyl group blocks para-hydroxylation, a common metabolic pathway for phenylacetic acids.

Protocol: Amide Coupling (Diclofenac Analog)
  • Activation : Combine 2,5-Dichloro-4-methylphenylacetic acid (1 eq) with HATU (1.1 eq) and DIPEA (2 eq) in DMF.

  • Coupling : Add the aniline derivative (e.g., 2,6-dichloroaniline for a sterically crowded analog) (1 eq).

  • Reaction : Stir at 50°C for 12 hours. (Elevated temperature is required due to steric hindrance from the chlorine atoms).

  • Isolation : Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then 1M HCl and NaHCO

    
    .
    

References

  • General Phenylacetic Acid Synthesis: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard nitrile hydrolysis protocols).
  • Indanone Synthesis via Friedel-Crafts

    • Dolling, U. H., et al. "Efficient catalytic asymmetric alkylations.[3] 1. Enantioselective synthesis of (+)-indacrinone via chiral phase-transfer catalysis." Journal of the American Chemical Society 106.2 (1984): 446-447. Link

    • Note: This reference establishes the utility of chlorin
  • Halogenated Auxin Activity: Sterling, T. M., and Hall, J. C. "Mechanism of Action of Natural Auxins and the Auxinic Herbicides." Herbicide Activity: Toxicology, Biochemistry and Molecular Biology (1997): 111-141.
  • Friedel-Crafts Cyclization Methodology: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

Sources

Method

column chromatography conditions for 2,5-Dichloro-4-methylphenylacetic acid

Application Note: Chromatographic Purification Strategies for 2,5-Dichloro-4-methylphenylacetic Acid Abstract This technical guide details the isolation and purification of 2,5-Dichloro-4-methylphenylacetic acid, a halog...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chromatographic Purification Strategies for 2,5-Dichloro-4-methylphenylacetic Acid

Abstract This technical guide details the isolation and purification of 2,5-Dichloro-4-methylphenylacetic acid, a halogenated aromatic carboxylic acid often utilized as a pharmaceutical intermediate. Due to the ionizable nature of the carboxyl group and the lipophilicity imparted by the chloro- and methyl- substituents, this molecule presents specific challenges in chromatography, notably peak tailing and irreversible adsorption on silica gel. This note provides optimized protocols for Normal Phase (Flash) and Reverse Phase (Prep-HPLC) chromatography, grounded in physicochemical logic and empirical data.

Physicochemical Profile & Chromatographic Challenges

Understanding the molecule's behavior is the prerequisite for successful separation.

  • Structure Analysis: The molecule consists of a phenyl ring substituted with two chlorine atoms (lipophilic/electron-withdrawing), a methyl group (lipophilic), and an acetic acid tail (polar/ionizable).

  • pKa: Estimated at ~3.8 – 4.2. The electron-withdrawing chlorines likely increase acidity compared to unsubstituted phenylacetic acid (pKa 4.31).

  • LogP: Estimated ~2.8 – 3.2. The molecule is moderately lipophilic but retains significant polarity due to the acid headgroup.

The Primary Challenge: "The Acid Drag" On standard silica gel (SiO₂), the acidic silanol groups (Si-OH) interact via hydrogen bonding with the carboxylic acid moiety of the target molecule.[1] Without intervention, this results in:

  • Tailing/Streaking: The spot on TLC or band on the column smears, reducing resolution.

  • Irreversible Adsorption: Significant mass loss as the compound "sticks" to the baseline.

  • Co-elution: The tail overlaps with impurities, preventing clean separation.

Method Development: The "Self-Validating" Logic

Before committing to a full column, you must validate the mobile phase using Thin Layer Chromatography (TLC).

The "Golden Rule" of Acid Purification: Always acidify the mobile phase. Adding a weak acid (Acetic Acid or Formic Acid) suppresses the ionization of the target molecule (keeping it in the neutral R-COOH form) and saturates the active sites on the silica gel.

Diagram 1: TLC Optimization Workflow

TLC_Optimization Start Crude Mixture Screen1 Screen 1: Hex/EtOAc (7:3) Start->Screen1 Eval1 Result: Streaking? Screen1->Eval1 Mod1 Add 1% Acetic Acid to Mobile Phase Eval1->Mod1 Yes (Tailing) Adjust Adjust Polarity: Target Rf 0.3 - 0.4 Eval1->Adjust No (Rare) Screen2 Screen 2: Hex/EtOAc/AcOH (70:29:1) Mod1->Screen2 Eval2 Rf Value? Screen2->Eval2 Eval2->Adjust Rf < 0.2 or > 0.6 Final Final Condition: Hex/EtOAc/AcOH Gradient Eval2->Final Rf ~ 0.35 Adjust->Final

Caption: Logical workflow for determining the optimal mobile phase, prioritizing the suppression of acid-silanol interactions.

Protocol 1: Normal Phase Flash Chromatography

This is the standard method for gram-scale purification.

Reagents:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Solvent A: n-Hexane (or Heptane).

  • Solvent B: Ethyl Acetate (EtOAc).[2]

  • Modifier: Glacial Acetic Acid (AcOH).

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Prepare a stock of "Acidified Solvent B": Ethyl Acetate + 1% v/v Acetic Acid.

    • Note: Do not add acid to the Hexane; it is immiscible and will form droplets. Adding it to the polar solvent ensures homogeneity.

  • Column Packing:

    • Slurry pack the column using 100% Solvent A (Hexane) .

    • Ensure the silica bed is flat and bubble-free.

  • Sample Loading (Critical):

    • Wet Loading: Avoid if possible. DCM or EtOAc can cause band broadening.

    • Dry Loading (Recommended): Dissolve the crude 2,5-Dichloro-4-methylphenylacetic acid in a minimum amount of Acetone or MeOH/DCM. Add silica gel (ratio 1:2 sample:silica). Evaporate to dryness on a rotavap until a free-flowing powder remains. Load this powder carefully onto the top of the packed column.

  • Elution Gradient:

    • Run a gradient to maintain tight bands.

    • 0 - 5 mins: 100% Hexane (Flush non-polar impurities).

    • 5 - 20 mins: 0% → 20% Acidified EtOAc.

    • 20 - 40 mins: 20% → 40% Acidified EtOAc.

    • Target Elution: The product typically elutes between 25-35% EtOAc depending on the exact silica activity.

  • Post-Run Processing:

    • Combine fractions containing the product (check via TLC).

    • Important: The collected fractions contain Acetic Acid. To remove it, wash the combined organic layer with 0.1 M HCl (to keep product protonated/organic soluble) or simply azeotrope with heptane during rotary evaporation. Avoid washing with NaHCO₃ as this will extract your product into the aqueous phase.

Protocol 2: Reverse Phase Prep-HPLC

For high-purity requirements (>99%) or removing closely related isomers (e.g., 2,4-dichloro isomer).

Conditions Table:

ParameterConditionRationale
Column C18 (Octadecyl), 5µm or 10µm particle size.Standard hydrophobic interaction.
Mobile Phase A Water + 0.1% Formic Acid (or 0.1% TFA).Low pH ensures R-COOH stays protonated (neutral) for retention.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid.ACN provides sharper peaks for aromatics than Methanol.
Flow Rate 15–20 mL/min (for 20mm ID column).Scaled to column diameter.
Detection UV @ 220 nm and 254 nm.220 nm for carboxyl; 254 nm for aromatic ring.
Gradient 30% B to 70% B over 20 mins.Moderate lipophilicity requires starting at higher organic %.

Workflow Diagram:

HPLC_Workflow Setup Equilibrate Column (30% ACN / 70% Water + 0.1% FA) Inject Inject Sample (Dissolved in 50:50 Water:ACN) Setup->Inject Elute Gradient Elution 30% -> 80% ACN Inject->Elute Detect UV Detection (220nm / 254nm) Elute->Detect Collect Fraction Collection (Threshold Trigger) Detect->Collect Workup Lyophilization or Extraction (DCM) Collect->Workup

Caption: Reverse Phase purification logic ensuring product retention and recovery.

Troubleshooting & FAQ

  • Issue: Product is co-eluting with a non-acidic impurity.

    • Solution: Perform an "Acid/Base Extraction" before chromatography. Dissolve crude in EtOAc, extract with 1M NaOH (product goes to water), discard organic layer (impurities), re-acidify aqueous layer with HCl, and extract back into EtOAc. This often removes 90% of non-acidic contaminants.

  • Issue: "Ghost Peaks" or broad humps.

    • Cause: Inadequate acid modifier in the mobile phase.

    • Fix: Increase Acetic Acid concentration to 2% or switch to Trifluoroacetic acid (TFA) (0.1%) if using Reverse Phase.

  • Issue: Poor solubility in loading solvent.

    • Fix: If dry loading is not possible, dissolve in a small volume of THF (Tetrahydrofuran). THF is miscible with Hexane/EtOAc but elutes early; ensure the band is focused by starting with 100% Hexane.

References

  • Sigma-Aldrich. HPLC Analysis of Phenylacetic Acid on Ascentis® C18.Link

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography (Carboxylic Acids).Link

  • Organic Syntheses. Purification of Phenylacetic Acid Derivatives. Coll. Vol. 1, p. 436 (1941).[3] Link

  • BenchChem. Synthesis and Purification of Functionalized Phenylacetic Acids.Link

  • ResearchGate. TLC Tailing and Carboxylic Acid Troubleshooting.Link

Sources

Application

Application Note: In Vitro Profiling of 2,5-Dichloro-4-methylphenylacetic Acid (2,5-D-4-M)

Executive Summary & Structural Rationale 2,5-Dichloro-4-methylphenylacetic acid (2,5-D-4-M) represents a halogenated aromatic scaffold with significant structural homology to both synthetic auxins (herbicides) and the ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

2,5-Dichloro-4-methylphenylacetic acid (2,5-D-4-M) represents a halogenated aromatic scaffold with significant structural homology to both synthetic auxins (herbicides) and the phenylacetic acid class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), such as Diclofenac and Lumiracoxib.

For drug development professionals, this compound presents a dual-hypothesis challenge:

  • Pharmacological Potential: Does the phenylacetic acid core retain cyclooxygenase (COX) inhibitory activity despite the specific 2,5-dichloro/4-methyl substitution pattern?

  • Toxicological Liability: Do the halogenated ring and the benzylic methyl group introduce hepatotoxic risks or metabolic instability?

This Application Note provides a self-validating experimental framework to profile 2,5-D-4-M. We prioritize Safety-First Screening (Hepatotoxicity) followed by Functional Validation (COX Inhibition), ensuring resources are not wasted on toxic candidates.

Experimental Workflow Strategy

The following decision-tree dictates the progression of assays. This logic prevents "assay interference" (e.g., testing insoluble compounds) and ensures data integrity.

Workflow Start Compound: 2,5-D-4-M Solubility Step 1: Solubility Profiling (DMSO/Media Compatibility) Start->Solubility Decision1 Soluble > 100 µM? Solubility->Decision1 ToxScreen Step 2: HepG2 Cytotoxicity (ATP/MTT Assay) Decision1->ToxScreen Yes Stop STOP: Reformulate or Discard Decision1->Stop No (Precipitation) Decision2 IC50 > 50 µM (Selectivity Index > 10)? ToxScreen->Decision2 FuncAssay Step 3: COX-1/2 Inhibition Screen (Functional Efficacy) Decision2->FuncAssay Yes (Safe Window) Decision2->Stop No (Cytotoxic) Lead Candidate Validated Proceed to ADME FuncAssay->Lead

Caption: Sequential screening workflow designed to filter 2,5-D-4-M for solubility and toxicity before efficacy profiling.

Protocol Module 1: Solubility & Stock Preparation

Rationale: Chlorinated phenylacetic acids are lipophilic. Improper solubilization leads to "false negatives" in enzymatic assays (compound crashes out) or "false positives" in toxicity assays (crystals lyse cells).

Materials
  • Compound: 2,5-Dichloro-4-methylphenylacetic acid (Purity >98%).[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered.

  • QC: Nephelometer or Visual Inspection Station.

Procedure
  • Primary Stock (100 mM): Weigh accurately and dissolve in anhydrous DMSO. Vortex for 30 seconds.

    • Critical Check: If the solution is cloudy, sonicate at 37°C for 5 minutes.

  • Working Stocks: Prepare serial dilutions (10 mM, 1 mM, 0.1 mM) in DMSO before adding to aqueous media.

  • Media Compatibility Test (The "Crash" Test):

    • Dilute the 10 mM stock 1:1000 into warm (37°C) DMEM culture media (Final: 10 µM, 0.1% DMSO).

    • Incubate for 1 hour at 37°C.

    • Pass Criteria: No visible precipitate or turbidity change (OD600 < 0.01 above blank).

Protocol Module 2: Hepatotoxicity Profiling (HepG2)[2]

Rationale: The 2,5-dichloro motif can be metabolically activated to reactive quinone intermediates. HepG2 cells are the industry standard for early-stage hepatotoxicity flagging [1].

Experimental Design Table
ParameterSpecificationNote
Cell Line HepG2 (Human Hepatocellular Carcinoma)Metabolic competent model.
Seeding Density 1.5 x 10^4 cells/well (96-well plate)Allow 24h attachment before dosing.
Dose Range 0.1 µM – 300 µM (8-point log scale)Covers therapeutic and toxic ranges.
Exposure Time 48 HoursSufficient for delayed toxicity mechanisms.
Endpoints 1. MTT (Metabolic Activity)2. LDH Release (Membrane Integrity)Dual-readout distinguishes cytostatic vs. cytotoxic effects.
Controls Pos: Triton X-100 (0.1%)Neg: 0.1% DMSO VehicleZ-Factor must be > 0.5.
Step-by-Step Protocol
  • Seeding: Plate HepG2 cells in DMEM + 10% FBS. Incubate 24h at 37°C/5% CO2.

  • Dosing: Replace media with 100 µL fresh media containing 2,5-D-4-M concentrations.

    • Self-Validation: Include a "Vehicle Only" column to normalize DMSO effects.

  • Incubation: 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate 3 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm (Reference 650 nm).

Data Interpretation:

  • Calculate IC50 (Concentration inhibiting 50% viability).[2]

  • Safety Threshold: If IC50 < 10 µM, the compound is likely too toxic for development as a non-oncology drug.

Protocol Module 3: Functional Assay (COX Inhibition)

Rationale: Based on the structural similarity to Diclofenac (a phenylacetic acid derivative), 2,5-D-4-M is hypothesized to inhibit Cyclooxygenase enzymes.[3] This assay quantifies that potential [2].

Mechanism of Action Diagram

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX Enzyme: COX-1 / COX-2 AA->COX PGG2 PGG2 (Unstable) COX->PGG2 Inhibitor 2,5-D-4-M (Putative Inhibitor) Inhibitor->COX Blocks Active Site Prostaglandins Prostaglandins (Inflammation/Pain) PGG2->Prostaglandins

Caption: Putative mechanism of action. 2,5-D-4-M competes with Arachidonic Acid for the COX active site.

Assay Method: Colorimetric COX Inhibitor Screening

We utilize a peroxidase-based assay (e.g., Cayman Chemical method) which is robust for lipophilic inhibitors.

Procedure
  • Enzyme Preparation: Thaw Recombinant Human COX-2 and Ovine COX-1 on ice.

  • Reaction Mixture:

    • Assay Buffer (Tris-HCl, pH 8.0).[4]

    • Heme (Cofactor).

    • Test Compound: 2,5-D-4-M (Final concentrations: 0.01 µM to 100 µM).

    • Incubation: 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add Arachidonic Acid (Substrate) and TMPD (Colorimetric substrate).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes (Kinetic Mode).

    • Mechanism:[4][5][6] COX peroxidase activity oxidizes TMPD, turning the solution blue. Inhibition reduces the rate of color change.

Data Analysis & Success Criteria
  • Calculate % Inhibition:

    
    
    
  • Selectivity Ratio: Calculate

    
    .
    
    • Ideal Profile: High ratio (>50) indicates COX-2 selectivity (less gastric toxicity).

    • Diclofenac Benchmark: Typically shows balanced inhibition (Ratio ~ 0.5 - 2.0).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 605772, Acetic acid, (2,5-dichloro-4-methoxyphenoxy)-, methyl ester (Structural Analog Reference). Retrieved October 26, 2025, from [Link]

  • Walker, M. C., & Gierse, J. K. (2010).[4][5] In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for 2,5-Dichloro-4-methylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: A specific Safety Data Sheet (SDS) for 2,5-Dichloro-4-methylphenylacetic acid (CAS 10565-83-0) was not available at the time of publication. The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 2,5-Dichloro-4-methylphenylacetic acid (CAS 10565-83-0) was not available at the time of publication. The following guidelines are based on the known hazards and handling requirements of structurally similar compounds, including other chlorinated and methyl-substituted phenylacetic acids. It is imperative to treat 2,5-Dichloro-4-methylphenylacetic acid with the precautions outlined herein, assuming it may possess similar hazardous properties.

Section 1: Introduction and Compound Profile

2,5-Dichloro-4-methylphenylacetic acid is a halogenated aromatic carboxylic acid. Its structure suggests potential for use as a building block in the synthesis of more complex molecules in pharmaceutical and agrochemical research. The presence of chlorine atoms and a carboxylic acid group dictates its reactivity and influences its toxicological profile. Due to the lack of specific data, a cautious approach to handling and storage is essential.

Chemical and Physical Properties (Inferred)

PropertyValueSource
Molecular FormulaC₉H₈Cl₂O₂N/A
Molecular Weight219.07 g/mol N/A
AppearanceWhite to off-white solidInferred from similar compounds
SolubilityLikely soluble in organic solvents (e.g., methanol, ethanol, DMSO) and sparingly soluble in water.Inferred from similar compounds
Melting PointNot available. Solid at room temperature.Inferred from similar compounds

Section 2: Hazard Assessment and Safety Precautions

Based on data from analogous compounds, 2,5-Dichloro-4-methylphenylacetic acid should be handled as a hazardous substance.[1][2] Potential hazards include:

  • Skin Irritation: May cause skin irritation upon contact.[1][3][4]

  • Serious Eye Damage: May cause serious eye irritation or damage.[3][4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][4]

  • Harmful if Swallowed: May be harmful if ingested.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]

  • Skin Protection:

    • Wear a flame-retardant lab coat.

    • Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[7]

  • Respiratory Protection:

    • All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood.[4]

    • If there is a potential for exceeding exposure limits, a NIOSH-approved respirator may be required.[6]

Section 3: Storage and Incompatibility

Proper storage is crucial to maintain the integrity of 2,5-Dichloro-4-methylphenylacetic acid and to prevent hazardous reactions.

Storage Conditions
  • Store in a tightly sealed, properly labeled container.[4][5][8]

  • Keep in a cool, dry, and well-ventilated area.[6][8]

  • The recommended storage temperature for similar compounds is often between 2-8°C.[5]

  • Store away from incompatible materials.[8]

  • Consider storing under an inert gas to prevent degradation.[5]

Incompatibilities

Avoid storage with the following classes of chemicals:

  • Strong Oxidizing Agents: May lead to vigorous or explosive reactions.

  • Strong Bases: Can cause exothermic reactions.

  • Metals: As an acid, it may be corrosive to certain metals.

Caption: Incompatibility diagram for 2,5-Dichloro-4-methylphenylacetic acid.

Section 4: Experimental Protocols

The following protocols are designed to ensure safe handling during common laboratory procedures.

Weighing and Aliquoting
  • Preparation:

    • Don appropriate PPE as outlined in Section 2.1.

    • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

    • Decontaminate the balance and surrounding work area.

  • Procedure:

    • Transfer the required amount of 2,5-Dichloro-4-methylphenylacetic acid from the stock container to a pre-tared weighing vessel within the fume hood.

    • Close the stock container immediately after use.

    • Record the weight and prepare for dissolution.

  • Cleanup:

    • Carefully clean any spills on the balance and work surface using a suitable solvent and absorbent material.

    • Dispose of contaminated materials as hazardous waste.

Preparation of a Stock Solution
  • Preparation:

    • Assemble all necessary glassware and equipment within the chemical fume hood.

    • Select a compatible solvent (e.g., DMSO, methanol, ethanol).

  • Procedure:

    • Add the weighed 2,5-Dichloro-4-methylphenylacetic acid to a volumetric flask.

    • Add a portion of the solvent and gently swirl to dissolve the solid. Sonication may be used to aid dissolution if necessary.

    • Once dissolved, add the remaining solvent to the calibration mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Storage:

    • Transfer the stock solution to a clearly labeled, sealed container.

    • Store the solution under the same conditions as the solid material.

Handling_Workflow Start Start Don_PPE Don Appropriate PPE Start->Don_PPE Prepare_Fume_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Fume_Hood Weigh_Compound Weigh Compound Prepare_Fume_Hood->Weigh_Compound Prepare_Solution Prepare Stock Solution Weigh_Compound->Prepare_Solution Store_Properly Store Compound/Solution Prepare_Solution->Store_Properly End End Store_Properly->End

Caption: General workflow for handling 2,5-Dichloro-4-methylphenylacetic acid.

Section 5: Emergency Procedures

Spills
  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Section 6: Disposal

All waste containing 2,5-Dichloro-4-methylphenylacetic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

References

Sources

Application

Application Note: Catalytic Architectures for the Synthesis of Substituted Phenylacetic Acids via Suzuki-Miyaura Cross-Coupling

- and Biaryl Coupling Strategies Executive Summary & Strategic Importance Substituted phenylacetic acids are privileged pharmacophores in medicinal chemistry, serving as the structural core for a vast class of Non-Steroi...

Author: BenchChem Technical Support Team. Date: February 2026


-

and Biaryl Coupling Strategies

Executive Summary & Strategic Importance

Substituted phenylacetic acids are privileged pharmacophores in medicinal chemistry, serving as the structural core for a vast class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), including Diclofenac, Felbinac, and Lumiracoxib. Traditional synthesis often relies on the hydrolysis of benzyl cyanides (requiring toxic cyanide sources) or the homologation of benzoic acids (Arndt-Eistert synthesis).

This Application Note details a transition-metal-catalyzed alternative using Suzuki-Miyaura Cross-Coupling (SMCC) . We present two distinct synthetic architectures:

  • The Biaryl Extension Route: Functionalization of existing phenylacetic acid scaffolds (e.g., 4-bromophenylacetic acid) to generate biphenyl NSAIDs (e.g., Felbinac).

  • The De Novo Construction Route (

    
    -
    
    
    
    Coupling):
    The direct coupling of aryl boronic acids with
    
    
    -haloacetates. This high-value, advanced transformation constructs the phenylacetic acid skeleton directly from an aryl precursor, bypassing the need for benzyl halides.

Mechanistic Insight & Catalytic Challenges

The - Challenge

While the Biaryl Extension Route follows standard SMCC catalytic cycles, the De Novo Construction Route involves coupling an aryl nucleophile (Ar-B) with an alkyl electrophile (


-haloester). This presents two specific kinetic barriers:
  • Slow Oxidative Addition: Electron-rich alkyl halides are less reactive toward Pd(0) than aryl halides.

  • 
    -Hydride Elimination:  Alkyl-palladium intermediates are prone to 
    
    
    
    -hydride elimination, leading to alkene byproducts. However, in
    
    
    -haloesters, the
    
    
    -position is blocked by the carbonyl/ester oxygen or lacks a syn-coplanar proton, making this route viable if the catalyst is sufficiently active.
Catalytic Cycle Visualization

The following diagram illustrates the divergent pathways for these two strategies, highlighting the critical ligand requirements for the


-

pathway.

Suzuki_PAA_Synthesis Pd0 Pd(0) Active Species (Ligand Critical) OxAdd_A Oxidative Addition (Fast) Pd0->OxAdd_A OxAdd_B Oxidative Addition (Slow - Requires Bulky Phosphines) Pd0->OxAdd_B ArBr_PAA Substrate A: 4-Bromophenylacetic Acid ArBr_PAA->OxAdd_A Pd_II_A Pd(II)-Ar Intermediate OxAdd_A->Pd_II_A Transmet Transmetalation Pd_II_A->Transmet Alpha_Halo Substrate B: Ethyl Bromoacetate Alpha_Halo->OxAdd_B Pd_II_B Pd(II)-Alkyl Intermediate (Stabilized against Beta-Elimination) OxAdd_B->Pd_II_B Pd_II_B->Transmet Boronic Reagent: Aryl Boronic Acid Base Base Activation (K3PO4 / KF) Boronic->Base Base->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regeneration Product Product: Substituted Phenylacetic Acid RedElim->Product

Caption: Divergent catalytic pathways for Phenylacetic Acid synthesis. Pathway B requires electron-rich, bulky ligands (e.g., P(t-Bu)3) to facilitate oxidative addition of the alkyl halide.

Critical Experimental Parameters

Ligand Selection
  • For Biaryl Extension (Route 1): Standard triphenylphosphine (PPh

    
    ) is often sufficient. However, for sterically hindered substrates (ortho-substitution), biaryl phosphine ligands like SPhos  or XPhos  are recommended to enhance turnover.
    
  • For De Novo Construction (Route 2): The use of P(

    
    -Bu)
    
    
    
    (tri-tert-butylphosphine) or PCy
    
    
    is non-negotiable. These electron-rich, bulky ligands facilitate the difficult oxidative addition of the
    
    
    -haloester and stabilize the Pd(0) species.
Base & Solvent Effects
  • Base: Weak bases (K

    
    PO
    
    
    
    , K
    
    
    CO
    
    
    ) are preferred to prevent hydrolysis of the ester moiety in Route 2. For difficult boronic acids, KF (potassium fluoride) provides excellent activation without high basicity.
  • Solvent: A Toluene/Water or THF/Water biphasic system is ideal. The water component is crucial for dissolving the inorganic base and facilitating the boronate formation.

Experimental Protocols

Protocol A: De Novo Synthesis (Coupling Aryl Boronic Acids with Ethyl Bromoacetate)

Target: Synthesis of Ethyl 2-(4-methoxyphenyl)acetate. Mechanism:


-

Cross-Coupling.

Reagents:

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Ethyl bromoacetate (1.0 equiv)

  • Pd

    
    (dba)
    
    
    
    (1.5 mol%)
  • P(

    
    -Bu)
    
    
    
    (3.6 mol%) (Note: Handle under inert atmosphere; often supplied as HBF
    
    
    salt, requiring extra base)
  • KF (3.3 equiv)

  • THF (anhydrous)

Procedure:

  • Inert Setup: Flame-dry a Schlenk flask and cool under a stream of Argon.

  • Catalyst Pre-formation: Add Pd

    
    (dba)
    
    
    
    and P(
    
    
    -Bu)
    
    
    into the flask. Add THF and stir for 5 minutes until the solution turns a characteristic dark orange/brown, indicating active catalyst formation.
  • Substrate Addition: Add the 4-Methoxyphenylboronic acid and solid KF.

  • Electrophile Addition: Add Ethyl bromoacetate via syringe.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 12–24 hours. Note: This reaction proceeds under mild conditions due to the high activity of the catalyst.

  • Workup: Dilute with diethyl ether, filter through a silica plug to remove Palladium black. Wash with water and brine.[1] Dry over MgSO

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Biaryl Extension (Synthesis of Felbinac Analogues)

Target: Synthesis of 4-phenylphenylacetic acid (Biphenyl-4-acetic acid). Mechanism: Standard Ar-Ar Suzuki Coupling.

Reagents:

  • 4-Bromophenylacetic acid (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)

    
     (1 mol%)[1]
    
  • TBAB (Tetrabutylammonium bromide) (1.0 equiv) - Phase transfer agent

  • Na

    
    CO
    
    
    
    (2.5 equiv)
  • Water (Solvent)[2][3]

Procedure:

  • Green Chemistry Setup: In a round-bottom flask, dissolve Na

    
    CO
    
    
    
    and TBAB in distilled water.
  • Reactant Addition: Add 4-Bromophenylacetic acid and Phenylboronic acid.

  • Catalyst: Add Pd(OAc)

    
    . (No phosphine ligand is strictly necessary if using TBAB in water, as it forms "ligand-free" Pd nanoparticles).
    
  • Heating: Heat to 100°C for 1–2 hours.

  • Workup: Acidify carefully with 1M HCl to pH 2 (to protonate the carboxylic acid). Extract with Ethyl Acetate.[1][4]

  • Purification: Recrystallization from Ethanol/Water is often sufficient for this class of compounds.

Comparative Data & Yield Optimization

The following table summarizes expected yields based on ligand choice for the difficult De Novo coupling (Route 2).

EntryAryl Boronic Acid SubstituentElectrophileCatalyst SystemYield (%)Notes
1 4-OMe (Electron Rich)Ethyl BromoacetatePd(PPh

)

< 10%Oxidative addition failure.
2 4-OMe (Electron Rich)Ethyl BromoacetatePd

(dba)

/ P(

-Bu)

89% Bulky phosphine enables reaction.
3 4-NO

(Electron Poor)
Ethyl BromoacetatePd

(dba)

/ P(

-Bu)

72%Slower transmetalation.
4 2-Me (Steric Hindrance)Ethyl BromoacetatePd

(dba)

/ P(

-Bu)

81%High tolerance for sterics.
5 4-OMeEthyl ChloroacetatePd

(dba)

/ P(

-Bu)

45%Cl is a poorer leaving group than Br.

Troubleshooting Guide

Issue: Protodeboronation (Loss of Boron Group)

  • Symptom:[2][5][6][7][8][9] Recovery of unsubstituted benzene (Ar-H) instead of product.

  • Cause: Reaction temperature too high or base too strong.

  • Solution: Switch to anhydrous conditions (Protocol A) using KF as the base. Avoid water if the boronic acid is unstable (e.g., polyfluorinated aryls).

Issue: Homocoupling (Ar-Ar)

  • Symptom:[2][5][6][7][8][9] Formation of biphenyls.[3][10]

  • Cause: Oxidative presence (O

    
    ).[11]
    
  • Solution: Ensure rigorous degassing of solvents. Use freeze-pump-thaw cycles for the De Novo route.

Issue: Low Conversion of Alkyl Halide

  • Cause: Catalyst deactivation.

  • Solution: Increase the P(

    
    -Bu)
    
    
    
    :Pd ratio to 2.4:1 to ensure the active Pd(0) species remains ligated and stable.

References

  • Littke, A. F., & Fu, G. C. (2001). "Palladium-Catalyzed Coupling of Arylboronic Acids with Organic Electrophiles." Journal of the American Chemical Society. [Link] (Seminal work on P(t-Bu)3 for alkyl halides).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link] (Foundational review).

  • Leadbeater, N. E. (2005). "Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration." Journal of Organic Chemistry. [Link] (Protocol B basis).

  • Goossen, L. J. (2001). "Palladium-Catalyzed Synthesis of Arylketones from Boronic Acids and Carboxylic Anhydrides or Thioesters." Angewandte Chemie International Edition. [Link] (Advanced carbonylative strategies).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 2,5-Dichloro-4-methylphenylacetic Acid Synthesis

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the synthesis of 2,5-Dichloro-4-methylphenylacetic acid. Here, we dissect common synthet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the synthesis of 2,5-Dichloro-4-methylphenylacetic acid. Here, we dissect common synthetic routes, offering troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and purity.

Introduction

2,5-Dichloro-4-methylphenylacetic acid is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. Its successful synthesis with high yield and purity is crucial for the subsequent steps in drug discovery and development. This guide explores the most common and effective methods for its preparation, focusing on practical, field-proven insights to overcome common experimental hurdles.

The primary synthetic strategies discussed are:

  • The Willgerodt-Kindler Reaction: A powerful method for converting aryl methyl ketones into the corresponding phenylacetic acids.

  • Hydrolysis of Benzyl Cyanide: A classic and reliable route involving the formation and subsequent hydrolysis of a nitrile intermediate.

  • Friedel-Crafts Acylation: A versatile method for creating a key ketone intermediate from the corresponding aromatic precursor.

Method 1: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a robust method for the synthesis of aryl-substituted acetic acids from the corresponding acetophenones.[1][2] The reaction typically involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the desired carboxylic acid.[3]

Reaction Mechanism Overview

The reaction proceeds through the formation of an enamine from the starting ketone and morpholine. This enamine then reacts with sulfur. A series of rearrangements and oxidations leads to the formation of a thiomorpholide, which upon hydrolysis, yields the final phenylacetic acid.[1]

Detailed Experimental Protocol

Step 1: Synthesis of 2,5-Dichloro-4-methylphenylacetamide (via Thioamide)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,5-dichloro-4-methylacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 6-8 hours. The mixture will become dark and viscous.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

Step 2: Hydrolysis to 2,5-Dichloro-4-methylphenylacetic Acid

  • To the cooled reaction mixture, add a 20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for an additional 4-6 hours to ensure complete hydrolysis of the thioamide intermediate.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2.

  • The 2,5-Dichloro-4-methylphenylacetic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization.

Troubleshooting Guide: Willgerodt-Kindler Reaction

Q1: My reaction yield is very low. What are the possible causes and how can I improve it?

A1: Low yields in the Willgerodt-Kindler reaction can be attributed to several factors:

  • Incomplete Reaction: The reaction can be sluggish. Ensure you are refluxing at the appropriate temperature and for a sufficient duration. Monitor the reaction progress closely using TLC or HPLC.

  • Sub-optimal Reagent Ratios: The stoichiometry of sulfur and morpholine is critical. An excess of both is generally recommended to drive the reaction to completion. Experiment with slight variations in the ratios to find the optimal conditions for your specific substrate.

  • Poor Quality Reagents: Ensure your sulfur is finely powdered and your morpholine is of high purity.

  • Side Reactions: At high temperatures, polymerization and other side reactions can occur, leading to the formation of tarry byproducts.[4] Careful temperature control is crucial.

Q2: The reaction mixture has turned into an intractable tar. What happened and can I salvage my product?

A2: Tar formation is a common issue in this reaction, often due to overheating or prolonged reaction times.

  • Cause: Excessive heat can lead to the decomposition of intermediates and the formation of polymeric materials.

  • Solution: While it can be difficult to salvage the product from a completely tarred reaction, you can try to dissolve the cooled mixture in a suitable organic solvent and then proceed with the basic hydrolysis. The desired product, as a carboxylate salt, may be extracted into the aqueous basic layer. Subsequent acidification might precipitate the product, though the yield and purity will likely be compromised. To prevent this in future experiments, maintain strict temperature control and monitor the reaction to avoid unnecessarily long heating times.

Q3: The hydrolysis of the thioamide is incomplete. How can I ensure complete conversion?

A3: Incomplete hydrolysis is often due to insufficient base or hydrolysis time.

  • Solution: Increase the concentration of the sodium hydroxide solution or prolong the reflux time during the hydrolysis step. Monitoring the disappearance of the thioamide intermediate by TLC or HPLC is recommended.

Workflow Diagram

Willgerodt_Kindler_Workflow Start 2,5-Dichloro-4- methylacetophenone Reflux1 Reflux (130-140°C, 6-8h) Start->Reflux1 Reagents Sulfur, Morpholine Reagents->Reflux1 Thioamide Intermediate Thioamide Reflux1->Thioamide Reflux2 Reflux (4-6h) Thioamide->Reflux2 Hydrolysis_Reagents NaOH (aq) Hydrolysis_Reagents->Reflux2 Acidification Acidification (HCl) Reflux2->Acidification Precipitation Precipitation Acidification->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification Product 2,5-Dichloro-4-methylphenylacetic Acid Purification->Product

Caption: Willgerodt-Kindler reaction workflow.

Method 2: Hydrolysis of 2,5-Dichloro-4-methylbenzyl Cyanide

This is a two-step process that begins with the synthesis of 2,5-dichloro-4-methylbenzyl cyanide from the corresponding benzyl chloride, followed by hydrolysis to the desired carboxylic acid. This method is often favored for its relatively clean reaction profile and good yields.[5]

Reaction Mechanism Overview

The first step is a nucleophilic substitution where the cyanide ion displaces the chloride from the benzyl chloride. The resulting benzyl cyanide is then hydrolyzed under acidic or basic conditions. In acid-catalyzed hydrolysis, the nitrile is protonated, making it more susceptible to nucleophilic attack by water, leading to the formation of a carboxylic acid and an ammonium salt.[6]

Detailed Experimental Protocol

Step 1: Synthesis of 2,5-Dichloro-4-methylbenzyl Cyanide

  • In a round-bottom flask, dissolve 2,5-dichloro-4-methylbenzyl chloride (1.0 eq) in a suitable solvent such as ethanol or DMSO.[7][8]

  • Add an aqueous solution of sodium cyanide or potassium cyanide (1.1-1.5 eq).[9] The use of a phase-transfer catalyst like a quaternary ammonium salt can improve the reaction rate.[10]

  • Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or GC until the benzyl chloride is consumed.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude benzyl cyanide, which can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Hydrolysis to 2,5-Dichloro-4-methylphenylacetic Acid

  • In a round-bottom flask fitted with a reflux condenser, mix the crude 2,5-dichloro-4-methylbenzyl cyanide with a solution of aqueous sulfuric acid (e.g., a mixture of 3 volumes of concentrated sulfuric acid and 2 volumes of water).[5]

  • Heat the mixture to reflux for 3-5 hours. The hydrolysis is often vigorous.

  • Cool the reaction mixture and pour it into ice-cold water.

  • The 2,5-Dichloro-4-methylphenylacetic acid will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization.

Troubleshooting Guide: Benzyl Cyanide Hydrolysis

Q1: The cyanation reaction is slow or incomplete. What can I do?

A1: Several factors can affect the rate of the cyanation reaction:

  • Solvent Choice: The choice of solvent is crucial. Aprotic polar solvents like DMSO can accelerate the reaction.[7] If using a two-phase system (e.g., ethanol/water), a phase-transfer catalyst is highly recommended.[10]

  • Cyanide Salt Solubility: Ensure the cyanide salt is sufficiently soluble in the reaction medium. Using a mixture of water and an organic solvent can help.

  • Leaving Group: While benzyl chloride is commonly used, the corresponding benzyl bromide could be more reactive.

Q2: During hydrolysis, I am getting a significant amount of the corresponding amide as a byproduct. How can I favor the formation of the carboxylic acid?

A2: The amide is an intermediate in the hydrolysis of the nitrile.[6] Incomplete hydrolysis will result in its presence in the final product.

  • Solution: To drive the reaction to completion, you can increase the reaction time, use a higher concentration of acid, or increase the reaction temperature. For acid hydrolysis, ensure the temperature is maintained at reflux. Basic hydrolysis is also an option and can sometimes provide a cleaner reaction.[11]

Q3: The product from the hydrolysis step is discolored. What is the cause and how can I purify it?

A3: Discoloration can be due to side reactions or impurities in the starting materials.

  • Purification: The most effective way to remove colored impurities is by recrystallization.[12] You can also try treating a solution of the crude product with activated charcoal before recrystallization.

Workflow Diagram

Benzyl_Cyanide_Hydrolysis_Workflow Start 2,5-Dichloro-4- methylbenzyl Chloride Cyanation Reflux (4-6h) Start->Cyanation Reagents1 NaCN or KCN Reagents1->Cyanation Cyanide_Intermediate 2,5-Dichloro-4- methylbenzyl Cyanide Cyanation->Cyanide_Intermediate Hydrolysis Reflux (3-5h) Cyanide_Intermediate->Hydrolysis Reagents2 H2SO4 (aq) Reagents2->Hydrolysis Precipitation Precipitation Hydrolysis->Precipitation Filtration Filtration & Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification Product 2,5-Dichloro-4-methylphenylacetic Acid Purification->Product

Caption: Benzyl cyanide hydrolysis workflow.

Method 3: Friedel-Crafts Acylation Approach

This method involves the Friedel-Crafts acylation of 1,4-dichloro-2-methylbenzene with a suitable two-carbon acylating agent to form an acetophenone derivative, which can then be converted to the desired phenylacetic acid. A common acylating agent is acetyl chloride.[13]

Reaction Mechanism Overview

In the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), the acyl chloride forms a highly electrophilic acylium ion. This acylium ion then attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction to form the ketone.

Detailed Experimental Protocol

Step 1: Synthesis of 2,5-Dichloro-4-methylacetophenone

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in an excess of 1,4-dichloro-2-methylbenzene (which also acts as the solvent).

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride (1.0 eq) dropwise from the dropping funnel, maintaining the temperature below 10 °C. The reaction is exothermic.[13]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, then heat to 50-60 °C for an additional 1-2 hours to ensure completion.

  • Monitor the reaction by GC or TLC.

  • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with water, a dilute sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • The crude 2,5-dichloro-4-methylacetophenone can be purified by vacuum distillation or recrystallization. This product can then be converted to the final acid via the Willgerodt-Kindler reaction as described in Method 1.

Troubleshooting Guide: Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation reaction is not working or the yield is very low. What could be the problem?

A1: This is a common issue with several potential causes:

  • Moisture Contamination: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture and will be deactivated by it. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.

  • Deactivated Aromatic Ring: While the methyl group is activating, the two chloro groups are deactivating. This can make the reaction sluggish. Using a slight excess of the catalyst and gentle heating can help to drive the reaction forward.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the AlCl₃, effectively removing it from the reaction. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[14]

Q2: I am observing the formation of multiple isomers. How can I control the regioselectivity?

A2: The directing effects of the substituents on the aromatic ring determine the position of acylation. In 1,4-dichloro-2-methylbenzene, the methyl group is an ortho-, para-director, while the chloro groups are also ortho-, para-directors but are deactivating. The position of acylation will be directed to the most activated, sterically accessible position. While the desired 2,5-dichloro-4-methylacetophenone is the expected major product, some formation of other isomers is possible.

  • Solution: Reaction temperature can influence isomer distribution. Running the reaction at lower temperatures may improve selectivity. Purification by column chromatography or fractional distillation may be necessary to separate the desired isomer.

Q3: The workup of the reaction is problematic, with the formation of an emulsion.

A3: The decomposition of the aluminum chloride complex can sometimes lead to the formation of emulsions.

  • Solution: Pouring the reaction mixture slowly into a vigorously stirred mixture of ice and concentrated HCl can help. If an emulsion forms, adding more of the organic solvent or a saturated brine solution can help to break it.

Workflow Diagram

Friedel_Crafts_Workflow Start 1,4-Dichloro-2- methylbenzene Reaction Acylation (0-60°C) Start->Reaction Reagents Acetyl Chloride, Anhydrous AlCl3 Reagents->Reaction Workup Aqueous Workup (Ice/HCl) Reaction->Workup Extraction Extraction & Washing Workup->Extraction Purification1 Purification Extraction->Purification1 Ketone_Product 2,5-Dichloro-4- methylacetophenone Purification1->Ketone_Product To_Method1 Proceed to Willgerodt-Kindler Reaction Ketone_Product->To_Method1

Caption: Friedel-Crafts acylation workflow.

General Purification Guide

Recrystallization of 2,5-Dichloro-4-methylphenylacetic Acid

Recrystallization is the most common method for purifying the final product.[12]

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for phenylacetic acids include ethanol/water, toluene, or hexane/ethyl acetate mixtures.[15]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to dissolve it completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Troubleshooting Purification Issues

Q: My compound is "oiling out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

Q: I have a poor recovery after recrystallization. How can I improve it?

A: Poor recovery can be due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Solution: Use the minimum amount of hot solvent necessary for dissolution. To recover more product from the filtrate, you can evaporate some of the solvent and cool the solution again to obtain a second crop of crystals.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is the best for producing 2,5-Dichloro-4-methylphenylacetic acid?

A1: The "best" route depends on the availability of starting materials, scale of the reaction, and the equipment available. The hydrolysis of benzyl cyanide is often a reliable and high-yielding method. The Willgerodt-Kindler reaction is a good option if the corresponding acetophenone is readily available. The Friedel-Crafts acylation is useful for preparing the acetophenone precursor if it is not commercially available.

Q2: What are the main safety precautions I should take during these syntheses?

A2: All these reactions should be performed in a well-ventilated fume hood.

  • Cyanide: Sodium and potassium cyanide are highly toxic. Handle with extreme care and have a cyanide poisoning antidote kit available. Acidification of cyanide-containing waste will produce highly toxic hydrogen cyanide gas.

  • Lewis Acids: Anhydrous aluminum chloride reacts violently with water.

  • Solvents: Many organic solvents are flammable and have associated health risks.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of 2,5-Dichloro-4-methylphenylacetic acid can be confirmed using a combination of analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Infrared (IR) Spectroscopy: To confirm the presence of the carboxylic acid functional group.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample.

References

  • Adams, R.; Thal, A. F. Phenylacetic Acid. Org. Synth.1922, 2, 59; Coll. Vol.1941, 1, 436.
  • SynArchive. Willgerodt-Kindler Reaction. [Link] (accessed Feb 17, 2026).

  • Experiment 1: Friedel-Crafts Acylation. [Link] (accessed Feb 17, 2026).

  • Wikipedia. Willgerodt rearrangement. [Link] (accessed Feb 17, 2026).

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link] (accessed Feb 17, 2026).

  • Hansen, B. D. Optimum Conditions for the Willgerodt-Kindler Reaction. 1. Acta Chem. Scand.1982, 36b, 537-541.
  • MSU Chemistry. Willgerodt‐Kindler Reac1on. [Link] (accessed Feb 17, 2026).

  • Save My Exams. Friedel–Crafts Acylation (AQA A Level Chemistry). [Link] (accessed Feb 17, 2026).

  • University of Massachusetts Boston. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [Link] (accessed Feb 17, 2026).

  • Job, A.; Wulff, C. Process for preparing substituted benzoyl cyanides. US20060281948A1, 2006.
  • Günther, J.; et al. Benzyl cyanide can be converted into phenylacetic acid in vivo in herbivore-damaged Populus trichocarpa leaves. Plant J.2021, 107, 5, 1485-1502.
  • Supporting Information for: A General and Efficient Method for the Synthesis of Arylboronates. [Link] (accessed Feb 17, 2026).

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link] (accessed Feb 17, 2026).

  • ResearchGate. Acylated products using Dichloroacetylchloride. [Link] (accessed Feb 17, 2026).

  • CN102633623A.
  • Aecenar. Phenylacetic acid production(PAA-precursor). [Link] (accessed Feb 17, 2026).

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? [Link] (accessed Feb 17, 2026).

  • [ChemPlayer Reupload]Trying out a preparation of phenylacetic acid. [Link] (accessed Feb 17, 2026).

  • EP0098058B1. Synthesis of phenylacetic acid esters.
  • PrepChem. Synthesis of 2-fluoro-α-methylbenzyl cyanide. [Link] (accessed Feb 17, 2026).

  • University of Rochester, Department of Chemistry. Purification: How To. [Link] (accessed Feb 17, 2026).

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link] (accessed Feb 17, 2026).

  • CZ301063B6. Process for preparing benzyl cyanide being optionally substituted on benzene ring.
  • Kulesza, S. B.; et al. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environ. Sci. Technol.2022, 56, 1, 355–364.
  • GB1118864A. A process for the preparation of 2,4-and 2,5-dichloroacetophenone and trichloroacetophenones.
  • Adams, R.; Thal, A. F. Benzyl Cyanide. Org. Synth.1922, 2, 9; Coll. Vol.1941, 1, 107.
  • Environmental Science and Technology. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. [Link] (accessed Feb 17, 2026).

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link] (accessed Feb 17, 2026).

  • MDPI. Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals. [Link] (accessed Feb 17, 2026).

  • Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. [Link] (accessed Feb 17, 2026).

  • The Royal Society of Chemistry. Supporting Information for: Copper-Catalyzed Three-Component Cascade Reaction of α-Keto-Acids, Amines, and Alkynes. [Link] (accessed Feb 17, 2026).

  • CN102675073A. Method for preparing 2, 4-dichloroacetophenone.

Sources

Optimization

Technical Support Center: Impurity Profiling of 2,5-Dichloro-4-methylphenylacetic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 2,5-Dichloro-4-methylphenylacetic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 2,5-Dichloro-4-methylphenylacetic acid. The purity of this compound is critical for its downstream applications, particularly in pharmaceutical development where even trace impurities can affect safety and efficacy. This document provides in-depth, experience-driven answers to common questions regarding impurity identification, analysis, and troubleshooting.

Frequently Asked Questions (FAQs)

Category 1: Understanding the Impurity Landscape

Q1: What are the most common types of impurities found in 2,5-Dichloro-4-methylphenylacetic acid?

The impurity profile of 2,5-Dichloro-4-methylphenylacetic acid is primarily dictated by its synthetic route. The most prevalent synthesis involves a two-step process:

  • Friedel-Crafts Acylation: 2,5-Dichlorotoluene is acylated, typically with acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form an acetophenone intermediate.

  • Willgerodt-Kindler Reaction: The resulting acetophenone derivative is then reacted with sulfur and an amine (commonly morpholine) to form a thioamide, which is subsequently hydrolyzed to yield the final phenylacetic acid product.[1][2]

Based on this pathway, impurities can be categorized as:

  • Starting Material-Related Impurities: Unreacted 2,5-dichlorotoluene and isomeric dichlorotoluenes present in the initial raw material.

  • Intermediate-Related Impurities: Residual acetophenone intermediate from an incomplete Willgerodt-Kindler reaction.

  • By-product-Related Impurities: These are formed from side reactions during synthesis. Key examples include isomers from the Friedel-Crafts step and various sulfur-containing compounds from the Willgerodt-Kindler reaction.[3]

  • Degradation Products: Impurities formed by the decomposition of the final product under stress conditions like heat, light, oxidation, or extreme pH.[4]

Q2: How do the synthesis routes influence the impurity profile?

The choice of synthesis route is the single most critical factor determining the types and levels of impurities.

  • Friedel-Crafts Acylation Step: This electrophilic aromatic substitution can generate positional isomers. Although the directing effects of the chloro and methyl groups favor acylation at the 4-position of 2,5-dichlorotoluene, small amounts of other isomers can form. The purity of the starting 2,5-dichlorotoluene is also crucial, as any isomeric impurities (e.g., 2,4- or 3,4-dichlorotoluene) will lead to corresponding isomeric phenylacetic acid impurities.[5] Additionally, over-acylation or side reactions catalyzed by the Lewis acid can occur.[6][7]

  • Willgerodt-Kindler Reaction Step: This reaction is known to sometimes yield complex mixtures.[3] Incomplete reaction leads to the presence of the acetophenone intermediate. The hydrolysis of the thiomorpholide intermediate is a critical step; incomplete hydrolysis will leave residual thioamide. Other potential by-products can arise from the complex mechanism involving enamine formation and rearrangement.[8][9]

The diagram below illustrates the primary synthesis pathway and highlights where key impurities may originate.

Caption: Synthesis pathway and potential impurity origins.

Q3: What are potential degradation products to be aware of?

Forced degradation studies are essential to identify potential degradation products that could form during storage or handling.[4][10] For a molecule like 2,5-Dichloro-4-methylphenylacetic acid, key stress conditions to investigate include:

  • Acid/Base Hydrolysis: While the carboxylic acid itself is stable, other functional groups in related impurities (like esters or amides) could be susceptible to hydrolysis.[11][12]

  • Oxidation: The benzylic protons of the methylene group (-CH₂-) are potentially susceptible to oxidation, which could lead to the formation of a corresponding mandelic acid or benzoylformic acid derivative, or even cleavage to a benzaldehyde.

  • Photostability: Aromatic halides can be susceptible to photodecomposition. It is crucial to evaluate the compound's stability under UV and visible light as specified in ICH guideline Q1B.[10]

  • Thermal Degradation: High temperatures can promote decarboxylation, though this typically requires significant heat.

Executing a forced degradation study early in development provides critical information for establishing stability-indicating analytical methods.[12][13]

Category 2: Analytical & Detection Strategies

Q4: What is the recommended primary analytical technique for impurity detection and quantification?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard and most recommended technique for this purpose.[14][15]

  • Why RP-HPLC? It is exceptionally well-suited for separating compounds with varying polarities, such as the target phenylacetic acid, its less polar precursors (dichlorotoluene, acetophenone), and potentially more polar degradation products. Its high resolution, sensitivity, and quantitative accuracy make it ideal for purity analysis.[16]

  • Detection: A Photodiode Array (PDA) detector is highly recommended over a simple UV detector. A PDA detector can acquire the full UV spectrum for each peak, which is invaluable for peak tracking, assessing peak purity, and providing clues about the identity of an unknown impurity by comparing its spectrum to the main compound.

Q5: Can you provide a starting HPLC-UV method for impurity profiling?

Absolutely. The following method provides a robust starting point for separating 2,5-Dichloro-4-methylphenylacetic acid from its likely process-related impurities. Method optimization will likely be required based on your specific impurity profile.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column offers excellent retention and selectivity for aromatic compounds. The 250 mm length provides high resolution needed for separating closely related isomers.[17]
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH (around 2.5-3.0) suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention on the C18 phase.[16]
Mobile Phase B AcetonitrileA common, effective organic solvent for RP-HPLC with good UV transparency.
Gradient Start at 40% B, ramp to 80% B over 30 minA gradient elution is necessary to elute both early-eluting polar impurities and late-eluting non-polar impurities (like starting materials) within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 230 nm or PDA (200-400 nm)Phenylacetic acids typically have strong absorbance around 220-230 nm. A PDA detector provides more comprehensive data.[18]
Injection Vol. 10 µLA typical injection volume.
Sample Prep. Dissolve sample in 50:50 Acetonitrile:WaterThis diluent is compatible with the mobile phase and ensures good solubility.

Q6: How can I confirm the structure of an unknown impurity?

When an unknown peak is detected, a systematic approach is required for structural elucidation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful first step. By coupling your HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown impurity. This provides the molecular weight, which is a critical piece of the puzzle. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

  • Forced Degradation Matching: Compare the chromatogram of your sample to those from forced degradation studies. If the unknown peak matches the retention time and mass of a peak generated under specific stress conditions (e.g., oxidation), it provides strong evidence for its identity.

  • Synthesis of Suspected Impurities: Based on the synthetic route and the molecular weight from LC-MS, you can hypothesize potential structures. Synthesizing these suspected compounds and "spiking" them into your sample is a definitive way to confirm identity. If the suspected impurity co-elutes perfectly with the unknown peak, its identity is confirmed.

  • Isolation and NMR: If the impurity is present at a sufficient level (>0.1%), it can be isolated using preparative HPLC. The isolated fraction can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy for full structural elucidation.

The following diagram outlines a logical workflow for this process.

Analytical_Workflow start Sample with Unknown Peak hplc Run HPLC-PDA Method start->hplc lcms Analyze by LC-MS hplc->lcms mw Determine Molecular Weight (MW) lcms->mw hypo Hypothesize Structure (based on MW & synthesis route) mw->hypo synth Synthesize Reference Standard hypo->synth spike Spike & Re-run HPLC synth->spike confirm Identity Confirmed spike->confirm Co-elutes no_confirm No Match spike->no_confirm No Co-elution isolate Isolate via Prep-HPLC & Analyze by NMR no_confirm->isolate

Caption: Logical workflow for unknown impurity identification.

References

  • Wikipedia. (n.d.). Willgerodt rearrangement.
  • BEC-UAC. (n.d.). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction.
  • Unacademy. (n.d.). What Is Willgerodt-Kindler Reaction?.
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
  • SynArchive. (n.d.). Willgerodt-Kindler Reaction.
  • European Patent Office. (1986). Synthesis of phenylacetic acid esters - EP 0098058 B1.
  • ResearchGate. (2019). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation.
  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • ResearchGate. (2025). ChemInform Abstract: One-Pot Preparation of 2,5-Dichloro-4′-phenyloxybenzophenone.
  • European Patent Office. (1988). Process for producing 2,5-dichlorotoluene - EP 0257866 A1.
  • MilliporeSigma. (n.d.). Friedel–Crafts Acylation.
  • StudySmarter. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • DESWATER. (n.d.). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
  • ScienceDirect. (2014). Development of forced degradation and stability indicating studies of drugs—A review.
  • PubMed. (n.d.). Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population.
  • International Journal of Pharmaceutical Sciences and Research. (2018).
  • BioPharmaSpec. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals.
  • ResearchGate. (2025). Analytical Methods for the Determination of Urinary 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chlorophenoxyacetic Acid in Occupationally Exposed Subjects and in the General Population.
  • SciSpace. (2017). reversed phase high performance liquid chromatography method development and validation for simultane.
  • National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • Google Patents. (1997). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Taylor & Francis Online. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Rhodium.ws. (1992). P2P Syntheses From Phenylacetic Acid. Retrieved from

  • ScienceDirect. (2003). Determination of 2,4-dichlorophenoxyacetic acid and its major transformation product in soil samples by liquid chromatographic analysis.
  • Guidechem. (n.d.). 4-Methylphenylacetic acid 622-47-9 wiki.
  • PubMed. (n.d.). Liquid chromatographic analysis of dichlorophen and its major impurity.
  • ResearchGate. (2018). Determination of Sodium (2-(2, 6-dichloroanilino) phenyl) Acetic Acid in Human Plasma by Rapid and Sensitive HPLC Method and UV-Spectrophotometry: Its Comparative Evaluation.
  • U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation.
  • BenchChem. (2025). HPLC method for purity analysis of 2,5-Dichlorobenzene-1,4-diamine.

Sources

Troubleshooting

Technical Support Hub: Synthesis of 2,5-Dichloro-4-methylphenylacetic Acid

Introduction Welcome to the technical support center. This guide addresses the synthesis of 2,5-Dichloro-4-methylphenylacetic acid , a specialized intermediate often used in agrochemical and pharmaceutical scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center. This guide addresses the synthesis of 2,5-Dichloro-4-methylphenylacetic acid , a specialized intermediate often used in agrochemical and pharmaceutical scaffolds.

Unlike generic phenylacetic acid synthesis, this molecule presents unique challenges due to the steric and electronic influence of the chlorine atoms at the 2,5-positions . The presence of a chlorine atom at the ortho position (C2) relative to the acetic acid side chain significantly impacts the kinetics of hydrolysis and the solubility profile of intermediates.

This guide focuses on the industry-standard Side-Chain Functionalization Route (starting from 2,5-dichloro-p-xylene), as direct chlorination of p-tolylacetic acid yields poor regioselectivity.

Visual Workflow: The Synthetic Pathway

The following logic map outlines the critical control points (CCPs) where most user failures occur.

SynthesisWorkflow Start Start: 2,5-Dichloro-p-xylene Step1 Step 1: Radical Chlorination (Side-Chain) Start->Step1 Cl2 / UV / AIBN Inter1 Intermediate A: Benzyl Chloride Deriv. Step1->Inter1 Err1 Error: Ring Chlorination (Fe/Al contamination) Step1->Err1 Metal Ions Present Step2 Step 2: Cyanation (Nucleophilic Sub.) Inter1->Step2 NaCN / PTC Inter2 Intermediate B: Nitrile (Benzyl Cyanide) Step2->Inter2 Step3 Step 3: Acid Hydrolysis Inter2->Step3 H2SO4 / H2O / Reflux Target Target: 2,5-Dichloro-4-methyl- phenylacetic Acid Step3->Target Err2 Error: Amide Formation (Incomplete Hydrolysis) Step3->Err2 Low Temp / Short Time

Caption: Critical Control Points in the conversion of 2,5-dichloro-p-xylene to the target acid. Note the branching error paths.

Module 1: Radical Chlorination (Precursor Synthesis)

Target: Conversion of 2,5-dichloro-p-xylene to 2,5-dichloro-4-methylbenzyl chloride.

Q: I am seeing significant amounts of polychlorinated byproducts (benzal chlorides). How do I stop at the mono-chloride?

A: This is a classic competition between kinetic and thermodynamic control. Once the first chlorine is added, the electron-withdrawing nature of the benzyl chloride slightly deactivates the position, but not enough to prevent further radical attack if local concentration of Cl₂ is high.

  • Stoichiometry is King: Do not use an excess of chlorine. Stop the reaction at 60-70% conversion of the starting material. It is far easier to distill off unreacted xylene (bp ~222°C) than to separate the di-chloro (benzal) impurity.

  • Temperature Control: Maintain reaction temperature between 80-100°C. Higher temperatures favor polychlorination.

  • Radical Source: Ensure your UV source is consistent. If using chemical initiators (AIBN/BPO), add them portion-wise, not all at once, to maintain a steady radical flux rather than a "burst" that consumes substrate locally [1].

Q: My product contains ring-chlorinated impurities (trichloro-xylene isomers). Why?

A: You likely have Lewis Acid contamination .

  • The Cause: Radical chlorination requires a metal-free environment. Even trace amounts of Iron (Fe) or Aluminum (Al) from worn stir bars, metallic spatulas, or low-grade reactor steel will catalyze electrophilic aromatic substitution (ring chlorination) instead of the desired radical side-chain chlorination [2].

  • The Fix:

    • Use glass-lined or passivated stainless steel reactors.

    • Add a sequestering agent (e.g., triphenylphosphine or specific amides) if metal traces are unavoidable, though exclusion is better.

Module 2: Cyanation (Nitrile Formation)

Target: Substitution of Chloride with Cyanide.

Q: The reaction is extremely slow, even at reflux. What is wrong?

A: This is a biphasic issue exacerbated by steric hindrance. The chlorine at the 2-position creates steric bulk that shields the benzylic carbon from nucleophilic attack.

  • Phase Transfer Catalysis (PTC): You cannot rely on simple liquid-liquid extraction here. You must use a PTC. Tetrabutylammonium bromide (TBAB) or TEBA (Triethylbenzylammonium chloride) (1-3 mol%) is essential to shuttle the cyanide ion into the organic phase [3].

  • Solvent Switch: If using Toluene/Water, switch to a polar aprotic solvent like DMSO or DMF for a homogeneous reaction, which often accelerates hindered substitutions significantly. Caution: Ensure safety protocols for Cyanide in DMSO.

Q: Safety Check: How do I handle the workup to prevent HCN evolution?

A:

  • Alkaline Quench: Never acidify the reaction mixture directly. Quench with 10% NaOH and bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate before disposal.

  • pH Monitoring: Ensure the aqueous layer remains pH > 10 during the initial extraction of the organic layer.

Module 3: Hydrolysis (The "Stuck" Intermediate)

Target: Hydrolysis of Nitrile to Carboxylic Acid.[1][2][3]

Q: I isolated a solid, but it’s not the acid (Incorrect MP/Solubility). It dissolves in organic solvents but not in aqueous base. What is it?

A: You have isolated the Primary Amide (2,5-dichloro-4-methylphenylacetamide).

  • The Mechanism: Nitrile hydrolysis proceeds in two steps: Nitrile

    
     Amide 
    
    
    
    Acid.[1] The second step (Amide to Acid) is the rate-limiting step, especially with ortho-substituents (the 2-Chloro group) which sterically hinder the attack of water on the carbonyl carbon [4].
  • Troubleshooting Logic:

HydrolysisTroubleshoot Question Is the product soluble in 1M NaOH? Yes Success: It is the Acid. Proceed to recrystallization. Question->Yes Yes No Failure: It is the Amide. Question->No No Action Action: Return to reflux. Increase acid conc. (e.g. 60% H2SO4) Extend time by 4-6 hours. No->Action

Caption: Rapid diagnostic for incomplete hydrolysis.

  • The Fix:

    • Increase Temperature: If using HCl (reflux ~100°C), switch to Sulfuric Acid (H₂SO₄) / Water / Acetic Acid mixtures. This allows higher reflux temperatures (120-130°C).

    • Acid Concentration: Use roughly 50-60% H₂SO₄. Too concentrated (>85%) can cause sulfonation of the ring or charring; too dilute prevents the amide hydrolysis.

Module 4: Purification & Characterization

Q: My product is off-white/tan. How do I purify it?

A: Chlorinated aromatic acids often trap colored oligomers.

  • Recrystallization: The 2,5-dichloro substitution pattern reduces solubility in non-polar solvents compared to the non-chlorinated analog.

Solvent Selection Table:

Solvent SystemSuitabilityNotes
Toluene HighExcellent for removing non-polar impurities. Heat to boiling, filter hot, cool slowly.
Ethanol/Water ModerateGood for final polish. Dissolve in hot EtOH, add warm water until turbid, cool.
Acetic Acid HighHistorical standard for phenylacetic acids. Good for removing amide traces [5].
Hexane LowProduct is likely insoluble even when hot; causes "oiling out."[4]
Q: How do I confirm identity without an external standard?

A:

  • 1H NMR: Look for the singlet of the methylene group (-CH₂-COOH). In the 2,5-dichloro analog, the aromatic protons will appear as two distinct singlets (para to each other on the ring) rather than a coupled system, due to the specific substitution pattern.

  • Melting Point: While specific literature values vary, the acid should have a sharp melting point. A range >2°C indicates the presence of the amide intermediate or isomeric impurities.

References

  • Vertex AI Search. (2026). Process for the preparation of 2,5-dichloro-p-xylene and side-chain chlorination protocols. Retrieved from 5

  • Justia Patents. (2026). Process for preparing aromatic compounds having chlorinated side chains.[6] Retrieved from 6

  • Benchchem. (2026). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. Retrieved from 7

  • Organic Syntheses. (1941).[8] Phenylacetic Acid Synthesis via Nitrile Hydrolysis (Standard Protocol). Org. Syn. Coll. Vol. 1, p.436.[8] Retrieved from 9[8][9]

  • Google Patents. (2013). Preparation method of chlorinated phenylacetic acid (Hydrolysis techniques). CN103232339A. Retrieved from 10

Sources

Optimization

Technical Support Center: Purification of Chlorinated Aromatic Compounds

Introduction Welcome to the Technical Support Center for the purification of chlorinated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the purification of chlorinated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these often toxic and persistent molecules. Chlorinated aromatic compounds are integral to various industrial and research applications, but their purification is frequently complicated by the presence of isomeric impurities, thermal instability, and significant safety considerations.[1]

This resource provides practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your purification workflows. Our goal is to equip you with the scientific understanding and methodological expertise to overcome common hurdles and ensure the integrity of your final product.

Table of Contents

  • Safety First: Essential Handling Precautions

  • Troubleshooting Guide

    • Poor Separation of Isomers

    • Low Recovery of Target Compound

    • Product Decomposition During Purification

    • Contamination with Non-Chlorinated Aromatics

    • Column Performance Issues in Chromatography

  • Frequently Asked Questions (FAQs)

  • Experimental Protocol: Activated Carbon Adsorption for Bulk Impurity Removal

  • Visual Workflow: General Purification Strategy

  • References

Safety First: Essential Handling Precautions

Before addressing purification challenges, it is imperative to establish a safe working environment. Chlorinated aromatic compounds can be toxic and environmentally persistent.[1][2]

Question: What are the minimum safety requirements for handling chlorinated aromatic compounds?

Answer:

  • Engineering Controls: Always handle chlorinated aromatic compounds in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves. The choice of material is critical and should be based on the specific compound; consult the manufacturer's resistance guide. Materials like Viton® or butyl rubber are often recommended.[1][3] Note that some solvents can penetrate latex and nitrile gloves.[3]

    • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a higher risk of splashing.[1]

    • Lab Coat: A buttoned lab coat is required. For larger quantities, consider a chemical-resistant apron.[1]

  • Storage: Store these compounds in tightly sealed, properly labeled containers in a designated, well-ventilated area away from incompatible materials like strong oxidizing agents.[1]

  • Waste Disposal: All waste containing chlorinated aromatic compounds must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[1]

  • Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible.[4] In case of skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of chlorinated aromatic compounds.

Poor Separation of Isomers

Question: I'm struggling to separate ortho-, meta-, and para-isomers of my chlorinated aromatic compound using column chromatography. What can I do?

Answer:

The separation of chlorinated aromatic isomers is a common and significant challenge due to their similar physical and chemical properties.[5] Here’s a breakdown of potential causes and solutions:

  • Cause 1: Inadequate Stationary Phase Selection. Standard silica or alumina may not provide sufficient selectivity for closely related isomers.

    • Solution: Consider specialized stationary phases. Porous graphitic carbon (PGC) columns, for instance, have demonstrated excellent capabilities in separating structural isomers.[6] For specific isomers, such as dichlorobenzene isomers, adaptive crystals of materials like perbromoethylated pillar[7]arene (BrP6) have shown high selectivity.[6]

  • Cause 2: Suboptimal Mobile Phase. The polarity and composition of your mobile phase may not be creating enough of a difference in the isomers' affinity for the stationary phase.

    • Solution:

      • Solvent Screening: Systematically screen a range of solvents with varying polarities. A slight change in the solvent system can sometimes dramatically improve resolution.

      • Isocratic vs. Gradient Elution: If you are using isocratic elution, switching to a shallow gradient can help resolve closely eluting peaks. Conversely, if a gradient is too steep, it may not provide enough separation; a shallower gradient or a switch to isocratic elution might be beneficial.[8]

  • Cause 3: Competing Reactions During Synthesis. The initial synthesis may be producing a complex mixture of isomers that is inherently difficult to separate.

    • Solution: Re-evaluate your synthetic route. The use of more selective chlorinating agents can favor the formation of a specific isomer, simplifying the subsequent purification. For example, N-chlorodialkylamines in a strongly acidic solution can lead to almost exclusive para-chlorination for aromatic compounds with electron-donating substituents.[7]

Low Recovery of Target Compound

Question: After my purification process (e.g., adsorption, chromatography), I'm getting a very low yield of my desired chlorinated aromatic compound. Why is this happening and how can I improve it?

Answer:

Low recovery can be attributed to several factors, from irreversible adsorption to degradation of your compound.

  • Cause 1: Irreversible Adsorption. Your compound may be binding too strongly to the purification medium.

    • Solution:

      • For Adsorption: If using a strong adsorbent like activated carbon, your target compound might be irreversibly adsorbed along with the impurities. Consider using a less aggressive adsorbent or changing the solvent to something that can more effectively compete for binding sites and elute your compound. Regeneration of the adsorbent, for example by heating or steam stripping, can sometimes recover the adsorbed compound.[9]

      • For Chromatography: If your compound is streaking or not eluting from the column, it may be strongly interacting with the stationary phase. Try increasing the polarity of the mobile phase or adding a modifier (e.g., a small amount of a more polar solvent) to reduce these interactions.

  • Cause 2: Decomposition on the Stationary Phase. Some chlorinated aromatic compounds can be sensitive to acidic or basic sites on stationary phases like silica or alumina.

    • Solution:

      • Neutralize the Stationary Phase: Use a neutralized or deactivated stationary phase. You can often purchase these or prepare them by washing the stationary phase with a suitable buffer and then reactivating it.

      • Alternative Stationary Phases: Consider using a more inert stationary phase, such as Celite, or a polymer-based support.

  • Cause 3: Volatility and Sample Handling. If your compound is volatile, you may be losing it during solvent removal steps (e.g., rotary evaporation).

    • Solution:

      • Use lower temperatures during solvent evaporation.

      • Employ techniques like solid-phase extraction (SPE) where the final elution can be done in a smaller volume of a less volatile solvent.[10]

Product Decomposition During Purification

Question: I'm observing degradation of my chlorinated aromatic compound during purification, especially when using thermal methods like distillation. What are the likely causes and what can I do?

Answer:

Thermal decomposition is a significant risk for some chlorinated aromatic compounds.

  • Cause 1: Thermal Instability. Many organic compounds, including some chlorinated aromatics, are not stable at their boiling points at atmospheric pressure.

    • Solution:

      • Vacuum Distillation: Performing the distillation under reduced pressure lowers the boiling point of your compound, often to a temperature where it is stable.[5]

      • Avoid Distillation: If your compound is particularly heat-sensitive, avoid distillation altogether. Opt for non-thermal methods like chromatography, crystallization, or solvent extraction.[9][11]

  • Cause 2: Exposure to Heat and Air/Moisture. The combination of high temperatures and the presence of oxygen or water can lead to decomposition, potentially forming hazardous byproducts like hydrogen chloride (HCl) or even phosgene in extreme cases.[4]

    • Solution:

      • Inert Atmosphere: If you must use a thermal method, ensure the system is under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

      • Dry Solvents and Glassware: Use anhydrous solvents and thoroughly dry your glassware to minimize water-related degradation.

Contamination with Non-Chlorinated Aromatics

Question: My final product is contaminated with the original, non-chlorinated starting material. How can I remove this?

Answer:

This is a common issue when the chlorination reaction does not go to completion.

  • Solution 1: Adsorption-Based Methods. Activated carbon and other adsorbents can often selectively remove aromatic compounds from a mixture. The difference in polarity and size between the chlorinated and non-chlorinated species may allow for selective adsorption.[9][12]

  • Solution 2: Chromatographic Separation. A well-optimized chromatography method (as discussed under isomer separation) should be able to separate the chlorinated product from the non-chlorinated starting material. The difference in polarity is usually significant enough for a good separation on silica gel.

  • Solution 3: Selective Reaction. In some cases, it might be possible to use a reagent that selectively reacts with the starting material to create a byproduct that is easier to remove (e.g., by converting a phenol to a more polar salt).

Column Performance Issues in Chromatography

Question: My chromatography column pressure is increasing, and the peak shapes are poor (e.g., fronting, splitting). What's going on?

Answer:

These are common indicators of problems with your chromatography column or method.

  • Cause 1: Sample Precipitation at the Column Inlet. If your sample is not fully dissolved in the mobile phase, it can precipitate at the top of the column, causing a blockage and increasing pressure.

    • Solution: Ensure your sample is completely dissolved in the mobile phase before injection. If the sample is dissolved in a stronger solvent than the mobile phase, this can also cause precipitation upon injection; try to dissolve the sample in the mobile phase itself.

  • Cause 2: Mass Overload. Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the amount of sample you are injecting or switch to a larger-diameter column.

  • Cause 3: Blocked Inlet Frit. Particulate matter from your sample or the mobile phase can block the inlet frit of the column, leading to high pressure and peak splitting.

    • Solution: Filter your samples and mobile phases before use. If the frit is blocked, you may be able to reverse-flush the column (check the manufacturer's instructions) or replace the frit. Using a guard column can also protect your main column.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying chlorinated aromatic compounds?

A1: There is no single "best" method, as the optimal technique depends on the specific compound, the nature of the impurities, and the scale of the purification. However, a common and versatile approach is column chromatography, often using silica gel. For removing bulk, non-polar impurities, adsorption on activated carbon can be very effective.[9] For thermally stable compounds, distillation under vacuum is a viable option.[5]

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques is often necessary for a comprehensive purity assessment.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile chlorinated aromatic compounds.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or mass spectrometry detector is excellent for less volatile compounds and for quantifying purity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value can be an indicator of high purity.

Q3: Are there any "green" or more environmentally friendly purification methods for these compounds?

A3: Yes, there is growing interest in greener separation processes.

  • Adsorption: This is considered a green technique because it can be used to recover and recycle both the target compound and the adsorbent material.[9]

  • Supercritical Fluid Extraction (SFE): Using supercritical CO₂ as a solvent is an environmentally friendly alternative to organic solvents for extracting and separating some isomers.[5]

Q4: Can chlorinated aromatic compounds form during the purification process itself?

A4: While less common in a typical organic lab purification workflow, the formation of chlorinated species from non-chlorinated precursors can occur under certain conditions, particularly in water treatment processes where chlorine is used as a disinfectant.[15][16] In a lab setting, if you are using chlorinated solvents and there are reactive species present, it is a remote possibility, but generally, the primary source of contamination is from the initial synthesis.

Experimental Protocol: Activated Carbon Adsorption for Bulk Impurity Removal

This protocol is a general guideline for removing non-polar and colored impurities from a solution of a chlorinated aromatic compound.

Objective: To remove hydrophobic impurities from a solution containing a chlorinated aromatic compound using activated carbon.

Materials:

  • Crude solution of your chlorinated aromatic compound in an organic solvent (e.g., toluene, hexane).

  • Activated carbon powder.

  • Erlenmeyer flask.

  • Stir plate and stir bar.

  • Celite or a similar filter aid.

  • Buchner funnel and filter paper.

  • Filter flask.

Procedure:

  • Preparation: In an Erlenmeyer flask, dissolve your crude chlorinated aromatic compound in a suitable organic solvent to make a dilute solution.

  • Addition of Activated Carbon: Add a small amount of activated carbon to the solution. A general starting point is 1-2% of the weight of the solute. Note: Using too much activated carbon can lead to significant loss of your product through adsorption.

  • Adsorption: Gently stir the mixture at room temperature for 15-30 minutes. The goal is to allow the impurities to adsorb to the carbon without adsorbing a significant amount of your product.

  • Preparation for Filtration: Add a small amount of Celite to the mixture. This will help to prevent the fine carbon particles from clogging the filter paper.

  • Filtration: Set up a vacuum filtration apparatus with a Buchner funnel and filter paper. Wet the filter paper with the pure solvent.

  • Removal of Carbon: Carefully pour the mixture through the filter. The Celite and activated carbon should be trapped on the filter paper, leaving a cleaner filtrate.

  • Washing: Wash the filter cake with a small amount of fresh, cold solvent to recover any product that may have been retained.

  • Analysis: Analyze the filtrate (e.g., by GC-MS or TLC) to determine if the impurities have been removed and to quantify the recovery of your product.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain your purified compound.

Visual Workflow: General Purification Strategy

This diagram outlines a general decision-making process for purifying a crude chlorinated aromatic compound.

Purification_Strategy Crude Crude Chlorinated Aromatic Compound InitialAnalysis Initial Purity Analysis (GC-MS, HPLC, TLC) Crude->InitialAnalysis Decision1 Major Impurities? InitialAnalysis->Decision1 Adsorption Bulk Impurity Removal (e.g., Activated Carbon) Decision1->Adsorption Yes Decision2 Isomers Present? Decision1->Decision2 No Adsorption->Decision2 Chromatography High-Resolution Separation (e.g., Column Chromatography, Prep-HPLC) Decision2->Chromatography Yes Decision3 Thermally Stable? Decision2->Decision3 No FinalAnalysis Final Purity Analysis (GC-MS, HPLC, NMR) Chromatography->FinalAnalysis Distillation Distillation (Vacuum) Decision3->Distillation Yes Crystallization Crystallization Decision3->Crystallization No Distillation->FinalAnalysis Crystallization->FinalAnalysis PureProduct Pure Product FinalAnalysis->PureProduct

Caption: A decision tree for selecting a purification strategy.

References

[1] An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem. (URL: ) [9] Advances in greener separation processes – case study: recovery of chlorinated aromatic compounds - RSC Publishing. (URL: ) [3] Chlorinated Solvents Health Effects: Understanding Risks and Precautions - Ecolink, Inc. (URL: ) [7] Benzene, 2,4-dichloro-1-methoxy - Organic Syntheses Procedure. (URL: ) [4] Guidance on Storage and Handling of Chlorinated Solvents. (URL: ) [14] Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. (URL: ) [10] Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Water by Solid-Phase Extraction Coupled With Gas Chromatography and Mass Spectrometry - PubMed. (URL: ) [12] Synthesis of Chlorine- and Nitrogen-Containing Carbon Nanofibers for Water Purification from Chloroaromatic Compounds - MDPI. (URL: ) [13] Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (URL: ) [6] Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography | Request PDF - ResearchGate. (URL: ) [15] Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors - PMC. (URL: ) [5] US4514574A - Process for separating isomeric mixtures - Google Patents. (URL: ) spECIAtIoN of CHLoRINAtEd HYdRoCARboNs IN REfoRMAtE usING tHE AGILENt 7200 GC/Q-tof. (URL: ) [8] Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (URL: ) [11] Understanding Compound Purification Practices - Moravek. (URL: ) LC Purification Troubleshooting Guide - Waters Corporation. (URL: ) [2] Chlorinated polycyclic aromatic hydrocarbon - Wikipedia. (URL: ) [16] Nonhalogenated Aromatic DBPs in Drinking Water Chlorination: A Gap between NOM and Halogenated Aromatic DBPs | Environmental Science & Technology - ACS Publications. (URL: )

Sources

Troubleshooting

Technical Support Center: Purification &amp; Isolation Strategies

Topic: Effective Methods for Removing Unreacted Starting Materials Welcome to the Purification Technical Support Hub. Role: Senior Application Scientist Objective: To provide you with actionable, high-level strategies fo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effective Methods for Removing Unreacted Starting Materials

Welcome to the Purification Technical Support Hub. Role: Senior Application Scientist Objective: To provide you with actionable, high-level strategies for salvaging reactions where starting material (SM) persists.

In drug development, "purity" is not just an analytical metric—it is the ceiling for your biological data. If you are reading this, standard flash chromatography has likely failed, or the


 is negligible.[1] The following guide moves beyond standard protocols into advanced remediation strategies.
Module 1: Chemical Scavenging (The "Magic Bullet" Approach)

User Query: My reaction is complete, but I have 10% unreacted amine/aldehyde starting material. It co-elutes with my product on TLC. How do I remove it without running a difficult column?

Technical Insight: When chromatographic separation is impossible due to similar polarity, you must alter the chemical nature of the impurity. Polymer-supported scavenger resins are superior to solution-phase quenching because they eliminate the need for aqueous extraction, preventing emulsion formation and product loss.

Decision Matrix: Selecting the Right Scavenger

Use the following logic to select the correct resin. This relies on "orthogonal reactivity"—using a resin that reacts only with the impurity, not your product.[1]

ScavengerSelection Start Identify Impurity Type Nucleophile Nucleophile (Amines, Thiols) Start->Nucleophile Electrophile Electrophile (Acid Chlorides, Aldehydes) Start->Electrophile Acidic Acidic Species (Carboxylic Acids, Phenols) Start->Acidic Resin1 Use: Isocyanate Resin (or Sulfonyl Chloride) Nucleophile->Resin1 Covalent Capture Resin2 Use: Tris-amine Resin (or Hydrazide for Aldehydes) Electrophile->Resin2 Covalent Capture Resin3 Use: Carbonate/Bicarbonate Polymer Support Acidic->Resin3 Ionic Capture

Caption: Workflow for selecting polymer-supported scavengers based on impurity functional groups.

Scavenger Resin Reference Table
Impurity TypeRecommended Scavenger ResinMechanism
Primary/Secondary Amines Polystyrene-Isocyanate or AldehydeForms Urea or Imine (irreversible covalent bond).[1]
Aldehydes/Ketones Polystyrene-Sulfonyl HydrazideForms Sulfonyl Hydrazone.[1]
Acid Chlorides/Anhydrides Tris(2-aminoethyl)amine (PS-Trisamine)Rapid amidation of electrophiles.[1]
Boronic Acids Polystyrene-Diethanolamine (PS-DEAM)Forms Boronate ester.[1]
Metal Catalysts (Pd, Cu) Thiol or Thiourea functionalized silicaChelation (removes ppm level metals).[1]
Protocol: Batch Scavenging
  • Stoichiometry: Calculate the moles of excess SM. Add 3–4 equivalents of the resin relative to the impurity.

  • Solvent: Dissolve crude mixture in DCM or THF (Resins swell best in non-protic solvents).

  • Incubation: Agitate (do not stir with a magnetic bar, which grinds the beads) for 1–4 hours. Monitor by TLC.[1][2]

  • Filtration: Filter through a fritted glass funnel or a cotton plug.

  • Result: The filtrate contains your pure product; the impurity is trapped on the beads.

Module 2: The "Invisible" Separation (Ag-Impregnated Silica)

User Query: I am trying to separate an alkane from an alkene (or two isomers), but they run as a single spot on silica. What now?

Technical Insight: Standard silica separates based on polarity.[1] When polarity is identical, you must exploit


-complexation .[1] Silver ions (

) form reversible complexes with

-systems (alkenes, aromatics), significantly increasing the retention time of unsaturated compounds compared to saturated ones [1].[1]
Protocol: Preparation of 10%

Silica Gel

Safety: Silver nitrate stains skin black and is light-sensitive.[1] Wear gloves and work quickly.

  • Weigh: Measure 50 g of Silica Gel 60.

  • Dissolve: Dissolve 5 g of

    
     in 50 mL of Acetonitrile (MeCN).
    
    • Note: MeCN is preferred over water/methanol because it is easier to remove and less damaging to the silica structure.

  • Slurry: Add the silica to the solution and mix thoroughly to form a slurry.

  • Evaporate: Remove solvent via Rotary Evaporator (foil-wrapped flask) until a free-flowing white powder remains.

    • Critical: Do not overheat (>60°C) or the silver will reduce to black silver oxide.[1]

  • Pack: Pack the column immediately. The column must be wrapped in aluminum foil to prevent photo-reduction.[1]

  • Elute: Run the column with non-polar solvents (Hexanes/EtOAc). The alkene will retain much stronger than the alkane.

Module 3: Workup Optimization (The pKa Swing)

Technical Insight: A "wash" is only effective if the pH forces the impurity into the aqueous layer. You must consult the Henderson-Hasselbalch equation .[1] To extract an acid (


) into water, the pH must be at least 2 units higher  than its pKa.[1] To extract an amine (

) into water (as ammonium), the pH must be 2 units lower than the pKa of its conjugate acid [2].
Common Wash Solutions & Targets
Wash SolutionpH (Approx)Target Impurity (Removes into Aqueous)Caution
1M HCl pH 0–1Amines, Pyridines, AnilinesMay hydrolyze acetals/esters.
10% Citric Acid pH 3–4Basic Amines (Gentle)Good for acid-sensitive groups.[1]
Sat.

pH 8–9Strong Acids (Carboxylic, Sulfonic)Evolves

gas (pressure risk).[1]
1M NaOH pH 14Phenols, Weak AcidsMay saponify esters.[1]
Sat.

NeutralOxidants (Peroxides, Iodine, Bromine)Essential for quenching oxidations.[1]
Module 4: Derivatization Strategies

User Query: Neither chromatography nor extraction works. The SM and Product are chemically too similar (e.g., Alcohol SM to Ketone Product).

Technical Insight: If you cannot separate them, tag the impurity. By reacting the remaining SM with a "greasy" or highly polar group, you drastically shift its


, making separation trivial.[1]

Derivatization Mix Mixture: Product (Ketone) + SM (Alcohol) Reagent Add Electrophile (e.g., Tosyl Chloride or Acetic Anhydride) Mix->Reagent Reaction Reaction: SM becomes Ester/Tosylate Product remains Ketone Reagent->Reaction Separation Chromatography/Extraction Reaction->Separation Result SM (Now Non-Polar) separates from Product Separation->Result

Caption: Derivatization workflow to shift Rf values of unreacted starting materials.

Example Protocol (Alcohol SM removal):

  • Add 0.5 eq of Acetic Anhydride and DMAP to the crude mixture.

  • Stir for 30 mins.

  • The Alcohol SM converts to an Acetate (much less polar).[1]

  • The Ketone product remains untouched.[1]

  • The

    
     between the Ketone and the Acetate is usually large enough for easy separation.
    
References
  • Williams, C. M., & Mander, L. N. (2001).[1] Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447.[1] [1]

  • Armarego, W. L. F. (2017).[1][3] Purification of Laboratory Chemicals (8th ed.). Elsevier.[1][4]

  • Biotage. (n.d.).[1] Strategies for Flash Chromatography: The Use of Scavengers.[1][1]

  • Marsh, A., et al. (2017).[1] Polymer-supported reagents and scavengers in synthesis.[1][5][6][7]Royal Society of Chemistry.[1]

Sources

Optimization

Technical Support Center: Scaling Up 2,5-Dichloro-4-methylphenylacetic Acid Production

Welcome to the technical support center for the synthesis and scale-up of 2,5-Dichloro-4-methylphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2,5-Dichloro-4-methylphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from the bench to pilot or production scale. We will explore common synthetic routes, troubleshoot potential issues, and answer frequently asked questions to ensure a safe, efficient, and scalable process.

Section 1: Overview of Synthetic Strategies for Scale-Up

The successful scale-up of 2,5-Dichloro-4-methylphenylacetic acid hinges on selecting a synthetic route that is not only high-yielding but also cost-effective, safe, and environmentally conscious. Below, we analyze three common strategies, outlining their respective advantages and challenges.

Route 1: Friedel-Crafts Acylation and Subsequent Willgerodt-Kindler Reaction

This classic two-step approach begins with the Friedel-Crafts acylation of a suitable starting material, 2,5-dichlorotoluene, to form an intermediate acetophenone. This ketone is then converted to the target phenylacetic acid via the Willgerodt-Kindler reaction.

  • Causality: The Friedel-Crafts acylation is a robust method for forming C-C bonds on an aromatic ring using an acyl chloride and a Lewis acid catalyst like AlCl₃.[1] The subsequent Willgerodt-Kindler reaction is a unique transformation that converts aryl alkyl ketones into the corresponding thioamides, which are then hydrolyzed to the carboxylic acid.[2][3][4]

dot

Caption: Friedel-Crafts and Willgerodt-Kindler Synthesis Pathway.

Route 2: Cyanation of Benzyl Halide and Hydrolysis

This route involves the conversion of a benzyl halide intermediate, 2,5-dichloro-4-methylbenzyl chloride, to the corresponding nitrile, which is subsequently hydrolyzed to yield the final product.

  • Causality: This is often a more direct route if the benzyl halide is accessible. The cyanation step is a standard nucleophilic substitution. The subsequent hydrolysis of the nitrile to a carboxylic acid is a fundamental and highly reliable transformation, which can be performed under acidic or basic conditions.[5][6][7] This method avoids the often harsh conditions of the Willgerodt-Kindler reaction.

dot

Caption: Benzyl Halide Cyanation and Hydrolysis Pathway.

Route 3: Palladium-Catalyzed Carbonylation

A more modern approach involves the direct carbonylation of the benzyl halide using carbon monoxide in the presence of a palladium catalyst.

  • Causality: This method offers high efficiency and functional group tolerance.[8] The reaction proceeds by inserting carbon monoxide into the carbon-halide bond, catalyzed by a transition metal complex, providing a direct and often high-yield route to the carboxylic acid.[9] While elegant, this requires specialized high-pressure equipment and careful handling of carbon monoxide and the catalyst.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 2,5-Dichloro-4-methylphenylacetic acid.

Q1: My yield is consistently low in the Friedel-Crafts acylation step (Route 1). What are the likely causes and solutions?

A: Low yields in Friedel-Crafts acylations are common when scaling up. Here are the primary factors to investigate:

  • Catalyst Deactivation: Aluminum chloride (AlCl₃) is extremely sensitive to moisture. Any water in the solvent, starting material, or reaction vessel will deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and high-purity, freshly opened AlCl₃. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Stoichiometry: Friedel-Crafts acylation requires slightly more than one equivalent of AlCl₃ because it complexes with both the acyl chloride and the resulting ketone product.

    • Solution: Use 1.1 to 1.3 equivalents of AlCl₃. Perform a small-scale trial to optimize the catalyst loading for your specific substrate and conditions.

  • Poor Temperature Control: The reaction is often exothermic. If the temperature rises uncontrollably, it can lead to side reactions and degradation of the product.

    • Solution: On a larger scale, ensure your reactor has adequate cooling capacity. Add the AlCl₃ portion-wise or as a slurry in the reaction solvent to manage the exotherm. Maintain the recommended reaction temperature diligently.

Q2: During the Willgerodt-Kindler reaction (Route 1), I'm getting a complex mixture of byproducts and a strong, unpleasant odor. How can I improve this?

A: The Willgerodt-Kindler reaction is notorious for its harsh conditions and potential for byproduct formation.[2]

  • Byproduct Formation: The high temperatures can lead to thermal decomposition or polymerization. The key is to ensure the formation of the intermediate enamine and its subsequent reaction with sulfur.[4][10]

    • Solution: Ensure you are using a suitable amine, with morpholine being a common and effective choice.[3] The reaction temperature is critical; maintain it within the optimal range (typically 130-160 °C) without overheating. Microwave-assisted heating has been shown to improve yields and reduce reaction times in some cases.[3]

  • Odor Control: The odor is primarily due to the formation of hydrogen sulfide (H₂S) and other volatile sulfur compounds. This is a major safety and environmental concern upon scale-up.

    • Solution: The reaction must be conducted in a well-ventilated fume hood or a closed reactor system equipped with a scrubber. The scrubber can use a caustic solution (e.g., sodium hydroxide) to neutralize the acidic off-gases.

Q3: The hydrolysis of my nitrile (Route 2) is slow and incomplete. How can I drive it to completion?

A: Nitrile hydrolysis can be sluggish, especially with sterically hindered or electron-rich substrates.

  • Acid vs. Base Hydrolysis: Both acid and base-catalyzed hydrolysis are effective, but one may be superior for your specific substrate.[7]

    • Acid Hydrolysis: Typically uses concentrated sulfuric or hydrochloric acid at elevated temperatures.[5][11] The reaction often proceeds through an amide intermediate.

    • Base Hydrolysis: Uses a strong base like NaOH or KOH. The product is the carboxylate salt, which must be acidified in a separate step to yield the carboxylic acid.[6]

  • Improving Reaction Rate:

    • Temperature: Increasing the reaction temperature is the most common way to accelerate the rate. Refluxing is standard practice.[8]

    • Co-solvents: If the nitrile has poor solubility in the aqueous acid or base, adding a co-solvent like ethanol or using a phase-transfer catalyst can significantly improve the reaction rate.[12][13]

    • Concentration: Using more concentrated acid or base can increase the rate, but also increases the risk of side reactions and makes work-up more challenging.[11]

Q4: I'm struggling with the final purification of the product. It's an off-white solid, and recrystallization isn't improving the purity significantly.

A: Purification is a critical step for obtaining high-purity material suitable for drug development.

  • Identify the Impurity: Before optimizing purification, you must know what you are trying to remove. Use analytical techniques like HPLC, GC-MS, or NMR to identify the major impurities. Common impurities include unreacted starting materials or regioisomers.

  • Recrystallization Solvent Selection: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.

    • Solution: For phenylacetic acids, common solvent systems include heptane, toluene, or mixtures of ethanol and water.[14][15] Perform a solvent screen using small amounts of your crude product to find the optimal system.

  • Alternative Purification Steps:

    • Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and extract with a weak aqueous base (e.g., sodium bicarbonate solution). The desired acid will move to the aqueous layer as its salt, leaving non-acidic impurities behind. Then, re-acidify the aqueous layer to precipitate the pure product.

    • Charcoal Treatment: If the color is due to minor, highly colored impurities, a hot filtration over activated carbon can be effective.[11]

dot

Caption: A general workflow for troubleshooting synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A: Each route has specific hazards that are magnified on a larger scale.

  • General: All reactions should be run in reactors with appropriate pressure ratings, temperature control, and emergency venting. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[16][17]

  • Friedel-Crafts (Route 1): AlCl₃ reacts violently with water. The reaction generates significant amounts of corrosive HCl gas, which must be scrubbed.[18]

  • Willgerodt-Kindler (Route 1): High temperatures and the generation of toxic and flammable H₂S gas are major concerns. A robust off-gas management system is mandatory.

  • Cyanation (Route 2): Sodium or potassium cyanide is acutely toxic if ingested, inhaled, or absorbed through the skin. It also produces highly toxic HCN gas if acidified. All operations involving cyanides must be performed with extreme caution and have an emergency response plan in place (including a cyanide antidote kit).

  • Carbonylation (Route 3): Carbon monoxide is a colorless, odorless, toxic gas that requires specialized handling and monitoring. The reaction is run under high pressure, introducing mechanical hazards.

Q2: Which synthesis route is most recommended for industrial-scale production?

A: The choice depends on several factors, including raw material cost, equipment availability, and environmental regulations.

  • Route 2 (Cyanation/Hydrolysis): This is often the most balanced choice for industrial production. The reagents are relatively inexpensive, and the reactions (nucleophilic substitution and hydrolysis) are well-understood and generally robust processes to scale up.[14][19] The primary challenge is the safe handling of cyanides.

  • Route 3 (Carbonylation): While potentially the most efficient in terms of atom economy and yield, it requires a significant capital investment in high-pressure reactors and palladium catalysts, which can be expensive.[9]

  • Route 1 (Friedel-Crafts/Willgerodt-Kindler): This route is generally less favored for large-scale production due to the large amount of waste generated from the stoichiometric AlCl₃, the harsh conditions of the Willgerodt-Kindler step, and significant safety/environmental concerns (HCl and H₂S off-gassing).

Q3: What analytical methods are essential for process control and final product release?

A: A robust analytical package is crucial for a scalable and reproducible process.

  • In-Process Controls (IPCs):

    • TLC/HPLC: To monitor the progress of the reaction and check for the disappearance of starting materials and the formation of the product.

    • GC: Useful for monitoring volatile starting materials or intermediates.

  • Final Product Quality Control (QC):

    • HPLC: To determine the purity of the final product and quantify any impurities.

    • NMR (¹H and ¹³C): To confirm the structure of the final compound.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point: A simple and effective indicator of purity.

    • Loss on Drying (LOD): To determine the amount of residual solvent.

Section 4: Experimental Protocols

Protocol 1: Synthesis via Nitrile Hydrolysis (Route 2)

This protocol outlines the acid-catalyzed hydrolysis of 2-(2,5-Dichloro-4-methylphenyl)acetonitrile.

Step 1: Reaction Setup

  • To a suitable reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 1000 mL of water.

  • Slowly and with cooling, add 1200 g of concentrated (98%) sulfuric acid.

  • Heat the diluted sulfuric acid solution to 90 °C.

Step 2: Reaction

  • Slowly add 500 g of 2-(2,5-Dichloro-4-methylphenyl)acetonitrile to the hot acid solution over 1-2 hours. The addition is exothermic; control the rate to maintain the temperature between 110-130 °C.

  • After the addition is complete, heat the mixture to reflux (approx. 130-140 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC or HPLC until the starting nitrile is consumed.[11]

Step 3: Work-up and Isolation

  • Cool the reaction mixture to below 50 °C.

  • Slowly and carefully pour the reaction mixture onto 3 kg of crushed ice with vigorous stirring.

  • The crude 2,5-Dichloro-4-methylphenylacetic acid will precipitate as a solid.

  • Filter the solid using a Buchner funnel and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).[5]

Protocol 2: Purification by Recrystallization

Step 1: Solvent Selection & Dissolution

  • Transfer the crude, water-washed solid (approx. 540 g) to a clean reactor.

  • Add a suitable solvent, such as toluene (approx. 2-3 L). The optimal volume should be determined in the lab to create a saturated solution at reflux.

  • Heat the mixture to reflux with stirring until all the solid has dissolved.

Step 2: Decolorization (Optional)

  • If the solution is highly colored, cool it slightly (to ~90 °C) and add 1-2 wt% of activated carbon.

  • Stir at 90 °C for 30 minutes.

  • Filter the hot solution through a pad of celite to remove the carbon.

Step 3: Crystallization and Isolation

  • Allow the hot filtrate to cool slowly to room temperature with gentle stirring.

  • Cool the mixture further in an ice bath to 0-5 °C for at least 2 hours to maximize crystal formation.

  • Filter the crystallized product and wash the cake with a small amount of cold, fresh solvent.

  • Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Parameter Typical Value Notes
Purity (Crude) 85-95%Dependent on reaction completeness.
Purity (Recrystallized) >99.0%Target for pharmaceutical applications.
Overall Yield 80-90%Based on starting nitrile.
Melting Point 149-153 °CLiterature values may vary slightly.

References

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-PHENYLCINNAMIC ACID. Retrieved from [Link]

  • MSU Chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PHENYLACETIC ACID. Retrieved from [Link]

  • Sciencemadness.org. (2009). the willgerodt-kindler reaction. part 1: styrene to methamphetamine. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]

  • Cambridge Core. (n.d.). Willgerodt Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Chemistry Guru. (2019). 2019 P1 Q19 - Friedel Crafts Acylation of Methylbenzene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Friedel Crafts aromatic acylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • OSTI. (n.d.). Decomposition of Select Volatile Organic Compounds by Caustic Hydrolysis for Effluent Management Facility. Retrieved from [Link]

  • European Patent Office. (n.d.). Synthesis of phenylacetic acid esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN100455557C - The production method of methylphenylacetic acid.
  • Google Patents. (n.d.). CN102633623A - Methylphenylacetic acid preparation method.
  • MDPI. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US20160304425A1 - Process for Purifying 2,5-Dichlorophenol.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of acetonitrile in the hydrolysis reaction at room temperature.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). DIPHENYLACETIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). US3644471A - Production of 2 5-dichlorobenzonitrile.

Sources

Troubleshooting

Technical Support Center: Strategies for Removing Sticky Reagents in Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with persistent, "sticky" reagents and byproducts during reaction w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with persistent, "sticky" reagents and byproducts during reaction workups. Moving beyond simple procedural lists, this document explains the underlying chemical principles behind each purification strategy, empowering you to troubleshoot and adapt these methods to your specific synthetic challenges.

Introduction: The "Stickiness" Problem

In chemical synthesis, the term "sticky" refers to reagents or byproducts that are difficult to remove from the desired product due to similar polarities, solubilities, or physical states (e.g., oils or viscous gums). These persistent impurities can complicate purification, reduce yields, and interfere with subsequent reactions or analytical characterization. This guide provides a systematic approach to tackling these common purification hurdles, focusing on some of the most notorious culprits.

Troubleshooting Guide: Common Sticky Impurities

This section addresses specific, frequently encountered sticky impurities in a problem-and-solution format.

Issue 1: Dicyclohexylurea (DCU) Precipitation and Removal

Scenario: You've just completed a DCC-mediated esterification or amidation and are now faced with a reaction mixture containing the insoluble byproduct, dicyclohexylurea (DCU).

Causality: Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent. Upon activation of a carboxylic acid, it forms the highly insoluble byproduct DCU. While its insolubility is advantageous for initial removal, residual DCU can often co-precipitate with the product or slowly crystallize out of solution, leading to contamination.[1][2]

Recommended Workup Procedures:

  • Initial Filtration: The majority of DCU can often be removed by simple filtration of the reaction mixture.[1][2][3] It is often beneficial to dilute the reaction mixture with a solvent in which DCU has low solubility, such as diethyl ether or dichloromethane (DCM), to facilitate this process.[4][5]

  • Solvent Selection for Coupling: To minimize the solubility of DCU in the reaction mixture itself, consider using solvents like acetonitrile or carbon tetrachloride for the DCC coupling, as DCU is less soluble in these than in DCM or chloroform.[1][3]

Troubleshooting Persistent DCU Contamination:

Problem Probable Cause Solution
DCU precipitates with the product upon concentration.The product and DCU have similar solubility profiles in the reaction solvent.Dissolve the crude material in a minimal amount of a solvent like cold acetonitrile or ethyl acetate, in which the product is soluble but DCU is not. The DCU will precipitate and can be removed by filtration.[6]
DCU is still present after initial filtration.Fine particles of DCU may have passed through the filter paper.Concentrate the filtrate and redissolve the residue in a solvent such as diethyl ether. The remaining DCU will often precipitate and can be filtered off again.[1] Chilling the solution in an ice bath or refrigerator can enhance precipitation.[1]
DCU co-elutes with the product during column chromatography.The polarity of DCU is similar to that of the desired product.If the product is significantly less polar than DCU, flash chromatography can be effective.[5] However, if the polarities are similar, DCU may elute slowly across multiple fractions.[5] In such cases, a pre-chromatography precipitation step is crucial.
Issue 2: Triphenylphosphine Oxide (TPPO) Removal

Scenario: You have performed a Wittig, Mitsunobu, or Appel reaction and now have the highly polar and often crystalline byproduct, triphenylphosphine oxide (TPPO), contaminating your product.

Causality: TPPO is a common byproduct in reactions utilizing triphenylphosphine. Its high polarity and crystalline nature can make it challenging to separate from polar products.[7]

Recommended Workup Procedures:

  • Precipitation/Crystallization: The difference in solubility between TPPO and many organic products can be exploited. TPPO is poorly soluble in non-polar solvents like hexanes, pentane, and cyclohexane, as well as cold diethyl ether.[8][9]

    • Protocol: Concentrate the reaction mixture, then suspend the residue in a non-polar solvent like a pentane/ether mixture. The TPPO will often precipitate and can be removed by filtration.[4][10]

  • Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts, providing an efficient, non-chromatographic removal method.[9][10]

    • Protocol using Zinc Chloride (ZnCl₂):

      • Dissolve the crude reaction mixture in ethanol.

      • Add a 1.8 M solution of ZnCl₂ in warm ethanol (a 2:1 molar ratio of ZnCl₂ to TPPO is often effective).[7]

      • Stir the mixture at room temperature. An insoluble TPPO-Zn complex will precipitate.

      • Collect the precipitate by vacuum filtration.[7][9]

Troubleshooting TPPO Removal:

Problem Probable Cause Solution
Product is non-polar and stable.TPPO is highly polar and strongly adsorbs to silica.Filter the crude mixture through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexane/ether). The TPPO will be retained on the silica plug.[4][7][10]
Product is also polar, making precipitation difficult.Similar solubility profiles of the product and TPPO.Utilize the complexation method with ZnCl₂ as described above. This method is particularly useful when the product is also soluble in polar solvents.[9][10]
Large-scale reaction where chromatography is not feasible.The volume of silica required would be impractical.Focus on precipitation methods. Screening various non-polar solvents or solvent mixtures (e.g., cold toluene) can optimize TPPO precipitation.[8]
Issue 3: Removal of High-Boiling Polar Solvents (DMSO, DMF)

Scenario: Your reaction was conducted in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and now you need to remove it during the aqueous workup.

Causality: These solvents are miscible with both water and many organic solvents, making them difficult to remove via standard liquid-liquid extraction.[11][12][13] Their high boiling points also make them challenging to remove by rotary evaporation.[12][14]

Recommended Workup Procedures:

  • Aqueous Wash: The most common method involves extensive washing of an organic solution of the product with water or brine.[15]

    • Protocol:

      • Dilute the reaction mixture with a large volume of water.

      • Extract the product with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).[11]

      • Wash the organic layer multiple times with water (a common rule of thumb is 5 x 10 mL of water for every 5 mL of DMF/DMSO).[11][12]

      • A final wash with brine helps to remove residual water from the organic layer.[15]

Troubleshooting High-Boiling Solvent Removal:

Problem Probable Cause Solution
Product has some water solubility.The product partitions into the aqueous layer along with the DMSO/DMF.Minimize the amount of organic solvent used for extraction to keep the product concentrated. Use brine for all aqueous washes to reduce the solubility of the organic product in the aqueous phase. Back-extract the aqueous layers with fresh organic solvent to recover any lost product.
Emulsions form during washing.The combination of a polar solvent, water, and an organic solvent can lead to the formation of a stable emulsion.Add saturated sodium chloride solution (brine) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous layer.[16]
Trace amounts of DMSO/DMF remain after washing.The high polarity of these solvents leads to some retention in the organic layer.If the product is stable, azeotropic removal can be attempted by adding a solvent like toluene or heptane and removing it under reduced pressure. For small amounts, passing the organic solution through a C18 SPE cartridge can be effective, as the polar solvent will pass through while the less polar product is retained and can be eluted later with a suitable organic solvent.[17]

Visualizing Workup Strategies

To better illustrate the decision-making process in common workup procedures, the following diagrams outline the logical flow for separating products from sticky impurities.

G cluster_0 Initial Workup Decision Tree start Crude Reaction Mixture is_solid Is a solid present? start->is_solid is_dcu Is it likely DCU? is_solid->is_dcu Yes aq_workup Proceed to Aqueous Workup is_solid->aq_workup No filter_dcu Filter to remove DCU is_dcu->filter_dcu Yes product_is_solid Is the product the solid? is_dcu->product_is_solid No filter_dcu->aq_workup product_is_solid->aq_workup No triturate Triturate/Recrystallize product_is_solid->triturate Yes

Caption: Initial decision-making for workup.

G cluster_1 TPPO Removal Workflow start Crude Mixture with TPPO product_polarity Product Polarity? start->product_polarity non_polar Non-Polar product_polarity->non_polar Non-Polar polar Polar product_polarity->polar Polar silica_plug Filter through Silica Plug non_polar->silica_plug precipitate Precipitate with Non-Polar Solvent non_polar->precipitate zncl2 Complex with ZnCl2 polar->zncl2

Caption: Strategies for TPPO removal.

Frequently Asked Questions (FAQs)

Q1: What is trituration and when should I use it?

A1: Trituration is a purification technique where a crude solid is washed with a solvent in which the desired product is insoluble, but the impurities are soluble.[18][19] This is particularly useful for removing sticky, oily impurities from a solid product. The solid is suspended in the solvent, stirred or sonicated, and then collected by filtration, leaving the impurities dissolved in the filtrate.[20]

Q2: My product is an oil that won't crystallize. How can I purify it from sticky byproducts?

A2: If your oily product cannot be purified by crystallization, column chromatography is the most common alternative.[21] If the sticky byproduct is very polar (like TPPO), a silica plug filtration might be sufficient.[4] If the byproduct is a high-boiling solvent like DMSO, an extensive aqueous workup is necessary before chromatography.[11] In some cases, converting the oily product to a solid salt (if it has an acidic or basic handle) can facilitate purification by crystallization.

Q3: How can I remove residual boron compounds from a Suzuki coupling?

A3: Boronic acids and their derivatives can often be removed by concentrating the reaction mixture from methanol several times. This process forms the volatile trimethyl borate, which can be removed under reduced pressure.[4][22]

Q4: I have an emulsion that won't separate during my aqueous workup. What should I do?

A4: Emulsions are a common problem, especially when dealing with polar solvents or surfactants.[13][23] To break an emulsion, try the following:

  • Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can force the separation of the organic layer.[16]

  • Allow the mixture to stand for an extended period. Sometimes, time is all that is needed.

  • Gently swirl the mixture in the separatory funnel rather than shaking vigorously.

  • As a last resort, filter the entire mixture through a pad of Celite.[16]

Q5: Can I use an acid or base wash to remove sticky impurities?

A5: Yes, if the impurity has acidic or basic properties that your desired product lacks. For example, residual amines like pyridine or triethylamine can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).[11] The amine will be protonated and partition into the aqueous layer. Conversely, acidic impurities can be removed with a mild base wash (e.g., saturated sodium bicarbonate).[24] This technique is only suitable if your desired product is stable to the acidic or basic conditions.[11]

References

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved February 14, 2026, from [Link]

  • How I can remove DCU from my product? (2025, December 3). Chemistry Stack Exchange. Retrieved February 14, 2026, from [Link]

  • University of Rochester. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved February 14, 2026, from [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: The Workup. Retrieved February 14, 2026, from [Link]

  • Performing a Trituration - Common Organic Chemistry. (n.d.). Retrieved February 14, 2026, from [Link]

  • Remove Sticky Reagents. (n.d.). Retrieved February 14, 2026, from [Link]

  • Fiveable. (2025, September 15). Aqueous workup Definition. Retrieved February 14, 2026, from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved February 14, 2026, from [Link]

  • How do I get rid of dicyclohexyl urea (DCU)? (2015, June 9). ResearchGate. Retrieved February 14, 2026, from [Link]

  • How to eliminate DMSO completely from the organic reaction mixture in order to do GC and make the solvent as ethyl acetate or DCM? (2012, August 21). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Removing DMSO from reaction products? (2016, October 15). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Trituration. (n.d.). chemeurope.com. Retrieved February 14, 2026, from [Link]

  • University of Rochester. (n.d.). Workup: DCC Coupling. Retrieved February 14, 2026, from [Link]

  • University of Rochester. (n.d.). Workup: DMF or DMSO. Retrieved February 14, 2026, from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved February 14, 2026, from [Link]

  • Sciencemadness Discussion Board. (2005, January 14). DMSO separations. Retrieved February 14, 2026, from [Link]

  • How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? (2013, April 23). ResearchGate. Retrieved February 14, 2026, from [Link]

  • How to purify a synthetic compound without TLC and Column chromatography? (2019, February 5). ResearchGate. Retrieved February 14, 2026, from [Link]

  • University of York. (n.d.). Aqueous Workup. Retrieved February 14, 2026, from [Link]

  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved February 14, 2026, from [Link]

  • Recrystallization. (n.d.). Retrieved February 14, 2026, from [Link]

  • Reddit. (2021, November 22). Trituration. Retrieved February 14, 2026, from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved February 14, 2026, from [Link]

  • Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. (2025, September 2). Retrieved February 14, 2026, from [Link]

  • University of Rochester. (n.d.). Extraction Protocol for Polar Solvents. Retrieved February 14, 2026, from [Link]

  • An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. (2007, December 15). ACS Publications. Retrieved February 14, 2026, from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved February 14, 2026, from [Link]

  • US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of ... (n.d.). Google Patents.
  • University of Rochester. (n.d.). Workup Tricks: Reagents. Retrieved February 14, 2026, from [Link]

  • University of Rochester. (n.d.). Workup Tips. Retrieved February 14, 2026, from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved February 14, 2026, from [Link]

  • Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. (2018, June 21). PMC. Retrieved February 14, 2026, from [Link]

  • I am doing an organic synthesis using water as a solvent. Instead of a solid I keep getting a sticky substance. How can I get a solid powdery form? (2015, January 27). ResearchGate. Retrieved February 14, 2026, from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Reaction Work-Up I. YouTube. Retrieved February 14, 2026, from [Link]

  • How to recrystallize an oily compound after column chromatography ? (2022, September 8). ResearchGate. Retrieved February 14, 2026, from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Retrieved February 14, 2026, from [Link]

  • Reddit. (2023, October 26). Any troubleshooting for a reaction work-up?. Retrieved February 14, 2026, from [Link]

Sources

Optimization

Technical Support Center: Phase Transfer Catalysis (PTC) Optimization

Current Status: Online | Tier: Level 3 (Senior Application Scientist) Introduction: Beyond "Stir and Pray" Welcome to the PTC Optimization Help Desk. If you are here, you likely understand the basic premise of Phase Tran...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Level 3 (Senior Application Scientist)

Introduction: Beyond "Stir and Pray"

Welcome to the PTC Optimization Help Desk. If you are here, you likely understand the basic premise of Phase Transfer Catalysis: transporting an anion from an aqueous/solid phase into an organic phase to react with a lipophilic substrate.[1]

However, in industrial and high-value synthesis, the "standard recipe" (add 10 mol% TBAB and reflux) often fails to deliver scalable results. This guide moves beyond basic textbook definitions to address the kinetic bottlenecks , catalyst poisoning , and thermodynamic traps that ruin yields.

Module 1: Catalyst Selection & Architecture

"Which catalyst should I use?" is the wrong question. The right question is: "Where is my rate-limiting step?"

The "C#" and "q-value" Heuristic

For quaternary ammonium salts (


), structure determines function. We use two empirical parameters to select the right architecture:
  • C# (Total Carbon Count): Sum of all carbons in the R-groups.

    • Rule: Higher C# = Higher organophilicity (better for extraction).

  • q-value (Charge Accessibility): Sum of reciprocals of carbon numbers on each chain.[2]

    • Rule: Higher q-value = More accessible positive charge (better for tight ion pairing but lower organophilicity).

ParameterCalculation Example:

Calculation Example:

Target Range
C#


16–32 (for Organic-phase limited reactions)
q-value


1.0–2.0 (for Interface-limited reactions)
The Catalyst Decision Matrix
ScenarioRecommended Catalyst ClassSpecific ExampleWhy?
Standard Alkylation (

)
Symmetrical QuatsTBAB (Tetrabutylammonium bromide)Balanced extraction/reaction rates; cheap.
High Temperature (>110°C)Cyclic Polyethers18-Crown-6 Quats degrade via Hofmann elimination at high T.
"Naked" Anion Needed (e.g., Fluorination)Bulky QuatsTetrahexylammonium chloride Large steric bulk prevents tight ion pairing, leaving the anion highly reactive.
Base Sensitive Ammonium SaltsAliquat 336 Avoid Phosphonium salts (degrade to phosphine oxides in strong base).

Module 2: The Mechanics of Optimization

"My reaction is slow." Before adding more catalyst, you must diagnose the mechanism.

Visualizing the Starks' Extraction Mechanism

The catalyst (


) acts as a shuttle. If the shuttle is stuck in one phase, the reaction stops.

StarksExtraction cluster_aqueous Aqueous Phase (Reservoir) cluster_interface Interface cluster_organic Organic Phase (Reaction Zone) Aq_Salt Na+ Y- (Nucleophile) Interface_Exchange Ion Exchange [Q+ X-] ⇌ [Q+ Y-] Aq_Salt->Interface_Exchange Supplies Y- Aq_Waste Na+ X- (Leaving Group) Interface_Exchange->Aq_Waste Releases X- Q_Y Q+ Y- (Active Catalyst) Interface_Exchange->Q_Y Extracts Y- Org_Substrate R-X (Substrate) Org_Product R-Y (Product) Org_Substrate->Org_Product Q_X Q+ X- (Spent Catalyst) Org_Product->Q_X Releases Q+X- Q_Y->Org_Product Reacts with R-X Q_X->Interface_Exchange Returns for Exchange

Figure 1: The Starks' Extraction Mechanism. The catalyst (


) shuttles the nucleophile (

) into the organic phase and returns the leaving group (

) to the aqueous phase.
Protocol: The Agitation Sweep

Issue: Is your reaction limited by Mass Transfer (getting ions to the interface) or Intrinsic Kinetics (the actual chemical bond formation)? Test: Run the reaction at three stirring speeds (e.g., 300, 600, 1000 RPM).

  • Result A (Rate increases with RPM): You are Mass Transfer Limited.

    • Fix: Increase interfacial area (better impeller, sonication) or use a catalyst with a higher q-value (more surface active).

  • Result B (Rate is constant): You are Kinetic Limited.

    • Fix: Increase temperature, concentration, or catalyst lipophilicity (C#).

Module 3: Troubleshooting & FAQs

Q1: My reaction starts fast but stalls at 50% conversion. Why?

Diagnosis: Catalyst Poisoning via the "Hofmeister Trap." Mechanism: The leaving group (e.g., Iodide,


) is more lipophilic than your nucleophile. As the reaction proceeds, 

accumulates. The catalyst (

) prefers to pair with the lipophilic

rather than your nucleophile, effectively locking the catalyst in the organic phase as an inactive species.

The Hofmeister Series (Anion Lipophilicity/Selectivity):




Solution:

  • Avoid Iodides: Use Alkyl Bromides or Mesylates instead of Iodides.

  • Wash the Organic Phase: If the reaction stalls, wash the organic layer with fresh water to extract the poisoning salt (

    
    ), then resume.
    
Q2: I see a third, oily layer forming. Is this bad?

Diagnosis: "Third Phase Formation." Analysis: This occurs when the catalyst-ion pair is insoluble in both the aqueous and organic phases (often with non-polar solvents like Heptane).

  • Good News: The third phase is catalyst-rich.[3] In some industrial processes, this is intentional for easy catalyst recycling.

  • Bad News: If your stirring is poor, the reaction stops because the catalyst is sequestered away from the reactants. Solution: Add a co-solvent (Toluene or Chlorobenzene) to dissolve the third phase, or increase temperature.

Q3: My yield is low when using NaOH. What's wrong?

Diagnosis: Hydration Shell Inhibition. Mechanism: A hydroxide ion (


) surrounded by water molecules is "shielded" and non-nucleophilic.
Solution: 
  • Use 50% w/w NaOH: Saturated caustic solutions "starve" the anion of water, creating a "naked," highly reactive anion.

  • Solid-Liquid PTC: Use solid KOH/NaOH with a catalyst in an organic solvent. This eliminates the hydration shell entirely.

Module 4: Workflow Logic

Use this logic flow to troubleshoot a failed PTC reaction.

PTCTroubleshooting Start Reaction Yield < 80% CheckStir Perform Agitation Sweep (300 vs 1000 RPM) Start->CheckStir IsMassTransfer Rate increases with RPM? CheckStir->IsMassTransfer YesMT Mass Transfer Limited IsMassTransfer->YesMT Yes NoMT Kinetically Limited IsMassTransfer->NoMT No FixMT 1. Increase RPM 2. Use higher q-value Catalyst 3. Decrease Organic Vol YesMT->FixMT CheckLG Is Leaving Group Iodide or Tosylate? NoMT->CheckLG YesPoison Catalyst Poisoning CheckLG->YesPoison Yes NoPoison Check Stability CheckLG->NoPoison No FixPoison 1. Switch to Bromide/Mesylate 2. Increase Catalyst Load YesPoison->FixPoison CheckTemp Temp > 60°C & Strong Base? NoPoison->CheckTemp YesDecomp Hofmann Elimination CheckTemp->YesDecomp Yes NoDecomp Hydration Issue CheckTemp->NoDecomp No FixDecomp Switch to 18-Crown-6 or reduce Temp YesDecomp->FixDecomp FixHydration Use 50% NaOH or Solid Base NoDecomp->FixHydration

Figure 2: Troubleshooting Decision Tree for PTC Optimization.

References

  • Starks, C. M. (1971).[4][5] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts."[4] Journal of the American Chemical Society, 93(1), 195–199.

  • Halpern, M. E. (1997).[6] "Phase-Transfer Catalysis: Mechanisms and Syntheses." ACS Symposium Series, 659.

  • Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 72(7), 1399–1403.

  • Sasson, Y., & Neumann, R. (1997).[6] Handbook of Phase Transfer Catalysis. Blackie Academic & Professional. (Foundational text on q-value and C# parameters).

  • Dehmlow, E. V. (1993). "Phase Transfer Catalysis."[2][3][4][5][6][7][8][9][10][11] VCH Publishers.[12] (Reference for Hofmann elimination temperature limits).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Efficacy of 2,5-Dichloro-4-methylphenylacetic acid

For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's biological efficacy is paramount. This guide provides an in-depth, technical framework for assessing the anti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's biological efficacy is paramount. This guide provides an in-depth, technical framework for assessing the anti-inflammatory potential of 2,5-Dichloro-4-methylphenylacetic acid, a compound of interest due to its structural similarities to known anti-inflammatory agents.[1][2][3][4] Given the limited publicly available data on this specific molecule, this guide establishes a scientifically robust validation pathway by comparing it to well-characterized non-steroidal anti-inflammatory drugs (NSAIDs): the non-selective cyclooxygenase (COX) inhibitor Diclofenac and the selective COX-2 inhibitor Celecoxib.[5]

This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and comprehensive approach to characterization.

Mechanistic Hypothesis: A Phenylacetic Acid Derivative as a Putative COX Inhibitor

The chemical scaffold of 2,5-Dichloro-4-methylphenylacetic acid belongs to the phenylacetic acid class of compounds.[3][6] This structural family is notable for including potent anti-inflammatory agents like Diclofenac, which exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[3][4] These enzymes, COX-1 and COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[7][8][9]

Our core hypothesis is that 2,5-Dichloro-4-methylphenylacetic acid functions as a COX inhibitor. The validation strategy will, therefore, focus on:

  • Determining its inhibitory activity against COX-1 and COX-2 enzymes.

  • Assessing its efficacy in a cell-based model of inflammation.

  • Evaluating its anti-inflammatory effects in a preclinical in vivo model.

Prostaglandin Biosynthesis Pathway and NSAID Intervention

Prostaglandin Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cell Injury/Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Homeostasis Gastric Protection, Platelet Aggregation COX1->Homeostasis COX2->PGH2 PGs Prostaglandins (PGE2, PGI2, etc.) PGH2->PGs Isomerases Inflammation Inflammation, Pain, Fever PGs->Inflammation CompoundX 2,5-Dichloro-4-methylphenylacetic acid (Compound X) CompoundX->COX1 CompoundX->COX2 Comparators Diclofenac, Celecoxib Comparators->COX1 Comparators->COX2

Caption: Inhibition of the Prostaglandin Synthesis Pathway by NSAIDs.

In Vitro Efficacy: Direct Enzyme Inhibition

The initial and most direct test of our hypothesis is to measure the compound's ability to inhibit purified COX-1 and COX-2 enzymes. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of potency, and the selectivity ratio (COX-1 IC50 / COX-2 IC50), which predicts the potential for gastrointestinal side effects.

Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay [10][11][12]

  • Reagent Preparation :

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer.

    • Prepare a stock solution of 2,5-Dichloro-4-methylphenylacetic acid, Diclofenac, and Celecoxib in DMSO. Perform serial dilutions to achieve a range of test concentrations.

    • Prepare the fluorometric probe and arachidonic acid substrate solutions.

  • Assay Plate Setup :

    • In a 96-well opaque microplate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to the designated wells.

    • Add the serially diluted test compounds or vehicle control (DMSO) to the wells.

    • Include a known selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.[11]

  • Reaction and Measurement :

    • Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[13]

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Immediately begin kinetic fluorescence measurement (Excitation/Emission = 535/587 nm) for 5-10 minutes.[11]

  • Data Analysis :

    • Calculate the rate of reaction from the linear phase of the fluorescence curve.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Comparative Data: COX Inhibition Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
2,5-Dichloro-4-methylphenylacetic acid Experimental ValueExperimental ValueCalculated Value
Diclofenac~0.076 - 4[5][14]~0.0013 - 1.3[5]~2.9 - 3[14]
Celecoxib~15~0.04~375

Note: IC50 values for Diclofenac and Celecoxib are literature-derived and can vary based on the specific assay conditions.[5][14]

Cell-Based Efficacy: Inhibition of Prostaglandin Production

To validate the enzymatic inhibition data in a more biologically relevant context, we will assess the compound's ability to suppress the production of Prostaglandin E2 (PGE2), a key pro-inflammatory mediator, in a cellular model of inflammation. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent inducer of COX-2 expression and subsequent PGE2 synthesis in macrophage cell lines like RAW 264.7.[15][16][17]

Experimental Protocol: LPS-Induced PGE2 Production in RAW 264.7 Macrophages [13][15]

  • Cell Culture :

    • Seed RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation :

    • Pre-treat the cells with various concentrations of 2,5-Dichloro-4-methylphenylacetic acid, Diclofenac, or Celecoxib for 1 hour.[13]

    • Stimulate the cells with 1 µg/mL LPS to induce inflammation.[13] Include an unstimulated control group.

  • Sample Collection and Analysis :

    • Incubate the cells for 24 hours to allow for PGE2 production.[13]

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis :

    • Normalize the PGE2 concentrations to the LPS-stimulated vehicle control.

    • Calculate the percent inhibition of PGE2 production for each compound concentration.

    • Determine the IC50 value for the inhibition of PGE2 production.

Experimental Workflow: Cell-Based PGE2 Assay

PGE2 Assay Workflow Start Seed RAW 264.7 Cells Pretreat Pre-treat with Test Compounds (1 hr) Start->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate (24 hrs) Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Quantify PGE2 via ELISA Collect->ELISA Analyze Calculate % Inhibition & IC50 ELISA->Analyze

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 2,5-Dichloro-4-methylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2,5-Dichloro-4-methylphenylacetic acid is a substituted phenylacetic acid derivative. Phenylacetic acids and their analogues are crucial interm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4-methylphenylacetic acid is a substituted phenylacetic acid derivative. Phenylacetic acids and their analogues are crucial intermediates in the pharmaceutical and fine chemical industries, serving as building blocks for a wide range of biologically active molecules. The specific substitution pattern of this target molecule, with two chlorine atoms and a methyl group on the aromatic ring, presents unique challenges and considerations in its synthesis. This guide explores and compares three logical synthetic routes, providing a detailed examination of the underlying chemistry, experimental protocols, and a comparative analysis of their respective strengths and weaknesses.

Route 1: Side-Chain Chlorination, Cyanation, and Hydrolysis of 2,5-Dichlorotoluene

This classic and well-established three-step sequence is a common strategy for the synthesis of phenylacetic acids from substituted toluenes.[1] The logic of this approach lies in the functionalization of the benzylic methyl group, which is readily susceptible to free-radical halogenation.

Mechanistic Rationale

The synthesis begins with the free-radical chlorination of the methyl group of 2,5-dichloro-4-methyltoluene (or a suitable precursor which can be converted to it). This is followed by a nucleophilic substitution of the resulting benzyl chloride with a cyanide source, typically an alkali metal cyanide. The final step involves the hydrolysis of the nitrile to the desired carboxylic acid.

Experimental Protocol

Step 1: Free-Radical Chlorination of 2,5-Dichloro-4-methyltoluene

  • In a reaction vessel equipped with a reflux condenser and a gas inlet, 2,5-dichloro-4-methyltoluene is heated to a molten state or dissolved in a suitable inert solvent like carbon tetrachloride or a chlorinated benzotrifluoride.[2]

  • A radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, is added, or the reaction mixture is irradiated with UV light.[1]

  • Dry chlorine gas is bubbled through the reaction mixture at a controlled rate.[1]

  • The reaction progress is monitored by Gas Chromatography (GC) or by the increase in weight.

  • Upon completion, the solvent is removed under reduced pressure, and the crude 2,5-dichloro-4-methylbenzyl chloride is purified by vacuum distillation.

Step 2: Cyanation of 2,5-Dichloro-4-methylbenzyl Chloride

  • The purified 2,5-dichloro-4-methylbenzyl chloride is dissolved in a suitable solvent, such as ethanol or a mixture of an organic solvent and water with a phase-transfer catalyst.[1][3]

  • An aqueous solution of sodium cyanide or potassium cyanide is added to the reaction mixture.[1]

  • The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or GC).[1]

  • After cooling, the organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 2,5-dichloro-4-methylphenylacetonitrile.

Step 3: Hydrolysis of 2,5-Dichloro-4-methylphenylacetonitrile

  • The crude nitrile is mixed with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).[4][5]

  • The mixture is heated to reflux for several hours to ensure complete hydrolysis.[1][4]

  • If basic hydrolysis is performed, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.[4]

  • The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent.

Workflow Diagram

Route_1_Workflow start 2,5-Dichloro-4- methyltoluene step1 Side-Chain Chlorination (Cl2, UV light or initiator) start->step1 intermediate1 2,5-Dichloro-4- methylbenzyl chloride step1->intermediate1 step2 Cyanation (NaCN or KCN) intermediate1->step2 intermediate2 2,5-Dichloro-4- methylphenylacetonitrile step2->intermediate2 step3 Hydrolysis (H+ or OH-) intermediate2->step3 end_product 2,5-Dichloro-4- methylphenylacetic acid step3->end_product

Caption: Route 1: A three-step synthesis via side-chain chlorination, cyanation, and hydrolysis.

Route 2: Palladium-Catalyzed Carbonylation of 2,5-Dichloro-4-methylbenzyl Chloride

This route offers a more direct approach to the target molecule, bypassing the use of highly toxic cyanides.[6] Palladium-catalyzed carbonylation reactions have become a powerful tool in organic synthesis for the introduction of carbonyl groups.[7]

Mechanistic Rationale

This method involves the reaction of 2,5-dichloro-4-methylbenzyl chloride with carbon monoxide in the presence of a palladium catalyst and a base. The palladium catalyst facilitates the insertion of carbon monoxide into the carbon-chlorine bond, followed by hydrolysis of the resulting acylpalladium intermediate to yield the carboxylic acid.

Experimental Protocol
  • In a high-pressure reactor, 2,5-dichloro-4-methylbenzyl chloride, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a phosphine ligand), a phase-transfer catalyst (e.g., tetraethylammonium chloride), and a suitable solvent (e.g., xylene or toluene) are combined.[6][7]

  • An aqueous solution of a base, such as sodium hydroxide, is added to the mixture.[6][7]

  • The reactor is pressurized with carbon monoxide to a pressure of 10-20 atm.[7]

  • The reaction mixture is heated to 80-100 °C and stirred for several hours.[7]

  • After the reaction is complete, the reactor is cooled, and the excess carbon monoxide is carefully vented.

  • The aqueous layer is separated and acidified with a strong acid (e.g., HCl) to precipitate the product.

  • The solid is collected by filtration, washed with water, and purified by recrystallization.

Workflow Diagram

Route_2_Workflow start 2,5-Dichloro-4- methylbenzyl chloride step1 Palladium-Catalyzed Carbonylation (CO, Pd catalyst, base) start->step1 end_product 2,5-Dichloro-4- methylphenylacetic acid step1->end_product

Caption: Route 2: A direct, one-pot palladium-catalyzed carbonylation approach.

Route 3: Willgerodt-Kindler Reaction of 2,5-Dichloro-4-methylacetophenone

The Willgerodt-Kindler reaction is a unique transformation that converts an aryl alkyl ketone into the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid.[8][9] This route offers an alternative starting material and a distinct mechanistic pathway.

Mechanistic Rationale

The reaction involves heating the ketone with elemental sulfur and a secondary amine, typically morpholine.[7][9] The ketone first forms an enamine with morpholine, which then reacts with sulfur. A series of rearrangements leads to the formation of a thioamide at the terminal carbon of the alkyl chain.[9][10] Subsequent hydrolysis of the thioamide yields the desired carboxylic acid.

Experimental Protocol

Step 1: Willgerodt-Kindler Reaction

  • In a round-bottom flask, 2,5-dichloro-4-methylacetophenone, elemental sulfur, and morpholine are combined.[7]

  • The mixture is heated to reflux for several hours.[7]

  • The reaction progress can be monitored by TLC.

  • After the reaction is complete, the excess morpholine and sulfur can be removed under reduced pressure or by extraction. The crude product is the thiomorpholide derivative.

Step 2: Hydrolysis of the Thiomorpholide

  • The crude thiomorpholide is mixed with an aqueous solution of a strong base, such as sodium hydroxide.[7]

  • The mixture is heated to reflux for several hours to effect hydrolysis.[7]

  • After cooling, the reaction mixture is acidified with a strong acid to precipitate the 2,5-dichloro-4-methylphenylacetic acid.

  • The product is collected by filtration, washed with water, and purified by recrystallization.

Workflow Diagram

Route_3_Workflow start 2,5-Dichloro-4- methylacetophenone step1 Willgerodt-Kindler Reaction (Sulfur, Morpholine) start->step1 intermediate1 Thiomorpholide Intermediate step1->intermediate1 step2 Hydrolysis (NaOH, then H+) intermediate1->step2 end_product 2,5-Dichloro-4- methylphenylacetic acid step2->end_product

Caption: Route 3: A two-step synthesis via the Willgerodt-Kindler reaction and hydrolysis.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Chlorination-Cyanation-HydrolysisRoute 2: Palladium-Catalyzed CarbonylationRoute 3: Willgerodt-Kindler Reaction
Number of Steps 32 (from benzyl chloride)2
Starting Material 2,5-Dichloro-4-methyltoluene2,5-Dichloro-4-methylbenzyl chloride2,5-Dichloro-4-methylacetophenone
Key Reagents Cl₂, NaCN/KCN, H⁺/OH⁻CO, Palladium catalyst, BaseSulfur, Morpholine, NaOH
Potential Hazards Use of toxic chlorine gas and highly toxic cyanides.Use of high-pressure CO gas and expensive palladium catalyst.Use of flammable sulfur and corrosive morpholine.
Yields Generally moderate to good overall yields.Can achieve high yields (up to 95% reported for similar substrates).[6]Yields can be variable depending on the substrate.
Scalability Well-established and scalable, but waste disposal of cyanide is a concern.Scalable, but requires specialized high-pressure equipment.Scalable, but can produce odorous sulfur byproducts.
Purification Multiple purification steps may be required.Product precipitates upon acidification, simplifying purification.Purification may involve removal of sulfur-containing impurities.

Conclusion

The choice of the optimal synthetic route for 2,5-dichloro-4-methylphenylacetic acid depends on several factors, including the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities regarding safety and equipment.

  • Route 1 is a classic and reliable method, but the use of highly toxic reagents necessitates stringent safety precautions and waste management protocols.

  • Route 2 is an elegant and efficient modern alternative that avoids the use of cyanides and can provide high yields. However, it requires a significant initial investment in a high-pressure reactor and a palladium catalyst.

  • Route 3 offers a different synthetic approach starting from a ketone, which might be advantageous depending on precursor availability. The reaction conditions are relatively straightforward, but yields can be substrate-dependent, and the handling of sulfur and morpholine requires care.

For laboratory-scale synthesis where safety and environmental concerns are paramount, Route 2 (Palladium-Catalyzed Carbonylation) presents the most attractive option, provided the necessary equipment is available. For larger-scale industrial production, a thorough cost-benefit analysis of all three routes would be necessary, taking into account reagent costs, equipment requirements, and waste disposal considerations.

References

  • An In-depth Technical Guide to the Synthesis of 2,6-Dichlorophenylacetic Acid from 2,6-Dichlorotoluene - Benchchem.
  • An improved method for the synthesis of phenylacetic acid derivatives via carbonylation - ResearchGate.
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers - Benchchem.
  • Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents.
  • Process for preparation of o-(2,6-dichloroanilino)phenylacetic acid and novel intermediate for use in preparation of the same - Google Patents.
  • Synthesis of phenylacetic acid esters - European Patent Office. Available at: [Link]

  • Insight into the Willgerodt-Kindler Reaction of 𝜔-Haloacetophenone Derivatives: Mechanistic Implication - BEC-UAC. Available at: [Link]

  • Willgerodt-Kindler Reaction - Organic Chemistry Reaction. Available at: [Link]

  • Catalytic chlorination of 2-chlorotoluene with gaseous chlorine to 2,6-dichlorotoluene over AlCl3, FeCl3, ZnCl2, and [BMIM]Cl–nAlCl3 (–2FeCl3 and –2ZnCl2) catalysts - OUCI. Available at: [Link]

  • Willgerodt rearrangement - Wikipedia. Available at: [Link]

  • Willgerodt-Kindler Reaction - Organic Chemistry Portal. Available at: [Link]

  • Willgerodt-Kindler Reaction - SynArchive. Available at: [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. Available at: [Link]

  • The production method of methylphenylacetic acid - Google Patents.
  • Side chain chlorination of substituted toluene - Chemistry Stack Exchange. Available at: [Link]

  • diphenylacetic acid - Organic Syntheses Procedure. Available at: [Link]

  • Side chain chlorination of aromatic compound - Google Patents.
  • Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes - PMC. Available at: [Link]

  • Cyanation – Knowledge and References - Taylor & Francis. Available at: [Link]

Sources

Validation

Benchmark Compounds for VLA-4 Antagonist Activity Assays

A Comparative Technical Guide for Drug Discovery Executive Summary: The VLA-4 Target Landscape Very Late Antigen-4 (VLA-4), or Integrin (CD49d/CD29), is a critical adhesion receptor mediating leukocyte trafficking to sit...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary: The VLA-4 Target Landscape

Very Late Antigen-4 (VLA-4), or Integrin


 (CD49d/CD29), is a critical adhesion receptor mediating leukocyte trafficking to sites of inflammation. It binds primarily to Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells and the CS-1 domain of fibronectin in the extracellular matrix.

For researchers developing novel antagonists for Multiple Sclerosis (MS), Crohn's disease, or hematopoietic stem cell (HSC) mobilization, selecting the right benchmark compound is critical for validating assay sensitivity and potency. This guide objectively compares the industry-standard benchmarks—Natalizumab , BIO5192 , and Firategrast —and provides self-validating protocols for their assessment.

Benchmark Compound Comparison

The choice of benchmark depends on the assay's purpose: clinical translation (Natalizumab) versus maximal potency in preclinical screening (BIO5192).

Table 1: Comparative Profile of VLA-4 Antagonists
FeatureNatalizumab (Tysabri) BIO5192 Firategrast (SB-683699)
Modality Humanized Monoclonal Antibody (IgG4)Small MoleculeSmall Molecule
Mechanism Steric blockade of

subunit
High-affinity active site inhibitorDual

antagonist
Binding Affinity (

)


(Ultra-potent)

(

)
Selectivity Binds

(Blocks

&

)
Highly selective for

over

(

)
Dual antagonist
Kinetics Slow on/off rate (long residence time)Slow off-rate (tight binding)Rapid reversible binding
Primary Use Clinical Benchmark (MS/Crohn's)In Vitro Positive Control (Maximal inhibition)Oral Bioavailability Control
Key Limitation Requires Fc-blocking in cell assays; Species specific (Human/Primate)Poor PK (short

); Solubility issues
Lower potency compared to BIO5192

Expert Insight: While Natalizumab is the clinical gold standard, BIO5192 is often the superior assay benchmark due to its picomolar affinity, defining the "floor" of non-specific binding in adhesion assays.

Mechanistic Signaling Pathway

Understanding the signaling context is vital for assay design.[1] VLA-4 operates through bidirectional signaling. Antagonists primarily block the Ligand Binding step, preventing the Outside-In signaling cascade that leads to firm adhesion.

VLA4_Pathway cluster_inside_out Inside-Out Signaling (Activation) cluster_outside_in Outside-In Signaling (Adhesion) Chemokine Chemokine (e.g., SDF-1) GPCR GPCR (CXCR4) Chemokine->GPCR Rap1 Rap1-GTP GPCR->Rap1 Talin Talin / Kindlin-3 Rap1->Talin VLA4_Low VLA-4 (Low Affinity) Bent Conformation Talin->VLA4_Low Unclasping alpha/beta tails VLA4_High VLA-4 (High Affinity) Extended Conformation VLA4_Low->VLA4_High Conformational Shift Ligand Ligand (VCAM-1 / Fibronectin) VLA4_High->Ligand Binding Benchmarks BENCHMARKS (Natalizumab, BIO5192) Block Interaction Benchmarks->Ligand Inhibits Phospho Phosphorylation (FAK / Pyk2) Ligand->Phospho Clustering Actin Actin Cytoskeleton Rearrangement Phospho->Actin Adhesion FIRM ADHESION & MIGRATION Actin->Adhesion

Figure 1: VLA-4 Bidirectional Signaling. Benchmarks act by sterically or allosterically preventing the VLA-4/Ligand interface, halting the transition to firm adhesion.

Validated Experimental Protocols

To ensure data trustworthiness, assays must be performed under conditions that control for integrin activation states.

Protocol A: Static Adhesion Assay (The Gold Standard)

Objective: Quantify the


 of a test compound by measuring the inhibition of Jurkat cell adhesion to immobilized VCAM-1.

Reagents:

  • Cell Line: Jurkat E6-1 (ATCC TIB-152); high endogenous VLA-4.

  • Ligand: Recombinant Human VCAM-1/Fc Chimera.

  • Fluorophore: Calcein-AM (creates self-validating live-cell readout).

  • Activation Buffer: TBS +

    
     (Forces high-affinity state) OR TBS + 
    
    
    
    (Physiological).

Workflow:

  • Coat Plate: Incubate 96-well plate with VCAM-1-Fc (

    
     in PBS) overnight at 
    
    
    
    .
  • Block: Wash

    
    , block with 1% BSA/PBS for 1 hour at RT.
    
  • Label Cells: Label Jurkat cells (

    
    ) with 
    
    
    
    Calcein-AM for 30 min at
    
    
    . Wash
    
    
    with HBSS.
  • Compound Treatment: Resuspend cells in Activation Buffer . Pre-incubate cells with serial dilutions of BIO5192 (Start

    
    , 1:3 dilution) or Test Compound for 15 min.
    
  • Adhesion: Add

    
     cell suspension (
    
    
    
    cells) to VCAM-1 coated wells. Incubate 30–45 min at
    
    
    .
  • Wash (Critical):

    • Manual: Gently invert plate, submerge in a basin of PBS, lift. Repeat

      
      .
      
    • Automated: Plate washer with low-flow aspiration to prevent stripping weakly adherent cells.

  • Read: Measure fluorescence (Ex 485/Em 530).

Self-Validation Criteria:

  • Signal-to-Background (S/B): (VCAM-1 wells / BSA wells) should be

    
    .
    
  • Z-Prime (

    
    ):  Should be 
    
    
    
    using BIO5192 (
    
    
    ) as the positive control (0% adhesion) and DMSO as negative control (100% adhesion).
Protocol B: Soluble Binding Assay (Flow Cytometry)

Objective: Determine direct receptor occupancy or competition without the mechanical variables of washing.

Workflow:

  • Prepare Cells: Resuspend Jurkat cells in Binding Buffer (TBS +

    
     + 1% BSA).
    
  • Competition: Incubate cells with Test Compound + LDV-FITC probe (or VCAM-1-Fc detected by anti-Fc-PE) for 30 min at RT.

    • Note: The LDV small molecule probe is preferred for small molecule antagonists to identify active-site competitors.

  • Analyze: No wash required if using a high-affinity probe. Run on Flow Cytometer. Gating on live cells.

  • Data: Plot MFI vs. log[Compound].

Data Interpretation & Troubleshooting

Interpreting Shifts

The potency of VLA-4 antagonists is highly dependent on the integrin's activation state.

  • 
     (High Affinity):  Compounds like BIO5192 will show maximal potency. This is the "intrinsic affinity."
    
  • 
     (Physiological): 
    
    
    
    values may shift right (lower potency) for some allosteric modulators, but this condition better predicts in vivo efficacy.
Common Failure Modes
  • High Background on BSA: Incomplete blocking or "sticky" cells. Solution: Increase BSA to 2% or use Casein blocker.

  • Low S/B Ratio: VCAM-1 coating density is too low. Solution: Titrate VCAM-1; VLA-4 requires high density for stable adhesion.

  • BIO5192 Inactivity: Compound instability. Solution: BIO5192 is stable in DMSO but sensitive to hydrolysis in aqueous buffer over long periods. Prepare fresh dilutions.

References

  • Ramirez, P., et al. (2009).[2] "BIO5192, a small molecule inhibitor of VLA-4, mobilizes hematopoietic stem and progenitor cells."[2][3][4][5][6] Blood, 114(7), 1340-1343.[2][7] Link

  • Polman, C. H., et al. (2006). "A randomized, placebo-controlled trial of natalizumab for relapsing multiple sclerosis." New England Journal of Medicine, 354(9), 899-910. Link

  • Miller, D. H., et al. (2012).[8] "Firategrast for relapsing remitting multiple sclerosis: a phase 2, randomised, double-blind, placebo-controlled trial." The Lancet Neurology, 11(2), 131-139.[8] Link

  • Chigaev, A., et al. (2011). "Real-time analysis of the inside-out regulation of alpha4beta1 integrin affinity by chemokines." Journal of Biological Chemistry, 286(35), 30334-30345. Link

  • Tilley, J. W., et al. (2013). "VLA-4 antagonists: a review of the patent literature." Expert Opinion on Therapeutic Patents, 23(5), 555-585. Link

Sources

Comparative

A Comparative Guide to Bioisosteric Replacement Strategies for Phenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the phenylacetic acid scaffold is a cornerstone, particularly in the development of non-steroidal anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the phenylacetic acid scaffold is a cornerstone, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and felbinac.[1][2][3][4] These molecules typically function by inhibiting cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[2][5] However, lead compounds containing the phenylacetic acid motif often present challenges, including metabolic instability, poor membrane permeability, or off-target effects.[6][7]

Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical properties and biological activity, is a powerful tool for overcoming these hurdles.[6][8][9][10] This guide provides an in-depth comparison of bioisosteric replacement strategies for the two key pharmacophoric elements of phenylacetic acid derivatives: the carboxylic acid group and the phenyl ring. We will explore the rationale behind these replacements and provide a framework for their experimental validation.

Part 1: The Phenylacetic Acid Scaffold and Points for Bioisosteric Modification

The typical phenylacetic acid derivative possesses two primary regions for modification: the acidic head (carboxylic acid) and the aromatic body (phenyl ring). The carboxylic acid is often crucial for binding to the target protein, while the phenyl ring and its substituents influence properties like potency, selectivity, and pharmacokinetics.

cluster_replacements Bioisosteric Replacements Parent Carboxylic Acid (Parent Moiety) Tetrazole Tetrazole (Similar pKa, ↑Metabolic Stability) Parent->Tetrazole Improves Bioavailability Acylsulfonamide Acylsulfonamide (Strong H-Bond Acceptor) Parent->Acylsulfonamide Enhances Potency Hydroxamic_Acid Hydroxamic Acid (Metal Chelation) Parent->Hydroxamic_Acid Alters Binding Mode

Caption: Common bioisosteric replacements for the carboxylic acid group.

Part 3: Bioisosteric Strategies for the Phenyl Ring

The phenyl ring is a ubiquitous scaffold in drug molecules but often contributes to high lipophilicity and metabolic susceptibility (e.g., through cytochrome P450 oxidation). [11][12][13]Replacing it can be a key strategy to improve a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. [11]

Common Phenyl Ring Bioisosteres:
  • Heteroaromatic Rings: Replacing the phenyl ring with rings like pyridine, thiophene, or pyrazole can introduce polarity, alter metabolic pathways, and provide new hydrogen bonding opportunities.

  • Saturated Rings: Non-classical, three-dimensional bioisosteres such as bicyclo[1.1.1]pentane (BCP) or cubane can mimic the geometry of a 1,4-disubstituted phenyl ring. [12]These "saturated bioisosteres" can dramatically reduce lipophilicity and improve solubility, a strategy often termed "escaping from flatland." [12][14]* Bridged Piperidines: These structures can also serve as effective phenyl bioisosteres, leading to strongly improved drug-like properties in terms of solubility and lipophilicity. [12] The selection of a phenyl ring bioisostere must consider the role of the original ring; if it is involved in crucial π-π stacking interactions with the target, a saturated replacement may not be viable. [12]

Part 4: A Framework for Comparative Experimental Validation

Objective comparison through experimental data is critical to validating any bioisosteric replacement strategy. Below is a proposed workflow to compare a parent phenylacetic acid derivative against its novel bioisosteric analogues.

Experimental Workflow

cluster_workflow Comparative Validation Workflow Synthesis 1. Synthesis of Analogues (Parent vs. Bioisosteres) Primary_Screen 2. Primary Target Engagement (COX-1/COX-2 Inhibition Assay) Synthesis->Primary_Screen Data_Analysis 3. Determine IC50 & Selectivity Index Primary_Screen->Data_Analysis Secondary_Screen 4. Secondary In Vitro Assays (Cellular Cytotoxicity) Data_Analysis->Secondary_Screen ADME_Profile 5. In Vitro ADME Profiling (e.g., Solubility, Stability) Secondary_Screen->ADME_Profile Decision Go/No-Go Decision ADME_Profile->Decision

Caption: A stepwise workflow for validating bioisosteric replacements.

Detailed Experimental Protocols

1. COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay determines the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.

  • Principle: Measures the peroxidase activity of COX enzymes. The COX component converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe reacts with PGG2 to produce a measurable signal. [15]* Procedure:

    • Reagent Preparation: Prepare COX assay buffer, heme, human recombinant COX-1 and COX-2 enzymes, and a stock solution of the test compound (and controls) in DMSO. [16] 2. Plate Setup: In a 96-well opaque microplate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.

    • Inhibitor Addition: Add serial dilutions of the test compounds to the inhibitor wells. Add a known selective inhibitor (e.g., Celecoxib for COX-2) as a positive control. [15] 4. Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzymes. [16] 5. Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells. [16] 6. Measurement: Immediately begin measuring fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes. [15] 7. Data Analysis: Calculate the rate of reaction. Determine the percentage of inhibition for each compound concentration and plot against the log of the concentration to calculate the IC50 value. The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2). [16] 2. In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the general toxicity of the compounds on living cells, which is crucial for early safety assessment. [17][18][19][20]

  • Principle: Measures the metabolic activity of viable cells. The mitochondrial reductase enzymes in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed a suitable cell line (e.g., HEK293 or HepG2) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of the solution using a microplate reader at ~570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot viability against compound concentration to determine the CC50 (50% cytotoxic concentration).

Data Presentation: A Comparative Analysis

The following table presents a hypothetical comparison between a parent phenylacetic acid compound (Parent-PAA) and two bioisosteric analogues: one with a tetrazole replacing the carboxylic acid (Analog-T) and another with a bicyclo[1.1.1]pentane replacing the phenyl ring (Analog-BCP).

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Cytotoxicity CC50 (µM)Aqueous Solubility (µg/mL)
Parent-PAA 1.50.27.5> 1005
Analog-T 1.20.158.0> 10015
Analog-BCP 2.00.36.7> 10050

Interpretation of Hypothetical Data:

  • Analog-T (Tetrazole replacement): Shows a slight improvement in potency and selectivity. The key advantage is a 3-fold increase in aqueous solubility, which could translate to better bioavailability.

  • Analog-BCP (BCP replacement): Exhibits slightly reduced potency but a dramatic 10-fold improvement in solubility. This highlights the trade-off that can occur between optimizing potency and physicochemical properties. [11]

Conclusion

Bioisosteric replacement is a cornerstone of modern medicinal chemistry for lead optimization. [8][9]For phenylacetic acid derivatives, replacing the carboxylic acid with groups like tetrazoles can improve metabolic stability and pharmacokinetic profiles, while replacing the phenyl ring with saturated scaffolds can significantly enhance solubility and reduce lipophilicity. [21][22]The success of these strategies is not guaranteed and is highly dependent on the specific biological target and molecular context. [7]Therefore, a systematic approach involving parallel synthesis and rigorous, comparative experimental validation is essential for identifying analogues with superior drug-like properties.

References

  • Barreiro, E. J., Fraga, C. A. M., & Lages, A. S. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO.
  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Available from: [Link]

  • (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available from: [Link]

  • (n.d.). Recent Advances in Bridged Structures as 3D Bioisosteres of ortho-Phenyl Rings in Medicinal Chemistry Applications. Chemical Communications (RSC Publishing).
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Available from: [Link]

  • Mihai, B., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry. Available from: [Link]

  • (2024, April 19). Bioisosteres for carboxylic acid groups. Hypha Discovery.
  • (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. Available from: [Link]

  • Kumar, R., & Singh, P. (2018). Bioisosterism in Drug Discovery and Development - An Overview. ResearchGate. Available from: [Link]

  • Singh, P., & Kumar, R. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Bentham Science.
  • (n.d.). In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. Available from: [Link]

  • Seba, M. C. (2024). A Brief Review on Bioisosterism in Drug Design and Designing of Advanced Drugs. International Journal of Research and Review. Available from: [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Rainsford, K. D. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery. Available from: [Link]

  • Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry.
  • (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech. Available from: [Link]

  • Laufer, S., & Luik, S. (2007). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology. Available from: [Link]

  • Wellendorph, P., et al. (2009). Phenylacetic Acids and the Structurally Related Non-Steroidal Anti-Inflammatory Drug Diclofenac Bind to Specific Gamma-Hydroxybutyric Acid Sites in Rat Brain. Basic & Clinical Pharmacology & Toxicology. Available from: [Link]

  • (2024, July 17). What is the mechanism of Felbinac?. Patsnap Synapse. Available from: [Link]

  • Zgrajka, W., et al. (2015). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available from: [Link]

  • (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available from: [Link]

  • (2025, July 31). Phenylacetic acid derivative: Significance and symbolism. Wondrium. Available from: [Link]

  • (n.d.). Phenylacetic Acid Derivatives Overview. Scribd. Available from: [Link]

  • (n.d.). NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS). University of Washington. Available from: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-4-methylphenylacetic acid
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-4-methylphenylacetic acid
© Copyright 2026 BenchChem. All Rights Reserved.